Product packaging for 4-Bromoquinoline-2-carboxylic acid(Cat. No.:CAS No. 209003-46-3)

4-Bromoquinoline-2-carboxylic acid

Cat. No.: B1591015
CAS No.: 209003-46-3
M. Wt: 252.06 g/mol
InChI Key: DLAHQKXVDUYPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO2 B1591015 4-Bromoquinoline-2-carboxylic acid CAS No. 209003-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHQKXVDUYPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573718
Record name 4-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209003-46-3
Record name 4-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Bromoquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, making them privileged structures in drug discovery.[2] Within this important class of heterocycles, 4-Bromoquinoline-2-carboxylic acid emerges as a highly valuable and versatile building block. Its strategic substitution pattern—a carboxylic acid at the 2-position and a bromine atom at the 4-position—provides two distinct and synthetically tractable handles for molecular elaboration. This guide provides an in-depth technical overview of its properties, plausible synthetic routes, spectroscopic characteristics, and applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose precise properties are critical for its handling, reaction setup, and integration into drug discovery workflows. The key identifiers and physical properties are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 209003-46-3[3][4][5]
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Melting Point 159-164 °C (decomposes)[1]
Boiling Point 398.1 ± 32.0 °C (Predicted)[1]
Appearance Solid (typically off-white to yellow powder)General Supplier Data
Purity Often available at ≥99%

The structure features a bromine atom at the C4 position, which is highly susceptible to displacement or participation in cross-coupling reactions. The carboxylic acid at the C2 position serves as a classical anchor for amide bond formation, esterification, or other derivatizations.

Caption: Structure of this compound.

Plausible Synthetic Route: The Doebner Reaction

While specific peer-reviewed syntheses for this compound are not abundantly documented, its structure strongly suggests a synthesis via the Doebner reaction . This classical method condenses an aromatic amine with an aldehyde and pyruvic acid to form a quinoline-4-carboxylic acid.[1][6] A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyls.[3][4]

For the target molecule, a logical approach involves the reaction of a bromoaniline precursor with an appropriate aldehyde and pyruvic acid. However, to achieve the 4-bromo substitution pattern on the quinoline ring, the starting aniline must be carefully selected to direct the cyclization appropriately. A more direct and predictable route would be to start with 4-bromo-2-aminobenzaldehyde and react it with a compound providing the remaining two carbons, though the Doebner approach is more classical.

A plausible synthesis based on the Doebner reaction is outlined below:

Step 1: Michael Addition. Aniline (or a substituted aniline) undergoes a Michael addition with an α,β-unsaturated carbonyl formed in situ from the aldehyde and pyruvic acid. Step 2: Cyclization. The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Step 3: Dehydration & Oxidation. The cyclized intermediate dehydrates and is subsequently oxidized to form the aromatic quinoline ring system.

Doebner_Reaction Start 4-Bromoaniline + Formaldehyde + Pyruvic Acid Conditions Acid Catalyst (e.g., HCl, H₂SO₄) Reflux in Ethanol Start->Conditions Intermediate1 In situ formation of α,β-unsaturated keto-acid Conditions->Intermediate1 Intermediate2 Michael Addition & Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Aromatization (Oxidation) Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: Plausible Doebner reaction workflow for synthesis.

Generalized Experimental Protocol (Doebner Reaction)

Causality: This protocol is designed to facilitate the condensation and cyclization while minimizing side reactions. Ethanol serves as a suitable solvent, and refluxing provides the necessary activation energy for the multi-step reaction.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq), pyruvic acid (1.1 eq), and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in absolute ethanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the residue into a beaker of ice-water and adjust the pH to ~4-5 with a sodium bicarbonate solution to precipitate the carboxylic acid product.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified this compound.

Structural Elucidation and Spectroscopic Analysis

Experimental spectral data should be acquired for definitive structural confirmation. Based on the known principles of NMR and IR spectroscopy, the following characteristics are expected.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons (5H): Multiple signals in the δ 7.5-8.5 ppm range, showing characteristic coupling patterns of the quinoline ring system.- Carboxylic Acid Proton (1H): A broad singlet far downfield, typically >12 ppm, which is exchangeable with D₂O.[7]
¹³C NMR - Carbonyl Carbon: A signal in the δ 165-175 ppm range, characteristic of a carboxylic acid.[7]- Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the bromine (C4) would be shifted, and its chemical shift can be predicted using additive rules.
IR Spectroscopy - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]- C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[7]- C=C / C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, typical for the aromatic quinoline core.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z 251 and an isotopic peak (M+2) of nearly equal intensity at m/z 253, which is the hallmark signature of a compound containing one bromine atom.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for building complex molecules. The two functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications.

  • As a Scaffold for Enzyme Inhibitors: Quinoline carboxylic acids are known to target a variety of enzymes. The carboxylic acid moiety often acts as a key hydrogen-bonding group or a salt bridge anchor within an enzyme's active site, as seen in inhibitors of dihydroorotate dehydrogenase (DHODH).[2]

  • Fragment-Based Drug Design (FBDD): This molecule is an ideal fragment for FBDD campaigns. The quinoline core provides a rigid, defined shape for binding, while the bromo and carboxyl groups serve as vectors for growing the fragment into a more potent lead compound.

  • Use in Cross-Coupling Reactions: The C4-bromo substituent is primed for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups at this position, enabling rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.

  • Amide Library Synthesis: The C2-carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the exploration of the "R-group" space by coupling the core with a vast array of commercially available amines.

cluster_reactions Synthetic Vectors cluster_applications Resulting Compound Libraries Core This compound Amide Amide Coupling (HATU, Amine) Core->Amide R-COOH Suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) Core->Suzuki Ar-Br Ester Esterification (Alcohol, Acid cat.) Core->Ester R-COOH Other Other Cross-Coupling (Stille, Sonogashira, etc.) Core->Other Ar-Br Inhibitors Enzyme Inhibitors Amide->Inhibitors Suzuki->Inhibitors Probes Chemical Probes Ester->Probes Materials Functional Materials Other->Materials

Caption: Synthetic utility of the target molecule.

Protocol Example: Amide Coupling with Benzylamine

Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DMF is an excellent polar aprotic solvent for this transformation, and DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add Benzylamine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant gloves are mandatory.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is often 2-8°C.

Self-Validating System: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The SDS contains the most accurate and comprehensive safety information.

Conclusion

This compound is a potent chemical intermediate whose strategic design offers significant advantages for medicinal chemistry and materials science. Its well-defined reactive sites—the C4-bromine for cross-coupling and the C2-carboxylic acid for amide/ester formation—provide a reliable and modular platform for the synthesis of diverse and complex molecular architectures. Understanding its properties, synthetic logic, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutic agents and functional molecules.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Larsen, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Boga, C., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(22), 8847–8850.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204.
  • Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 3(4), 480-485.
  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(11), 1163–1167.
  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.
  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester.
  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

Sources

Introduction: The Strategic Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromoquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and chemical synthesis, quinoline carboxylic acids represent a privileged scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] The compound this compound (CAS No: 209003-46-3), with its distinct substitution pattern, is a molecule of significant interest for researchers developing novel inhibitors, molecular probes, or advanced synthetic intermediates.[2][3][4]

The progression of any such candidate molecule from a laboratory curiosity to a viable asset is critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters—solubility, acidity (pKa), and lipophilicity (LogP/D)—govern a molecule's behavior in biological systems, influencing everything from absorption and distribution to target engagement and eventual clearance (ADME).

This guide provides a comprehensive framework for the complete physicochemical characterization of this compound. Adopting the perspective of a senior application scientist, we move beyond mere data reporting to elucidate the strategic rationale behind each experimental protocol. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data essential for making informed decisions in drug development and chemical research programs.

Compound Profile: this compound

A summary of foundational identifiers and predicted properties serves as our starting point. While predicted values are useful for initial assessment, they must be experimentally verified to build a reliable data package.

PropertyValue / Predicted ValueSource
CAS Number 209003-46-3[3][4][5]
Molecular Formula C₁₀H₆BrNO₂[4][6]
Molecular Weight 252.06 g/mol [7][8]
Appearance White to light brown solidChemicalBook
Melting Point 159-164 °C (decomposition)ChemicalBook
Boiling Point 398.1 ± 32.0 °C (Predicted)ChemicalBook
pKa (Acidity) 3 ± 0.5 (Predicted)ChemicalBook
XlogP 2.7 (Predicted)[6]

Acidity Constant (pKa) Determination: The Key to Understanding Ionization

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at any given pH.[9] For this compound, two key ionizable centers exist: the acidic carboxylic acid group (-COOH) and the basic quinoline nitrogen. Understanding their respective pKa values is essential because the ionization state directly impacts solubility, membrane permeability, and receptor binding.[10][11] A molecule's charge at physiological pH (approx. 7.4) will determine its behavior in the body. Potentiometric titration remains the gold-standard method for its accuracy and reliability.[9]

Experimental Protocol: Potentiometric Titration

This protocol is designed to precisely determine the pKa value(s) by monitoring pH changes during titration with a standardized acid or base.

Methodology Rationale: The gradual addition of a titrant to a solution of the analyte allows for the construction of a titration curve (pH vs. volume of titrant). The inflection point of this curve, where the pH changes most slowly, corresponds to the point of 50% dissociation, where pH equals the pKa.[9] Performing multiple titrations ensures reproducibility and statistical confidence in the final value.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent system. Due to the predicted low aqueous solubility, a co-solvent system (e.g., 30% v/v DMSO/water) may be necessary.[9]

  • Titrant Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to the sample solution to maintain constant ionic strength throughout the titration.

  • Titration Procedure:

    • Place 20 mL of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously.

    • Immerse the calibrated pH electrode into the solution.

    • To determine the carboxylic acid pKa, titrate the solution with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

    • To determine the quinoline nitrogen pKa, start with a fresh sample, acidify to ~pH 2 with 0.1 M HCl, and titrate with 0.1 M NaOH.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[9]

  • Validation: Perform the titration in triplicate to ensure the reliability and precision of the determined pKa value.

Visualization of Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2 Prepare 1 mM Analyte Solution (e.g., 30% DMSO/H2O) prep1->prep2 prep3 Prepare 0.1 M NaOH & 0.1 M HCl Titrants prep2->prep3 prep4 Add 0.15 M KCl (Ionic Strength) prep3->prep4 titrate1 Place 20 mL Analyte in Temp-Controlled Vessel prep4->titrate1 titrate2 Immerse Electrode & Stir titrate1->titrate2 Repeat until pH ~12 titrate3 Add 0.1 M NaOH in Small Increments titrate2->titrate3 Repeat until pH ~12 titrate4 Record Stabilized pH After Each Addition titrate3->titrate4 Repeat until pH ~12 analysis1 Plot pH vs. Titrant Volume titrate4->titrate3 Repeat until pH ~12 analysis2 Determine Inflection Point of Sigmoid Curve analysis1->analysis2 analysis3 pKa = pH at Inflection Point analysis2->analysis3 analysis4 Repeat in Triplicate analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of drug candidates. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, the true equilibrium value, is vital for biopharmaceutical classification (BCS) and formulation development. The "shake-flask" method, though time-consuming, remains the definitive technique for its determination.[12] A compound's solubility is intrinsically linked to its pKa and the pH of the medium; therefore, it must be measured across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol determines the thermodynamic solubility by allowing the compound to reach equilibrium between its solid and dissolved states.

Methodology Rationale: By adding an excess of the solid compound to the solvent and agitating until equilibrium is reached, a saturated solution is formed. Separating the solid and analyzing the supernatant concentration provides the most accurate and reliable measure of thermodynamic solubility.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of solid this compound to vials containing a known volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.

    • A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.

  • Validation: Perform each pH condition in triplicate to assess variability. The solid residue should be analyzed (e.g., by DSC or XRPD) to ensure no polymorphic or solvate transitions occurred during the experiment.

Visualization of Workflow:

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Prepare Aqueous Buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) setup2 Add Excess Solid Analyte to Buffer Vials setup1->setup2 equil1 Seal Vials and Agitate in Shaker Bath setup2->equil1 equil2 (24-48 hours at 25°C) equil1->equil2 equil3 Allow Excess Solid to Settle equil2->equil3 analysis1 Filter Supernatant (0.45 µm filter) equil3->analysis1 analysis2 Dilute Filtrate analysis1->analysis2 analysis3 Quantify Concentration (HPLC or UV-Vis) analysis2->analysis3 analysis4 Calculate Solubility from Calibration Curve analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Lipophilicity (LogP & LogD): Predicting Membrane Permeability

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes.[13] LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[14] For ionizable molecules like this compound, LogD at physiological pH 7.4 is the more relevant predictor of in vivo behavior.[13][15]

Experimental Protocol: Shake-Flask Octanol-Water Partitioning

This protocol measures the distribution of the compound between n-octanol (simulating a lipidic membrane) and an aqueous buffer.

Methodology Rationale: The shake-flask method is the traditional approach for LogP/D determination. By dissolving the compound in a biphasic system of pre-saturated n-octanol and water/buffer and allowing it to partition, the ratio of concentrations in the two phases gives a direct measure of lipophilicity.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with aqueous buffer (pH 7.4 for LogD) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning:

    • In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (HPLC-UV or UV-Vis).

  • Calculation:

    • Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) .

    • To determine LogP, the experiment must be performed at a pH where the molecule is fully neutral (at least 2 pH units away from any pKa).

  • Validation: Perform the experiment in triplicate. Ensure the total amount of compound recovered from both phases matches the initial amount added (mass balance).

Visualization of Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) prep2 Prepare Analyte Stock in Aqueous Buffer prep1->prep2 part1 Combine Phases in Vial prep2->part1 part2 Shake to Equilibrate part1->part2 part3 Centrifuge for Phase Separation part2->part3 analysis1 Sample Both Phases part3->analysis1 analysis2 Quantify Concentration in Each Phase (HPLC) analysis1->analysis2 analysis3 Calculate LogD = log([Octanol]/[Aqueous]) analysis2->analysis3

Caption: Workflow for LogD Determination by Shake-Flask Method.

Spectroscopic Characterization for Structural Integrity

Expertise & Experience: Spectroscopic analysis is fundamental for confirming the chemical identity, structure, and purity of a compound. A combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and orthogonal dataset for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology Rationale: ¹H and ¹³C NMR are unparalleled for providing detailed information about the molecular framework. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[16] For this compound, these techniques will confirm the substitution pattern on the quinoline ring and verify the presence of all functional groups.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm).[17]

  • Aromatic Protons: Signals corresponding to the 5 protons on the quinoline ring system, likely in the 7.5-9.0 ppm range. The proton at the 3-position will likely appear as a singlet, while the others will show characteristic coupling patterns (doublets, triplets).

  • Solvent: DMSO-d₆ at ~2.50 ppm.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carboxylic Carbonyl: A signal in the 165-175 ppm range.[18][19]

  • Aromatic Carbons: Signals for the 9 unique carbons of the quinoline ring, typically between 110-150 ppm. The carbon bearing the bromine (C4) will be significantly influenced.

  • Solvent: DMSO-d₆ at ~39.5 ppm.

Infrared (IR) Spectroscopy

Methodology Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]

Expected Characteristic IR Absorptions (KBr pellet):

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500-3300 cm⁻¹.[21][22][23] This is often the most recognizable feature of a carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[22][24]

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[21]

  • C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

UV-Vis Spectroscopy

Methodology Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing conjugated systems. The quinoline ring system is an extended chromophore, and its absorption spectrum is a key identifier.

Expected UV-Vis Absorptions (in Methanol or Ethanol):

  • The conjugated quinoline system is expected to show multiple strong absorption bands. Simple carboxylic acids absorb around 210 nm, but the extended conjugation of the quinoline ring will result in significant bathochromic (red) shifts, with absorption maxima (λ_max) expected well into the 250-350 nm range.[25][26]

Conclusion

The experimental framework detailed in this guide provides a robust pathway for the comprehensive physicochemical characterization of this compound. By systematically determining the pKa, pH-dependent solubility, and lipophilicity, researchers and drug developers can build a foundational dataset that is crucial for predicting in vivo behavior, guiding formulation strategies, and ultimately enabling the rational advancement of this promising chemical entity. The application of orthogonal spectroscopic techniques ensures the unequivocal confirmation of molecular structure and purity, underpinning the scientific integrity of all subsequent research.

References

  • Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2024). ACS Omega.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR.
  • This compound (C10H6BrNO2). (n.d.). PubChemLite.
  • This compound. (n.d.). AbacipharmTech.
  • LogD. (2019). Cambridge MedChem Consulting.
  • Typical UV spectra of the different compound types. (n.d.). ResearchGate.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Carboxylic Acids. (n.d.). University of Colorado Boulder.
  • 2-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem.
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • database IR spectra INFRARED SPECTROSCOPY. (n.d.). Doc Brown's Chemistry.
  • database C-13 NMR SPECTROSCOPY. (n.d.). Doc Brown's Chemistry.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.
  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data.
  • Approximate pKa chart of the functional groups. (n.d.). University of California, Irvine.
  • 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.

Sources

An In-depth Technical Guide to 4-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive technical overview of 4-Bromoquinoline-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold and the Significance of this compound

Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 2-position of the quinoline ring, as in this compound, creates a versatile scaffold for further chemical modification. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the molecule's reactivity and biological interactions, making it a valuable intermediate for synthesizing novel compounds with tailored properties.[4]

This guide will explore the synthesis of this key intermediate, detail its spectroscopic characterization, and discuss its current and potential applications in the development of new therapeutic agents and functional materials.

Compound Identification and Physicochemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section provides key identifiers and physicochemical data for this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 209003-46-3[5][6][7]
Molecular Formula C₁₀H₆BrNO₂[6]
Molecular Weight 252.06 g/mol [6]
Melting Point 159-164 °C (decomposition)[6]
Boiling Point (Predicted) 398.1 ± 32.0 °C[6]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br[8]
InChIKey DLAHQKXVDUYPHR-UHFFFAOYSA-N[8]

Synthesis of this compound: A Methodological Deep Dive

The construction of the quinoline ring system is a classic endeavor in organic synthesis. Several named reactions, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, provide routes to this important heterocycle.[9] For the synthesis of quinoline-2-carboxylic acids specifically, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a historically significant method.[9]

However, for the specific regiochemistry of this compound, a more targeted approach is often necessary. A plausible and commonly employed synthetic strategy involves the construction of a related quinoline precursor followed by a specific bromination step. One such general approach is a modification of the Doebner-von Miller reaction.

The Doebner-von Miller Reaction: A Foundation for Quinoline Synthesis

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and may also be facilitated by Lewis acids.[10][12]

The generally accepted mechanism involves the following key steps:

  • Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the aromatic quinoline ring system.

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Acid_Catalyst Acid Catalyst Acid_Catalyst->Michael_Adduct Catalyzes Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline Quinoline Product Cyclized_Intermediate->Quinoline Dehydration & Oxidation

Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.

A Note on a Related Synthesis: 2-Bromoquinoline-4-carboxylic acid

Exemplary Protocol for 2-Bromoquinoline-4-carboxylic acid: [13]

  • A mixture of 2-hydroxyquinoline-4-carboxylic acid and phosphorus tribromide in toluene is heated under reflux.

  • After the reaction is complete, the mixture is cooled and carefully poured into crushed ice.

  • The product is extracted with an organic solvent, such as ethyl acetate.

  • The organic layers are combined, dried, and concentrated.

  • The residue is dissolved in an aqueous base (e.g., 1N sodium hydroxide) and washed with an organic solvent.

  • The aqueous phase is then acidified (e.g., with 1N hydrochloric acid) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

This example illustrates a common strategy: the conversion of a hydroxyl group on the quinoline ring to a bromine atom. A similar late-stage bromination of a suitable quinoline-2-carboxylic acid precursor could be a viable route to the target compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. While a comprehensive set of spectra for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from similar compounds.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[16]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 160-180 ppm.[16] The carbons directly attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 252 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH).[17][18] The fragmentation of the quinoline ring will also contribute to the overall spectrum. Predicted collision cross-section values can also be calculated.[8]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic quinoline ring system.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry.[2][19] this compound, as a functionalized derivative, is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

As a Scaffold for Novel Biologically Active Molecules

The bromine atom at the 4-position is a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[20] The carboxylic acid at the 2-position can be converted into esters, amides, or other functional groups, further expanding the chemical space that can be explored.[21]

Potential Therapeutic Targets

Derivatives of quinoline carboxylic acids have been investigated for a variety of biological activities:

  • Anticancer Agents: Many quinoline-based compounds have shown potent anticancer activity.[4][19] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases.[22]

  • Antiviral Agents: Quinoline carboxylic acid analogs have been explored as potential antiviral agents.[20]

  • Enzyme Inhibitors: The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[23][24]

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs.[1][19]

Applications cluster_modification Chemical Modification cluster_applications Potential Therapeutic Areas Core This compound Coupling Cross-Coupling Reactions (at C4-Br) Core->Coupling Carboxyl_Deriv Carboxylic Acid Derivatization (at C2-COOH) Core->Carboxyl_Deriv Anticancer Anticancer Agents Coupling->Anticancer Antiviral Antiviral Agents Coupling->Antiviral Enzyme_Inhib Enzyme Inhibitors Carboxyl_Deriv->Enzyme_Inhib Antimicrobial Antimicrobial Agents Carboxyl_Deriv->Antimicrobial

Caption: Logical relationship between the core compound, its modification, and potential applications.

Conclusion and Future Outlook

This compound is a strategically functionalized building block that holds considerable promise for the development of novel molecules in medicinal chemistry and materials science. Its synthesis, while requiring careful control of regiochemistry, provides access to a versatile scaffold. The presence of two distinct functional groups—a reactive bromine atom and a modifiable carboxylic acid—allows for the systematic exploration of chemical space and the optimization of biological activity.

Future research efforts will likely focus on the development of efficient and scalable syntheses of this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of targeted libraries of compounds for high-throughput screening against a range of biological targets will continue to be an active area of investigation. The insights gained from such studies will undoubtedly contribute to the discovery of new therapeutic agents and advanced materials.

References

  • Wikipedia. Doebner–Miller reaction. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • AbacipharmTech. This compound. [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • Slideshare.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • Bentham Science. Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. [Link]
  • Bentham Science. Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. [Link]
  • NIH. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
  • PubChem. 2-Bromoquinoline-4-carboxylic acid. [Link]
  • PubChemLite. This compound (C10H6BrNO2). [Link]
  • PubMed.
  • ResearchGate. Synthesis new derivatives of quinoline and study the biological activity for some of them. [Link]
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
  • Bentham Science.
  • PubChem. 5-Bromoquinoline-4-carboxylic acid. [Link]
  • Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]
  • Advanced Journal of Chemistry, Section A.
  • University of Texas Southwestern Medical Center. SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. [Link]
  • NIH.
  • Organic Chemistry Portal.
  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
  • PubMed.
  • PubChem. 4-Quinolinecarboxylic acid. [Link]
  • Science Ready.
  • ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 4-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the ability to accurately predict and interpret NMR spectra is critical for confirming the identity and purity of novel chemical entities. This guide provides a detailed prediction and theoretical analysis of the ¹H and ¹³C NMR spectra for 4-bromoquinoline-2-carboxylic acid, a substituted heterocyclic compound of interest. By leveraging established principles of substituent effects and referencing spectral data of its parent analogue, quinoline-2-carboxylic acid, we present a comprehensive set of predicted chemical shifts and coupling constants. This document is designed to serve as a practical reference for the characterization of this and structurally related molecules.

Introduction to NMR Prediction for Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring system dictates its pharmacological activity, making unambiguous structural confirmation essential. This compound presents a compelling case for NMR analysis, with two key substituents—a carboxylic acid at the C-2 position and a bromine atom at the C-4 position—that significantly modulate the electronic environment of the entire ring system.

Predicting the NMR spectrum of such a molecule involves understanding the interplay of several factors:

  • The Parent Heterocycle: The inherent electronic structure of the quinoline ring, with its electron-withdrawing nitrogen atom, causes protons and carbons, particularly those in the pyridine ring (like H-3), to be deshielded and resonate at a lower field.[1]

  • Substituent Effects: The carboxylic acid group at C-2 is strongly electron-withdrawing, further deshielding adjacent nuclei like H-3. The bromine atom at C-4 exerts a dual electronic influence: it is electron-withdrawing through induction but can donate electron density via resonance. This complex effect causes predictable, position-dependent shifts in the NMR spectrum.

  • Through-Bond and Through-Space Interactions: Spin-spin coupling between adjacent protons provides connectivity information, while spatial proximity can be confirmed through Nuclear Overhauser Effect (NOE) experiments.

This guide will systematically deconstruct these influences to build a reliable predicted spectrum for this compound, using experimental data for quinoline-2-carboxylic acid as a foundational baseline.[2]

Methodology: Empirical and Computational Approaches

The predictions outlined in this guide are primarily derived from an empirical approach, which offers a powerful and accessible method for spectral estimation. This involves:

  • Baseline Spectrum: Utilizing the known, experimentally determined ¹H and ¹³C NMR data for the parent compound, quinoline-2-carboxylic acid.[2]

  • Substituent Chemical Shift (SCS) Analysis: Applying established additive effects for a bromine substituent on an aromatic ring. The effect of bromine on the chemical shift of carbons to which it is directly attached (the ipso-carbon) and on adjacent (ortho), meta, and para positions are well-documented. Relativistic effects can also influence the chemical shift of a carbon bonded to a heavy atom like bromine.[3]

While this empirical method provides robust estimations, it is important to acknowledge the role of advanced computational techniques. Density Functional Theory (DFT) has become a gold standard for accurately calculating NMR chemical shifts from first principles.[4][5] DFT methods, such as GIAO (Gauge-Including Atomic Orbital), can model the electronic shielding around each nucleus with high precision, often yielding predictions with a mean absolute error of < 4 ppm for ¹³C and < 0.4 ppm for ¹H.[6][7] For complex or novel structures where empirical data is lacking, DFT calculations are an invaluable tool for structural verification.[8][9]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region and one broad signal for the carboxylic acid proton, likely observable in a solvent like DMSO-d₆.

Molecular Structure and Numbering

Caption: Structure of this compound.

  • H-3: The baseline shift for H-3 in quinoline-2-carboxylic acid is ~8.30 ppm.[2] The bromine at C-4 is meta to H-3. The primary influence on H-3 is the strong deshielding from the adjacent C-2 carboxylic acid and the ring nitrogen. The bromine's inductive effect will cause a minor downfield shift. This proton will appear as a singlet due to the substitution at C-4, removing the typical coupling partner.

    • Predicted Shift (δ): 8.45 - 8.55 ppm

    • Multiplicity: Singlet (s)

  • H-5: The baseline shift is ~8.15 ppm.[2] H-5 is ortho to the C-4 bromine. The electron-withdrawing inductive effect and the deshielding anisotropic effect of the bromine will cause a noticeable downfield shift. It will be coupled to H-6.

    • Predicted Shift (δ): 8.25 - 8.35 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~8.5 Hz (³J_H5-H6_)

  • H-6 & H-7: These protons in the parent compound resonate at ~7.75 ppm and ~7.90 ppm, respectively.[2] They are further from the substituents and will be less affected. H-6 will experience a minor downfield shift from the meta bromine, while H-7 will be minimally affected. They will appear as coupled triplets (or more accurately, doublets of doublets).

    • Predicted Shift H-6 (δ): 7.80 - 7.90 ppm

    • Multiplicity H-6: Triplet or Doublet of Doublets (t or dd)

    • Coupling Constants H-6 (J): ~8.5 Hz (³J_H6-H5_), ~7.5 Hz (³J_H6-H7_)

    • Predicted Shift H-7 (δ): 7.95 - 8.05 ppm

    • Multiplicity H-7: Triplet or Doublet of Doublets (t or dd)

    • Coupling Constants H-7 (J): ~7.5 Hz (³J_H6-H7_), ~8.0 Hz (³J_H7-H8_)

  • H-8: The baseline shift is ~7.85 ppm.[2] This proton is deshielded by the peri-effect of the nitrogen lone pair. It is distant from the C-4 bromine, so its shift will be largely unchanged from the parent compound.

    • Predicted Shift (δ): 7.85 - 7.95 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~8.0 Hz (³J_H8-H7_)

  • COOH: The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[10]

    • Predicted Shift (δ): 13.0 - 14.0 ppm

    • Multiplicity: Broad singlet (br s)

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals: 9 for the quinoline core and 2 for the substituents' carbons. The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing between 160-180 ppm.[10][11]

  • C-2: In the parent compound, this carbon appears at ~150.5 ppm.[2] It is attached to both the ring nitrogen and the carboxylic acid, causing a significant downfield shift. The bromine at C-4 will have a minor electronic effect.

    • Predicted Shift (δ): 150.0 - 151.5 ppm

  • C-3: The baseline shift is ~122.0 ppm.[2] This carbon is ortho to the C-4 bromine and meta to the C-2 carboxylic acid. The bromine's influence is expected to cause a slight upfield or downfield shift.

    • Predicted Shift (δ): 122.5 - 124.0 ppm

  • C-4: This is the ipso-carbon, directly attached to bromine. Halogen substitution typically causes a significant shift, which can be upfield or downfield depending on the specific halogen and aromatic system. For bromine on an aromatic ring, the shift is often minor or slightly upfield compared to the unsubstituted carbon. The baseline for C-4 is ~138.0 ppm.[2]

    • Predicted Shift (δ): 135.0 - 137.0 ppm

  • C-4a & C-8a: These are the bridgehead carbons. Their baseline shifts are ~128.5 ppm (C-4a) and ~148.0 ppm (C-8a).[2] C-4a will be most affected by the bromine at C-4, likely experiencing a slight downfield shift. C-8a will be less affected.

    • Predicted Shift C-4a (δ): 129.0 - 130.5 ppm

    • Predicted Shift C-8a (δ): 147.5 - 148.5 ppm

  • C-5, C-6, C-7, C-8: These carbons form the benzenoid ring. Their baseline shifts are approximately 130.0, 128.0, 131.0, and 129.5 ppm, respectively.[2] The effects of the substituents at C-2 and C-4 will attenuate with distance.

    • C-5: ortho to C-4a and para to C-8a. Will be slightly shifted downfield by the bromine's inductive effect. Predicted Shift: 131.0 - 132.5 ppm.

    • C-6: meta to C-4a. Minimal change expected. Predicted Shift: 128.0 - 129.0 ppm.

    • C-7: para to C-4a. Minimal change expected. Predicted Shift: 131.0 - 132.0 ppm.

    • C-8: ortho to C-8a. Minimal change expected. Predicted Shift: 129.5 - 130.5 ppm.

  • COOH: The carbonyl carbon of carboxylic acids and their derivatives typically resonates in the 160-180 ppm range.[12][13] The baseline for the parent acid is ~167.0 ppm.[2]

    • Predicted Shift (δ): 166.5 - 168.0 ppm

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted δ (ppm) Multiplicity Predicted J (Hz)
H-3 8.45 - 8.55 s -
H-5 8.25 - 8.35 d ³J_H5-H6_ ≈ 8.5
H-6 7.80 - 7.90 t or dd ³J_H6-H5_ ≈ 8.5, ³J_H6-H7_ ≈ 7.5
H-7 7.95 - 8.05 t or dd ³J_H7-H6_ ≈ 7.5, ³J_H7-H8_ ≈ 8.0
H-8 7.85 - 7.95 d ³J_H8-H7_ ≈ 8.0

| COOH | 13.0 - 14.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted δ (ppm)
C-2 150.0 - 151.5
C-3 122.5 - 124.0
C-4 135.0 - 137.0
C-4a 129.0 - 130.5
C-5 131.0 - 132.5
C-6 128.0 - 129.0
C-7 131.0 - 132.0
C-8 129.5 - 130.5
C-8a 147.5 - 148.5

| COOH | 166.5 - 168.0 |

Standard Protocol for NMR Sample Preparation and Acquisition

To validate these predictions, a standardized experimental approach is essential. The following protocol is recommended for the analysis of this compound.[2]

Workflow: NMR Analysis Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) solvent 2. Select Solvent (e.g., DMSO-d₆ for solubility and COOH proton observation) weigh->solvent dissolve 3. Dissolve Sample (in ~0.6-0.7 mL solvent) solvent->dissolve transfer 4. Transfer to NMR Tube (Filter if necessary) dissolve->transfer shim 5. Shim Spectrometer (Optimize magnetic field homogeneity) transfer->shim nmr_1d 6. Acquire 1D Spectra (¹H, ¹³C{¹H}) shim->nmr_1d nmr_2d 7. Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC for full assignment) nmr_1d->nmr_2d process 8. Process Data (Fourier Transform, Phasing, Baseline Correction) nmr_2d->process integrate 9. Integrate & Calibrate (Reference to solvent peak, integrate ¹H) process->integrate assign 10. Assign Signals (Compare with predictions and 2D data) integrate->assign

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves polar carboxylic acids and allows for the observation of the exchangeable COOH proton.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial before transferring it to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and potentially a longer relaxation delay will be required.

  • 2D NMR (Recommended): For unambiguous assignment, acquiring 2D spectra is crucial.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., H-5 through H-8).[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are vital for assigning quaternary carbons and confirming the overall molecular structure.[2]

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis is based on the well-established electronic effects of the carboxylic acid and bromine substituents on the quinoline core. The predicted chemical shifts, multiplicities, and coupling constants summarized in Tables 1 and 2, along with the standard experimental protocol, offer a comprehensive framework for scientists engaged in the synthesis and characterization of this and related compounds. While these empirical predictions serve as a strong guideline, definitive structural confirmation should always be supported by high-quality experimental data, ideally including 2D NMR correlations.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm)
  • Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(8), 1184–1191. [Link]
  • Nguyen, T. T. H., et al. (2019). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Journal of Structural Chemistry, 60(5), 806-814. [Link]
  • Chambers, R. D., et al. (2010). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 131(12), 1271-1277. [Link]
  • Gable, K. (n.d.). 13C NMR Chemical Shifts.
  • Ocal, N., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Zarei, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3374-3384. [Link]
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
  • BenchChem. (2025).
  • Appleby, K. M., et al. (2020). Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline.
  • Appleby, K. M., et al. (2020). Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline. White Rose Research Online. [Link]
  • Liu, Z., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(22), 7228-7237. [Link]
  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
  • LibreTexts Chemistry. (2022). 21.
  • Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Bromoquinoline-2-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of chemical research, drug discovery, and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for experimental design, from reaction setup and purification to formulation and bioavailability assessment. This guide provides an in-depth technical overview of the solubility of 4-Bromoquinoline-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.

This document moves beyond a simple recitation of data, offering a detailed exploration of the theoretical underpinnings of this compound's solubility. We will delve into its key physicochemical properties and provide a qualitative assessment of its solubility in a range of common laboratory solvents. Recognizing the frequent necessity for empirical determination, this guide also furnishes detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. Our objective is to equip the reader with the knowledge and practical tools to effectively work with this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For this compound, the interplay between its aromatic bromoquinoline core and the ionizable carboxylic acid group governs its behavior in different solvent environments.

PropertyValueSource
Chemical Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
Melting Point 159-164 °C (decomposes)
Predicted pKa ~3.0 ± 0.5
Predicted XlogP 2.7[2]
Appearance White to light brown solid

The predicted pKa of approximately 3.0 suggests that this compound is a moderately strong organic acid. This implies that its solubility in aqueous media will be highly pH-dependent. At pH values below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form, leading to lower aqueous solubility. Conversely, at pH values above the pKa, it will exist as the more polar and, therefore, more water-soluble carboxylate anion.

The predicted XlogP of 2.7 indicates a degree of lipophilicity, suggesting that the compound will exhibit solubility in various organic solvents. The hydrophobic nature of the bromoquinoline ring system contributes significantly to this property.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively available in the literature, a qualitative assessment can be made based on its structure and the principle of "like dissolves like."

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent (Water), Soluble (Alcohols)The carboxylic acid group can form hydrogen bonds with protic solvents. In water, solubility is expected to be low at neutral and acidic pH but should increase significantly in basic conditions due to salt formation. Solubility in alcohols is anticipated to be higher than in water due to the organic character of the solvent.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSoluble to Very SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the polar functional group. DMSO is an exceptionally strong organic solvent capable of dissolving a wide array of compounds.[3][4]
Nonpolar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Moderately Soluble to SolubleWhile the molecule has a polar carboxylic acid group, the large, lipophilic bromoquinoline core allows for favorable interactions with less polar solvents like DCM and THF.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe significant polarity of the carboxylic acid group is expected to limit solubility in highly nonpolar solvents. Any observed solubility would be primarily driven by the bromoquinoline moiety.

It is imperative for researchers to recognize that this table provides an estimation. For precise quantitative results, experimental determination is strongly recommended.

Experimental Determination of Solubility: Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage research to quickly assess the solubility of a compound from a DMSO stock solution.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in 100% DMSO dispense_stock Dispense stock solution into a 96-well plate prep_stock->dispense_stock prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) add_buffer Add aqueous buffer to each well prep_buffer->add_buffer mix_incubate Mix and incubate (e.g., 2 hours at 25°C) add_buffer->mix_incubate filter Filter to remove precipitate mix_incubate->filter quantify Quantify concentration of solubilized compound (e.g., LC-MS/MS, UV-Vis) filter->quantify calculate Calculate kinetic solubility quantify->calculate

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.

  • Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at various dilutions. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve prepared from the stock solution should be used for accurate quantification.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate.

Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the true solubility in a given solvent. This method is more time-consuming but provides a more accurate representation of the compound's solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to a vial add_solvent Add a known volume of the test solvent add_solid->add_solvent agitate Agitate the mixture at a constant temperature (e.g., 24-48 hours) add_solvent->agitate centrifuge_filter Centrifuge and filter the sample to remove undissolved solid agitate->centrifuge_filter quantify Quantify the concentration of the dissolved compound in the supernatant centrifuge_filter->quantify report Report thermodynamic solubility (e.g., in µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent. The presence of excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24 to 48 hours) to ensure that equilibrium is achieved.

  • Phase Separation: After the incubation period, separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the clear filtrate.

Expert Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to not just follow protocols but to understand the reasoning behind each step.

  • Choice of Assay: The selection between a kinetic and thermodynamic assay is dictated by the stage of research. Kinetic assays are suitable for high-throughput screening in early discovery, while thermodynamic assays are essential for lead optimization and pre-formulation studies where accurate solubility data is critical.[5]

  • DMSO Concentration in Kinetic Assays: Keeping the DMSO concentration low (≤ 1%) is vital as DMSO is a powerful organic solvent that can artificially inflate the measured aqueous solubility.

  • Equilibration Time in Thermodynamic Assays: The 24-48 hour incubation period is necessary to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of the solubility.

  • pH Control: When determining aqueous solubility, the use of buffers is critical to maintain a constant pH, especially for ionizable compounds like this compound. The measured solubility is highly dependent on the pH of the solution.

Conclusion

This compound is a compound whose solubility is governed by the balance between its lipophilic bromoquinoline core and its ionizable carboxylic acid group. This guide has provided a comprehensive theoretical framework for understanding its solubility, a qualitative assessment of its behavior in common laboratory solvents, and detailed protocols for its experimental determination. For researchers and drug development professionals, a thorough understanding and empirical validation of a compound's solubility are indispensable for the successful progression of their work.

References

  • PubChemLite. (n.d.). This compound (C10H6BrNO2).
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

Sources

A-Z Guide to Safe Handling of 4-Bromoquinoline-2-carboxylic Acid: A Technical Guide for R&D Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a bromine substituent, and a carboxylic acid group, dictates a specific chemical reactivity and toxicological profile that demands rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely. By moving beyond mere compliance and embedding a deep understanding of the causality behind safety protocols, we aim to foster a proactive safety culture in the laboratory. This document covers hazard identification, risk mitigation strategies, detailed handling procedures, and emergency response, grounded in authoritative safety data.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust hazard assessment can be constructed by analyzing its structural analogues and functional groups. The Globally Harmonized System (GHS) classification for similar bromoquinoline derivatives provides a strong foundation for anticipating its potential hazards.

The quinoline ring system itself is known for potential toxicity, and halogenated aromatic compounds can exhibit skin and respiratory irritation.[1][2] The carboxylic acid functional group can contribute to irritant properties. Based on data for structurally related compounds, the following hazards should be assumed until proven otherwise.

Anticipated GHS Classification Summary

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[3][5][6]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.[3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[3][5][7]

Causality Insight: The anticipated irritant properties (H315, H319, H335) stem from the combination of the aromatic quinoline system and the acidic nature of the carboxylic acid group. Halogenation can sometimes enhance skin absorption and sensitization. The "Harmful if swallowed" (H302) classification is a common precaution for complex organic molecules that have not undergone extensive toxicological testing.[3][4]

Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be adapted for any experiment involving this compound. The core principle is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

RiskAssessmentWorkflow A 1. Information Gathering (Review SDS & Literature) B 2. Hazard Identification (GHS Classification, Reactivity) A->B Analyze Data C 3. Hierarchy of Controls Evaluation B->C Assess Risks D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training, Labeling) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G 4. Develop SOP (Weighing, Reaction, Quenching) D->G Incorporate Controls E->G Incorporate Controls F->G Incorporate Controls J 7. Conduct Experiment & Post-Work Review G->J H 5. Waste Management Plan (Halogenated Waste Stream) H->J I 6. Emergency Preparedness (Spill Kit, Eyewash, First Aid) I->J

Caption: Risk Assessment & Control Workflow for Handling Hazardous Chemicals.

Standard Operating Procedure (SOP): Weighing and Preparing a Solution

This protocol is a self-validating system for routine laboratory use. Each step includes built-in safety checks and justifications.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mM solution in DMSO.

Location: All steps must be performed inside a certified chemical fume hood.[2][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.[3]

  • Skin Protection: A flame-resistant lab coat and nitrile gloves (ensure appropriate thickness and check manufacturer's breakthrough time).[2][8]

  • Respiratory Protection: Not typically required if all work is conducted in a functional fume hood. A respirator should be available for emergency situations.[5]

Methodology:

  • Preparation and Pre-Check:

    • Verify the chemical fume hood has a valid certification and the airflow is functioning correctly.

    • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, and solvent (DMSO).

    • Ensure the designated "Halogenated Organic Waste" container is accessible and properly labeled.[1][9]

  • Weighing the Compound (Aliquot Transfer):

    • Causality: Performing this in the fume hood is critical to prevent inhalation of fine powder, which may cause respiratory irritation.[3][7]

    • Tare the analytical balance with a piece of weigh paper or a tared vial.

    • Carefully use a clean spatula to transfer the solid this compound from the stock bottle to the weigh paper. Avoid creating airborne dust.

    • Close the primary stock container immediately after removing the required amount to prevent contamination and accidental spills.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the appropriately labeled final vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration.

    • Cap the vial securely and vortex or sonicate until the solid is fully dissolved.

  • Cleanup and Decontamination:

    • Dispose of the used weigh paper and any contaminated pipette tips into the solid halogenated waste stream.

    • Wipe the spatula clean with a solvent-dampened wipe (e.g., isopropanol) and dispose of the wipe in the same waste container.

    • Wipe down the work surface liner with a decontaminating solvent. If any visible contamination is present, fold the liner inward and dispose of it as solid hazardous waste.

  • Final Steps:

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[3]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure RouteFirst Aid MeasuresRationale
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]To remove the individual from the contaminated atmosphere and restore oxygenation.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]To minimize absorption through the skin and wash away the irritant. Prolonged contact can worsen irritation.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]To dilute and wash away the chemical. The first 10-15 seconds are critical to preventing serious eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5]Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth removes residual material.

Spill Response: For a small spill (<100 mg) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material or a spill kit pillow.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent and wipe clean.

  • Dispose of all cleanup materials as halogenated hazardous waste.[1][9]

For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[2]

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it segregated from strong oxidizing agents and incompatible materials.

  • Disposal: All waste containing this compound, including rinsates and contaminated materials, must be disposed of as Halogenated Organic Waste .[8][9] Never dispose of this chemical down the drain.[3] Ensure waste containers are properly labeled, kept closed, and stored in a designated satellite accumulation area.[9]

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromoisoquinoline.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine-2-carboxylic acid.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • Angene Chemical. (2025). Safety Data Sheet for 3-Bromoquinoline-5-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-bromobenzoic acid.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromoquinoline.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 5-Bromoquinoline.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • MedChemExpress. (2025). Safety Data Sheet for 7-Bromoquinoline-4-carboxylic acid.

Sources

A Comprehensive Technical Guide to the Biological Activities of Substituted Quinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted quinoline-2-carboxylic acids. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological effects.[1] This document synthesizes current knowledge on their anti-inflammatory, antiproliferative, antimicrobial, and antiviral properties, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Quinoline-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with significant therapeutic value.[2][3] The substitution of a carboxylic acid group at the 2-position of the quinoline nucleus introduces a key functional group that significantly influences the molecule's physicochemical properties and biological interactions. This carboxylic acid moiety can participate in hydrogen bonding and, notably, may act as a chelating agent for divalent metals, a potential mechanism underlying some of its biological effects.[4][5]

A Spectrum of Biological Activities

The versatility of the quinoline-2-carboxylic acid scaffold allows for chemical modifications that yield derivatives with a broad range of biological activities.

Anti-inflammatory Potential

Chronic and dysregulated inflammation is a hallmark of numerous diseases. Quinoline-2-carboxylic acid derivatives have emerged as a promising class of anti-inflammatory agents.[1]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of these compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development. Quinoline derivatives have been shown to interfere with this pathway, leading to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO).[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Quinoline Quinoline-2-Carboxylic Acid Derivative Quinoline->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Proposed mechanism of NF-κB inhibition by quinoline-2-carboxylic acid derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds has been assessed in various in vitro and in vivo models.[1] While specific IC50 values for the parent quinoline-2-carboxylic acid are not always readily available, studies on its derivatives and related quinoline carboxylic acids demonstrate significant potential.[1][4]

Compound/Derivative ClassAssayModelIC50 / ActivityReference
Quinoline-4-carboxylic acidsLPS-induced inflammationRAW264.7 macrophagesAppreciable anti-inflammatory affinities[4]
Quinoline-2-carboxylic acid amidesCarrageenan-induced paw edemaAnimal modelPotent anti-inflammatory activity[7]
2,4-disubstituted quinolinesNO release inhibitionLPS-induced RAW264.7 cellsPotent anti-inflammatory compounds[6]
Antiproliferative and Anticancer Properties

The quinoline core is a constituent of several established anticancer drugs. Substituted quinoline-2-carboxylic acids have also demonstrated significant antiproliferative effects against a variety of cancer cell lines.[8][9]

Mechanisms of Action

The anticancer activity of these derivatives is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymes necessary for cancer cell proliferation.[8]

  • Induction of Apoptosis: These compounds can trigger apoptosis through the intrinsic pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[7][8][10] This disruption leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades (e.g., caspase-9 and -3), ultimately resulting in cell death.[7][8]

  • Cell Cycle Arrest: Quinoline-2-carboxylic acid derivatives can interfere with the normal progression of the cell cycle, inducing arrest at the S or G2/M phases.[7][8][10] This prevents cancer cells from dividing and proliferating.[8]

  • Enzyme Inhibition: A key target for some quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[11][12] Inhibition of DHODH depletes the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting cell growth.[13]

cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Quinoline Quinoline-2-Carboxylic Acid Derivative Bax ↑ Bax (Pro-apoptotic) Quinoline->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 S_Phase S Phase Arrest Quinoline->S_Phase G2M_Phase G2/M Phase Arrest Quinoline->G2M_Phase Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Proliferation ↓ Proliferation S_Phase->Proliferation G2M_Phase->Proliferation

Caption: Key antiproliferative mechanisms of quinoline-2-carboxylic acid derivatives.

Quantitative Data on Antiproliferative Activity

The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50Reference
Quinoline-2-carboxylic acidMammary (MCF7)Remarkable growth inhibition[4]
Quinoline-2-carboxylic acidCervical (HELA)Significant cytotoxicity[4][5]
Quinoline-2-carboxylic acid aryl esterProstate (PC3)26 µg/mL[10]
Antimicrobial Activity

The quinoline scaffold is central to the structure of quinolone antibiotics. Consequently, derivatives of quinoline-2-carboxylic acid have been investigated for their antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to quinolone antibiotics, the antibacterial action of these compounds is attributed to the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, repair, and recombination. Their inhibition leads to DNA damage and bacterial cell death.

Spectrum of Activity

Studies have shown that various derivatives, including Mannich bases, Schiff bases, and other heterocyclic compounds derived from quinoline-2-carboxylic acid, exhibit significant antimicrobial properties.[14] Activity has been documented against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungi like Candida albicans.[14][15] In some cases, the activity of synthesized compounds was comparable or even superior to standard antibiotics like Amoxicillin.[14]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDOrganismMIC (µg/mL)Reference
3adStaphylococcus aureus2[15]
3abStaphylococcus aureusHigh activity[15]
3ahStaphylococcus aureusHigh activity[15]
E11Staphylococcus aureusHigh activity[14]
E17Staphylococcus aureusHigh activity[14]
Antiviral Activity

The search for novel antiviral agents has also included the exploration of quinoline derivatives.[13][16]

Mechanism of Action

The antiviral activity of quinoline carboxylic acids can be directed against host-cell factors that are essential for viral replication. One such target is the aforementioned enzyme, dihydroorotate dehydrogenase (DHODH).[13][17] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are vital building blocks for the synthesis of viral RNA and DNA. This host-targeting mechanism offers the advantage of a lower likelihood of developing viral resistance.[18]

Spectrum of Activity

Quinoline derivatives have shown promise against a range of viruses, including Zika virus (ZIKV), Enterovirus D68 (EV-D68), and Influenza A virus.[13][16] For instance, a compound named quinoline carboxylic acid was found to counteract the inhibition of host mRNA export caused by the influenza A viral protein NS1.[17]

Quantitative Data on Antiviral Activity

The antiviral potency is often measured by the half-maximal effective concentration (EC50).

Compound IDVirusEC50Reference
C44 (Brequinar analogue)VSV2 nM[18]
C44 (Brequinar analogue)WSN-Influenza41 nM[18]

Synthesis and Experimental Protocols

Synthetic Strategies

The synthesis of quinoline-2-carboxylic acids and their derivatives can be achieved through several established organic chemistry reactions. Common methods include the Friedländer synthesis, the Doebner-von Miller reaction, and the Pfitzinger reaction, each offering different advantages depending on the desired substitution pattern and the availability of starting materials.[19] The oxidation of 2-methylquinoline is another direct route to the parent acid.[19]

G cluster_reactants cluster_reactions Aniline Aniline Derivatives Doebner Doebner-von Miller Reaction Aniline->Doebner Carbonyl α,β-Unsaturated Carbonyls Carbonyl->Doebner Aminobenzaldehyde 2-Aminobenzaldehyde Derivatives Friedlander Friedländer Synthesis Aminobenzaldehyde->Friedlander PyruvicAcid Pyruvic Acid PyruvicAcid->Friedlander Product Substituted Quinoline-2-Carboxylic Acids Doebner->Product Friedlander->Product

Caption: Common synthetic pathways to quinoline-2-carboxylic acids.

Key Experimental Protocols

Protocol 1: Anti-inflammatory - LPS-Induced Nitric Oxide Production Assay

This assay is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).[1][4]

  • Cell Culture: Plate RAW264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test quinoline derivative for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plate for an additional 24 hours.

  • NO Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the IC50 value by plotting the percentage of NO inhibition against the compound concentration.

Start Plate RAW264.7 Cells Incubate1 Incubate 24h Start->Incubate1 Treat Add Quinoline Compound Incubate1->Treat Stimulate Add LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Griess Assay for Nitrite (NO) Collect->Griess Analyze Calculate IC50 Griess->Analyze

Caption: Workflow for the LPS-induced nitric oxide production assay.

Protocol 2: Anticancer - MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[10]

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the quinoline-2-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological potency of quinoline-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Role of the Carboxylic Acid: The carboxylic acid moiety at the C2 position is often crucial for optimal potency, particularly in antiallergy agents.[20] For DHODH inhibition, a carboxylic acid at the C4 position is a strict requirement.[11]

  • Substituents at C2: For DHODH inhibition, bulky and hydrophobic substituents at the C2 position are necessary for high potency.[11]

  • Substituents on the Benzo Ring: The substitution pattern on the benzo portion of the quinoline ring also significantly modulates activity. For instance, in a series of antiallergy agents, methoxy and/or ethoxy groups at the 7 and 8 positions conferred the best oral activity.[20]

Conclusion and Future Directions

Substituted quinoline-2-carboxylic acids represent a versatile and highly valuable scaffold for the development of novel therapeutic agents. Their demonstrated ability to modulate key biological pathways involved in inflammation, cancer, and microbial and viral infections underscores their immense therapeutic potential.[1]

Future research should focus on several key areas:

  • SAR-Guided Optimization: Systematic modification of the quinoline scaffold to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by novel derivatives.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [No Source Provided]
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. PubMed.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC - NIH.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [No Source Provided]
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Metal-free three-component assemblies of anilines, α-keto carboxylic acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity. RSC Publishing.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Provided]
  • Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate.
  • Review on Antimicrobial Activity of Quinoline. Human Journals.
  • Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. [No Source Provided]
  • Quinoline derivatives with anti-viral activity. ResearchGate.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.

Sources

Overview of quinoline carboxylic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline Carboxylic Acids in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Quinoline Carboxylic Acid Scaffold - A Cornerstone of Modern Therapeutics

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents one of the most vital "privileged scaffolds" in medicinal chemistry.[1][2] Its versatile structure and electronic properties have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases.[1][3] When functionalized with a carboxylic acid group, the resulting quinoline carboxylic acid moiety gains unique physicochemical properties that are crucial for interacting with biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this remarkable class of compounds, intended for researchers and drug development professionals. We will delve into the causality behind experimental choices and provide field-proven insights into harnessing the full potential of this pharmacophore.

Part 1: Foundational Synthetic Strategies

The synthetic accessibility of the quinoline core allows for the creation of diverse chemical libraries. Several classical name reactions are routinely employed to construct the quinoline-4-carboxylic acid scaffold, with the choice of method often dictated by the desired substitution pattern.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a powerful one-pot method for synthesizing quinoline-4-carboxylic acid derivatives.[4][5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5][6] The reaction's utility lies in its ability to readily incorporate diversity at what will become the 2-position of the quinoline ring, by simply varying the aldehyde starting material.

  • Causality of Component Choice : The aniline provides the benzene portion of the quinoline. The aldehyde determines the substituent at the C-2 position, which is often crucial for biological activity. Pyruvic acid serves as the three-carbon unit that forms the pyridine ring and provides the C-4 carboxylic acid.

Experimental Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid via Doebner Reaction
  • Reaction Setup : In a round-bottom flask, dissolve aniline (1.0 eq.), the desired benzaldehyde derivative (1.0 eq.), and pyruvic acid (1.1 eq.) in ethanol.[7]

  • Initiation : Stir the mixture at room temperature for 15 minutes to allow for initial imine formation between the aniline and aldehyde.

  • Reflux : Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the mixture to room temperature. The product often precipitates out of solution. Collect the solid by vacuum filtration.

  • Purification : Wash the crude solid with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed.

  • Characterization : Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Pfitzinger Synthesis: Building from Isatin

The Pfitzinger synthesis offers an alternative route, starting from isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group.[8]

  • Mechanistic Insight : The reaction is initiated by the base-catalyzed opening of the isatin ring to form isatoic acid. This intermediate then condenses with the carbonyl compound, followed by cyclization and aromatization to yield the quinoline-4-carboxylic acid.[8] This method is particularly useful for accessing quinolines with specific substitution patterns on the benzene ring, which are determined by the choice of the starting isatin.

Other Notable Synthetic Methods
  • Friedlander Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an active methylene group (e.g., a ketone with an α-methyl group). It is a straightforward approach for preparing 2-substituted quinoline derivatives.[8]

  • Skraup Synthesis : A classic method that produces quinoline itself from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. While fundamental, it offers less control for creating specifically substituted medicinal compounds.[5][8]

Synthetic Workflow Visualization

G cluster_Doebner Doebner Reaction Workflow Aniline Aniline Mixing Mix in Solvent (e.g., Ethanol) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Precipitation Cool & Precipitate Reflux->Precipitation Purification Filter & Purify Precipitation->Purification Product Quinoline-4-Carboxylic Acid Purification->Product

Caption: General workflow for the Doebner synthesis.

Part 2: Mechanisms of Action - Targeting Critical Cellular Machinery

Quinoline carboxylic acids exert their therapeutic effects by interacting with a variety of essential cellular targets. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism for the anticancer activity of many quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[9][10] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[9]

  • Molecular Interaction : The quinoline-4-carboxylic acid moiety is crucial for binding. The carboxylate group forms a key salt bridge interaction with an arginine residue (R136) in the enzyme's binding pocket.[9] The quinoline ring itself engages in hydrophobic interactions within a channel that normally binds the co-factor ubiquinone.

G QCA Quinoline Carboxylic Acid Inhibitor DHODH DHODH Enzyme QCA->DHODH Binds & Inhibits Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Biosynthesis Blocks Step Pyrimidines Pyrimidines (UMP) Biosynthesis->Pyrimidines Produces Precursors Carbamoyl Phosphate, Aspartate Precursors->Biosynthesis Inputs DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of DHODH by quinoline carboxylic acids.

Antibacterial Action: Targeting Bacterial Topoisomerases

The quinolone class of antibiotics, which are structurally related to quinoline carboxylic acids, function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are vital for managing DNA supercoiling during replication and transcription.[9]

  • Molecular Interaction : The quinolone molecule traps the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation. This leads to an accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.[9] The carboxylic acid group (typically at the C-3 position in fluoroquinolones) is essential for this activity, chelating a magnesium ion and interacting with the enzyme's active site.[9]

Kinase Inhibition in Oncology

Several FDA-approved quinoline-based drugs function as kinase inhibitors.[11] For example, drugs like Cabozantinib and Lenvatinib target multiple receptor tyrosine kinases (RTKs) such as VEGFR, MET, and RET, which are involved in tumor growth, angiogenesis, and metastasis.[11][12] While not all of these are strictly carboxylic acids, the quinoline scaffold is the key pharmacophore that anchors the molecule in the ATP-binding pocket of the kinase.

Part 3: Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of quinoline carboxylic acids requires a deep understanding of their SAR. Specific substitutions at key positions on the quinoline ring can dramatically influence potency, selectivity, and pharmacokinetic properties.

A comprehensive SAR study on DHODH inhibitors derived from the brequinar scaffold identified three critical regions for activity.[10]

  • C-2 Position : This position generally requires bulky, hydrophobic substituents for potent inhibition.[7][10] Aryl or bi-aryl groups, such as the 2'-fluoro-1,1'-biphenyl group in brequinar, are highly effective.[10] This bulky group occupies a deep hydrophobic pocket in the enzyme.

  • C-4 Position : There is a strict requirement for the carboxylic acid at this position.[10] As mentioned, this group is the primary anchor, forming a salt bridge with the enzyme. Esterification or replacement with an amide abolishes activity.[13]

  • The Benzo Ring (C-5 to C-8) : Substitutions on the benzene portion of the quinoline ring can fine-tune activity and properties. For instance, adding a fluorine atom at the C-6 position, as seen in brequinar, can enhance potency.

Table 1: SAR Summary for Quinoline-4-Carboxylic Acid DHODH Inhibitors
Compound ID2-SubstituentOther SubstituentsDHODH IC₅₀ (nM)Reference
Brequinar Analog2'-Fluoro-1,1'-biphenyl-4-yl6-Fluoro, 3-Methyl~250[7][10]
41 Substituted Pyridine-9.71 ± 1.4[14]
43 Substituted Pyridine-26.2 ± 1.8[14]
46 1,7-Naphthyridine-28.3 ± 3.3[14]

This data demonstrates that replacing the biphenyl group at C-2 with other heteroaromatic systems like pyridine can lead to highly potent inhibitors.[14]

Part 4: Therapeutic Landscape and FDA-Approved Drugs

The versatility of the quinoline scaffold has led to numerous FDA-approved drugs for a variety of indications, particularly in oncology and infectious diseases.[1][12]

Table 2: Selected FDA-Approved Drugs Featuring a Quinoline Core
Drug NameYear of ApprovalTherapeutic UseReference
Bedaquiline 2012Multidrug-resistant tuberculosis[1][12]
Cabozantinib 2012Thyroid, kidney, and liver cancer[11][12]
Bosutinib 2012Chronic myelogenous leukemia (CML)[11][12]
Lenvatinib 2015Thyroid and kidney cancer[11][12]
Neratinib 2017Breast cancer[1][12]
Tafenoquine 2018Malaria[12]
Capmatinib 2020Non-small cell lung cancer (NSCLC)[12]
Tivozanib 2021Renal cell carcinoma (RCC)[12]

While not all compounds in the table are carboxylic acids, they highlight the broad success of the quinoline pharmacophore in drug development.

Part 5: Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[15]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the synthesized quinoline carboxylic acid derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

Quinoline carboxylic acids remain a profoundly important and productive scaffold in medicinal chemistry. Their synthetic tractability, coupled with their ability to effectively target critical enzymes in oncology and infectious disease, ensures their continued relevance. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic areas. The strategic design of hybrid molecules that combine the quinoline carboxylic acid core with other pharmacophores represents a promising avenue for discovering next-generation therapeutics.

References
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.
  • Zhang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(21), 7226.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254.
  • Roussel, S., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(12), 2352-7.
  • Lu, C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 56(1), 234-241.
  • Ilari, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(22), 5466.
  • Patel, V. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Al-Ostath, A. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18511-18534.
  • Abrouki, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20585-20613.
  • Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ChemMedChem.
  • Kumar, D., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(12), 1599-1611.
  • Al-Warhi, T., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate.
  • Costakes, C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4432-4451.
  • Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate.
  • Karcz, D., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6858.
  • Szafranski, K., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry, 23(17), 5550-9.
  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6.

Sources

The Advent and Evolution of Bromoquinoline Derivatives: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Application of a Privileged Heterocyclic Scaffold

Introduction: The Quinoline Core and the Strategic Importance of Bromination

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The strategic incorporation of a bromine atom onto the quinoline scaffold dramatically enhances its utility as a versatile synthetic intermediate. The carbon-bromine bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of bromoquinoline derivatives, tailored for researchers and professionals in drug development.

The Genesis of a Scaffold: Historical Synthesis of the Quinoline Ring

The story of bromoquinolines is intrinsically linked to the initial development of methods to construct the parent quinoline ring system in the late 19th century. Several classical named reactions laid the groundwork for the synthesis of a wide array of quinoline derivatives.

The Skraup Synthesis (1880)

The archetypal method for quinoline synthesis is the Skraup reaction, first reported by Czech chemist Zdenko Hans Skraup.[5][6] This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[7][8] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[6][9] While effective, the Skraup synthesis is notoriously vigorous and can be violent if not carefully controlled.[7]

Experimental Protocol: A Representative Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add ferrous sulfate to moderate the reaction.

  • Gently heat the mixture. The reaction is highly exothermic.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Neutralize the solution with a strong base, such as sodium hydroxide.

  • Isolate the crude quinoline via steam distillation.

  • Purify the collected quinoline by distillation.[7]

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds in place of glycerol.[10][11] This method allows for the synthesis of a wider variety of substituted quinolines.[6][12] The reaction is catalyzed by strong acids, such as hydrochloric acid or sulfuric acid, and often employs an oxidizing agent.[10][13]

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][14][15] The intermediate Schiff base undergoes cyclization to form a 2,4-disubstituted quinoline.[15][16] This method is particularly useful for preparing quinolines with specific substitution patterns on the pyridine ring.[15]

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[17][18][19] The synthesis begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[17][20] The resulting ester can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline.[18] This reaction has been instrumental in the synthesis of numerous quinolone antibiotics.[18]

The Emergence of Bromoquinolines: From Early Discoveries to Modern Regioselective Syntheses

While the foundational quinoline syntheses were established in the late 19th century, the specific history of the discovery of bromoquinoline derivatives is less centralized. Early preparations likely involved the direct bromination of quinoline, a reaction that typically yields a mixture of isomers, predominantly the 5- and 8-bromoquinolines, due to the directing effects of the heterocyclic nitrogen atom.[21] Achieving regioselective control to synthesize specific bromoquinoline isomers remained a significant challenge and has been the focus of considerable research.

Direct Bromination

Direct bromination of the quinoline ring with molecular bromine often requires harsh conditions and can lead to a mixture of products, including polybrominated species.[22] However, under specific conditions, such as high-temperature gas-phase bromination, 3-bromoquinoline can be obtained.[21] Milder brominating agents like N-bromosuccinimide (NBS) can offer improved control over the reaction.[22]

Synthesis from Pre-functionalized Quinolines

A more controlled approach to specific bromoquinoline isomers involves the use of pre-functionalized quinolines. For instance, 3-bromoquinoline can be reliably synthesized from 3-aminoquinoline via the Sandmeyer reaction.[21] This classical method involves the diazotization of the amino group followed by treatment with a copper(I) bromide salt.

Diagram: General Workflow for the Sandmeyer Reaction to Produce 3-Bromoquinoline

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Product 3-Aminoquinoline 3-Aminoquinoline Diazotization Diazotization (NaNO2, HBr) 3-Aminoquinoline->Diazotization Step 1 Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Step 2 3-Bromoquinoline 3-Bromoquinoline Sandmeyer->3-Bromoquinoline Final Product

Caption: Workflow for the synthesis of 3-bromoquinoline via the Sandmeyer reaction.

Modern Synthetic Strategies

Contemporary organic synthesis has introduced a variety of sophisticated methods for the regioselective synthesis of bromoquinoline derivatives. These methods often involve the construction of the brominated quinoline ring from acyclic precursors or the use of advanced catalytic systems. For example, 4-bromoquinoline derivatives can be synthesized from o-propargyl phenyl azide and a bromine source like TMSBr or HBr.[23] Another approach involves the acid-promoted rearrangement of arylmethyl azides to generate 3-bromoquinoline derivatives.[24]

Applications of Bromoquinoline Derivatives in Drug Discovery and Materials Science

The true value of bromoquinoline derivatives lies in their utility as building blocks for a wide range of functional molecules.[25][26]

Medicinal Chemistry

Bromoquinolines are pivotal intermediates in the synthesis of numerous biologically active compounds.[4][27]

  • Anticancer Agents: A variety of bromoquinoline derivatives have been investigated for their antiproliferative activity against several cancer cell lines.[3][28] For instance, 6-bromo-5-nitroquinoline has shown potent apoptotic activity in cancer cells.[3] The bromine atom not only contributes to the overall electronic properties of the molecule but also serves as a key point for further functionalization to optimize anticancer efficacy.[28][29]

  • Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs, including chloroquine.[1][2] Bromoquinoline derivatives are explored as precursors for novel antimalarial agents designed to combat drug-resistant strains of Plasmodium falciparum.[2]

  • Other Therapeutic Areas: The versatility of the bromoquinoline scaffold has led to its investigation in a multitude of other therapeutic areas, including as antibacterial, antifungal, and antiviral agents.[2][4]

Materials Science

The unique electronic and optical properties of the quinoline ring system make its derivatives, including bromoquinolines, attractive for applications in materials science.[25][26] They are used in the development of:

  • Dyes and Pigments: Bromoquinolines can serve as intermediates in the synthesis of specialized dyes.[27]

  • Organic Electronics: The tunable electronic properties of quinoline derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

  • Polymers: Bromoquinolines can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[27]

Quantitative Data Summary

Bromoquinoline IsomerCAS NumberKey Synthetic Precursor/MethodNoteworthy Applications
2-Bromoquinoline2005-43-8-Intermediate for pharmaceuticals and dyes[27]
3-Bromoquinoline5332-24-13-Aminoquinoline (Sandmeyer)[21]Building block for complex molecules[30][31]
4-Bromoquinoline-4-HydroxyquinolinePharmaceutical intermediate[23]
5-Bromoquinoline4964-71-0-Precursor for antimalarial and anticancer drugs[25][26]
6-Bromoquinoline-4-Bromoaniline (multi-step)[32]Intermediate for biologically active compounds[32]
8-Bromoquinoline16567-18-3-Synthesis of dyes and pharmaceutical reagents[33]

Conclusion and Future Outlook

From their historical roots in the classical quinoline syntheses of the 19th century to their current role as indispensable building blocks in modern drug discovery and materials science, bromoquinoline derivatives have had a profound impact on chemical research. The ongoing development of novel, regioselective synthetic methods continues to expand the accessibility and diversity of these valuable compounds. As our understanding of the structure-activity relationships of quinoline-based molecules deepens, the strategic use of bromoquinoline intermediates will undoubtedly continue to fuel innovation in the creation of new therapeutics and functional materials.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • PMC. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research.
  • ACS Publications. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4516-4525.
  • ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Discovery Fine Chemicals. (n.d.). 8-Bromoquinoline.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • ACS Publications. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • BIOSYNCE. (2025). What is the history of the discovery of quinoline?.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. AIP Conference Proceedings, 2591, 020005.
  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound.
  • PubChem. (n.d.). 3-Bromoquinoline.

Sources

A Theoretical Exploration of the Electronic Properties of 4-Bromoquinoline-2-carboxylic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic properties of 4-bromoquinoline-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. By leveraging computational chemistry, we can gain profound insights into the molecule's reactivity, stability, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these theoretical approaches. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of a bromine atom and a carboxylic acid group on the quinoline scaffold can significantly influence its electronic distribution and, consequently, its biological activity.

The Rationale for Computational Analysis in Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds.[2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to predict a molecule's electronic characteristics with high accuracy before engaging in resource-intensive and time-consuming laboratory synthesis.[2][3] This in-silico approach enables a deeper understanding of molecular behavior at the quantum level, guiding the rational design of more effective and safer drugs.

Core Computational Methodologies

The electronic properties of this compound can be thoroughly investigated using a suite of computational tools. The following sections detail the key theoretical methods and the rationale behind their application.

Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] DFT calculations allow for the optimization of the molecular geometry and the determination of various electronic properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Computational Method Selection: The geometry optimization and subsequent electronic property calculations are performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its balance of accuracy and computational efficiency.[4][5]

  • Basis Set Selection: A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a flexible description of the electron orbitals.[6]

  • Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[7][8] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[7][9]

Data Presentation: Predicted Frontier Orbital Energies

ParameterEnergy (eV)
HOMO Energy(Predicted Value)
LUMO Energy(Predicted Value)
HOMO-LUMO Gap (ΔE)(Predicted Value)

Note: The specific energy values would be obtained from the DFT calculations.

Visualization: HOMO and LUMO Distribution

Caption: Conceptual representation of HOMO and LUMO distributions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[6] The different colors on the MEP surface represent different electrostatic potential values.

  • Red: Electron-rich regions, susceptible to electrophilic attack.

  • Blue: Electron-deficient regions, prone to nucleophilic attack.

  • Green: Neutral regions.

Experimental Protocol: MEP Calculation

  • Optimized Geometry: The MEP calculation is performed on the previously optimized molecular structure.

  • DFT Method: The same DFT functional and basis set used for geometry optimization are employed.

  • Visualization: The MEP is mapped onto the electron density surface to generate a 3D color-coded diagram.

Visualization: Molecular Electrostatic Potential (MEP) Map

MEP_Diagram cluster_molecule This compound MEP Molecule Blue Electron-deficient (H of COOH) Blue->Molecule Electrophilic sites Green Neutral (Carbon framework) Red Red Red->Molecule Nucleophilic sites

Caption: Conceptual MEP map indicating reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions.[6] It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to the overall stability of the molecule. The stabilization energy E(2) associated with the delocalization from a donor NBO to an acceptor NBO is a key parameter in this analysis. A higher E(2) value indicates a stronger interaction.

Experimental Protocol: NBO Calculation

  • Wavefunction Generation: The calculation is performed on the optimized geometry using the same DFT method.

  • NBO Program: The NBO analysis is carried out using a specialized program that interfaces with the quantum chemistry software.

  • Interaction Analysis: The output provides information on the donor-acceptor interactions and their corresponding stabilization energies.

Data Presentation: Key NBO Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
(Example: LP(O))(Example: π(C=C))(Predicted Value)
(Example: π(C=C))(Example: π(C=N))(Predicted Value)

Note: The specific interactions and their energies would be determined from the NBO calculation.

Interpretation of Results and Implications for Drug Design

The theoretical calculations of this compound's electronic properties provide critical insights for drug development:

  • Reactivity and Metabolism: The HOMO-LUMO gap and MEP analysis can help predict the molecule's susceptibility to metabolic transformations. Regions of high electron density (red in MEP) may be prone to oxidation by metabolic enzymes.

  • Target Binding: The MEP map is instrumental in understanding how the molecule might interact with a biological target. Electron-rich regions can form hydrogen bonds with donor groups on the receptor, while electron-deficient areas can interact with acceptor groups. The carboxylate group, for instance, is crucial for forming salt bridges and hydrogen bonds in many enzyme active sites.[10]

  • Stability and Bioavailability: NBO analysis can reveal intramolecular interactions that contribute to the molecule's conformational stability. A more stable conformation can influence the molecule's ability to cross biological membranes and its overall bioavailability.

  • Structure-Activity Relationship (SAR): By systematically modifying the substituents on the quinoline ring and recalculating the electronic properties, a theoretical SAR can be established. This can guide the synthesis of analogs with improved potency and selectivity.

Conclusion

The theoretical investigation of this compound's electronic properties through DFT, HOMO-LUMO, MEP, and NBO analyses offers a robust framework for understanding its chemical behavior and potential as a drug candidate. This computational approach provides invaluable, cost-effective insights that can significantly de-risk and accelerate the drug discovery and development process. The data generated from these calculations serves as a cornerstone for the rational design of novel quinoline-based therapeutics.

References

  • Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Bentham Science Publishers. [Link]
  • ResearchGate. (n.d.). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde.
  • National Institutes of Health. (2024).
  • PubMed. (n.d.). Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. PubMed. [Link]
  • Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]
  • National Institutes of Health. (n.d.).
  • Passer Journal. (2021). The Effect of Solvent on the Global Reactivity Parameters of Tetrathiafulvalene (TTF) Compound. Passer Journal. [Link]
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]
  • PubMed. (2025). Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. PubMed. [Link]
  • PubMed. (2018).
  • ResearchGate. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives.
  • ResearchGate. (2017). Molecular Structure, first Order Hyperpolarizability, NBO and HOMO-LUMO Analysis of Cinnoline-4-Carboxylic Acid.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • International Journal of Scientific & Engineering Research. (2020). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Ionic Liquids. International Journal of Scientific & Engineering Research. [Link]
  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]
  • ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.
  • ClinicSearch. (n.d.). Investigation of the Electronic Structure Analyses of Antioxidant 2,2'-Dithymoquinone by using DFT Method. ClinicSearch. [Link]
  • ResearchGate. (n.d.). Structural investigation and modelling insight of 2-butoxy-n-[2-(diethylamino)Ethyl] quinoline-4-carboxamide.
  • ResearchGate. (n.d.). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone.
  • ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.

Sources

The Definitive Guide to X-ray Crystallography of Quinoline-2-Carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the X-ray crystallographic analysis of quinoline-2-carboxylic acid and its analogs. Quinoline-2-carboxylic acid, also known as quinaldic acid, and its derivatives are a pivotal class of heterocyclic compounds, demonstrating a wide array of biological activities, including roles as α-glucosidase inhibitors and as scaffolds for anticancer agents.[1][2] Understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutics.[3]

This document delves into the practical and theoretical aspects of single-crystal X-ray diffraction, from the foundational principles of crystal growth to the intricacies of structure solution and refinement. By presenting a comparative analysis of various quinoline-2-carboxylic acid analogs, we aim to provide a comprehensive resource that underscores the causal links between molecular architecture and crystallographic outcomes.

The Crucial Role of Crystallography in Developing Quinoline-Based Therapeutics

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] For quinoline-2-carboxylic acid and its derivatives, the precise arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions, dictates their physicochemical properties and their ability to interact with biological targets. X-ray crystallography provides an unambiguous determination of this three-dimensional structure, offering invaluable insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to inform the design of more potent and selective compounds.

  • Rational Drug Design: Understanding the geometry of ligand-receptor interactions to optimize binding affinity and specificity.[5]

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

A fascinating aspect of the parent quinoline-2-carboxylic acid is its crystallization in the monoclinic space group P21/c, where it coexists as both a neutral molecule and a zwitterion in a 1:1 ratio within the crystal lattice.[2][6] This tautomeric duality highlights the subtle energetic balances that can influence solid-state structure and is a key consideration when analyzing its analogs.

The Crystallographer's Workflow: From Powder to Structure

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Analog Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity is key Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Optimal conditions Crystal_Harvesting Crystal Harvesting & Mounting Crystallization_Method->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Single, well-diffracting crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Raw diffraction data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Validation Validation & Analysis Structure_Refinement->Validation Final structural model

A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline-2-carboxylic acid analogs.
The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. The choice of crystallization method and solvent system is highly dependent on the physicochemical properties of the specific quinoline-2-carboxylic acid analog.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A common strategy is to screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or binary mixtures).[7] The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.[7]

  • Preparation of a Saturated Solution: Dissolve the purified compound in the minimum amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial).

  • Slow Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute beyond its saturation point.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Patience is crucial, as high-quality crystals can take several days to weeks to form.

  • Troubleshooting: If the compound "oils out," try using a more dilute solution or a different solvent system. If no crystals form, inducing nucleation by scratching the inner surface of the vial with a glass rod or adding a seed crystal can be effective.[7]

Causality in Solvent Choice: The molecular structure of the analog dictates the optimal solvent. For instance, analogs with bulky, nonpolar groups may crystallize well from aromatic hydrocarbons like toluene, while those with polar functional groups capable of hydrogen bonding may prefer alcoholic solvents.

Data Collection and Processing

Once a suitable crystal is mounted on the goniometer of a diffractometer, it is exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.

Typical Data Collection Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[3]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. This data is then corrected for various experimental factors (e.g., absorption).

Structure Solution and Refinement

The ultimate goal is to generate a three-dimensional model of the molecule that accurately represents the arrangement of atoms in the crystal. This is achieved through a two-stage computational process.

Step-by-Step Protocol for Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, "direct methods" are most commonly employed. This generates an initial electron density map. Software such as SHELXT is widely used for this purpose.[8]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. SHELXL is the gold standard for small-molecule refinement.[9]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density.

Software suites like Olex2 provide an intuitive graphical user interface that integrates these steps, streamlining the process from data input to final publication-ready output.[7][10][11][12]

Comparative Crystallographic Data of Quinoline-2-Carboxylic Acid Analogs

The following tables summarize the crystallographic data for quinoline-2-carboxylic acid and a selection of its analogs. This comparative data illustrates how substitutions on the quinoline ring influence the crystal packing and unit cell parameters.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (º) Reference
Quinoline-2-carboxylic acidC₁₀H₇NO₂MonoclinicP2₁/c9.7245.93727.54590.15[6]
4-Hydroxyquinoline-2-carboxylic acid hydrateC₁₀H₉NO₄MonoclinicP1 2₁/n 16.71312.60210.86994.10[11]
2-(4-Methylphenyl)quinoline-4-carboxylic acidC₁₇H₁₃NO₂MonoclinicP2₁/c4.100115.346420.303790.859[6]
N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamideC₁₉H₁₆N₂O₂MonoclinicP2₁/c5.483416.591917.519796.658[10]
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylateC₂₀H₁₆BrNO₂OrthorhombicPbca14.08199.747024.039990[13]
(RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acidC₁₈H₁₆N₂O₃MonoclinicP2₁/c14.6125.975018.014110.814[14]

Key Structural Features and Intermolecular Interactions

The solid-state architecture of these analogs is governed by a variety of intermolecular forces. Understanding these interactions is key to crystal engineering and predicting the properties of the solid form.

intermolecular_interactions cluster_hbond Hydrogen Bonding cluster_pi_stacking π-π Stacking cluster_other Other Interactions Carboxyl_Dimer Carboxylic Acid Dimer (O-H···O) Amide_Chain Amide Chain (N-H···O) Acid_Pyridine Acid-Pyridine Heterosynthon (O-H···N) Face_to_Face Face-to-Face Offset Offset Face-to-Face CH_Pi C-H···π Halogen_Bonding Halogen Bonding (e.g., Br···O)

Common intermolecular interactions observed in the crystal structures of quinoline-2-carboxylic acid analogs.
  • Hydrogen Bonding: This is often the dominant interaction, especially for analogs retaining the carboxylic acid moiety or introducing other hydrogen bond donors and acceptors like hydroxyl or amide groups. The formation of robust hydrogen-bonded dimers via the carboxylic acid groups is a common and predictable motif. In the case of 2-(4-methylphenyl)quinoline-4-carboxylic acid, O—H⋯N hydrogen bonds link the molecules into chains.[6]

  • π-π Stacking: The planar quinoline ring system readily participates in π-π stacking interactions, which play a significant role in the crystal packing. These can be face-to-face or offset, contributing to the overall stability of the crystal lattice.

  • Other Interactions: Weaker interactions such as C—H···O, C—H···π, and halogen bonds (in substituted analogs like the 6-bromo derivative) also contribute to the final crystal structure.

The interplay of these interactions, dictated by the specific functional groups present on the quinoline scaffold, provides a rationale for the observed crystal packing and ultimately influences the material's properties. This detailed structural knowledge, derived from high-quality X-ray crystallography data, is an indispensable component of modern, structure-guided drug discovery.

References

  • PubChem. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid hydrate.
  • OlexSys. (n.d.). Olex2. [Link]
  • Pradeep, N. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.
  • Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. [Link]
  • TEGAKARI. (2019). Single crystal structure analysis software "SHELX". [Link]
  • Harrowfield, J. M. (2007). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. The University of Western Australia. [Link]
  • CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
  • Bruker. (n.d.). Small Molecule Structure Solution and Refinement. [Link]
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
  • Shishkina, S. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3054. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Olex2. [Link]
  • Shishkina, S. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3054. [Link]
  • Kumar, A., & Kumar, A. (2021). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 19(32), 7041–7050. [Link]
  • Palatinus, L. (n.d.).
  • Stenutz. (n.d.). 8-hydroxyquinoline-2-carboxylic acid. [Link]
  • Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide.
  • PubChem. (n.d.). CID 157120605.
  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.).
  • Fritz, A. T., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17354–17371. [Link]
  • Zhang, H., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles, 92(3), 521-529. [Link]
  • Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613–627. [Link]
  • Boldyreva, E. V. (2012). X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures.
  • El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 543-547. [Link]
  • Pozharski, E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(4), 391–406. [Link]
  • ResearchGate. (n.d.). X-Ray crystal structure of pyridine-2,6-dicarboxylic acid.... [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid from Isatin via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-4-carboxylic acids are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse biological activities.[1][2] The Pfitzinger reaction, a classic name reaction, provides a robust and versatile pathway for the synthesis of these valuable compounds through the condensation of isatin with an α-methylene carbonyl compound in a basic medium.[3][4] This application note provides a detailed exposition of the Pfitzinger reaction, including its underlying mechanism, a step-by-step experimental protocol, and field-proven insights for the successful synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid. By elucidating the causality behind the reaction's regioselectivity, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this powerful transformation in their work.

Scientific Foundation: Mechanism of the Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, prized for its efficacy in constructing the quinoline core.[5] Understanding its mechanism is paramount for optimizing reaction conditions and predicting outcomes. The reaction proceeds through a well-defined, base-catalyzed sequence.

The key mechanistic steps are as follows:

  • Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the C2-N1 amide bond within the isatin ring. This nucleophilic attack by hydroxide opens the five-membered ring to form the potassium salt of an α-keto acid, known as an isatinate.[1][3] This intermediate is typically not isolated.

  • Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant, in this case, 4-bromoacetophenone. This step forms a crucial imine intermediate (Schiff base).[1]

  • Tautomerization and Cyclization: The imine tautomerizes to its more reactive enamine form.[3] This is followed by an intramolecular cyclization, where the enamine attacks the keto group of the original isatinate backbone in a Claisen-like condensation.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, resulting in the formation of the stable, aromatic quinoline ring system.[1]

This mechanistic pathway dictates the final substitution pattern. The isatin molecule provides the benzene ring, the nitrogen atom, and the C2 and C3 atoms of the quinoline core. The carbonyl compound provides the new C2 and C3 substituents, and critically, the C3-keto group of the isatin is ultimately transformed into the carboxylic acid at the C4 position of the quinoline product.

Pfitzinger_Mechanism reagent reagent intermediate intermediate product product condition condition Isatin Isatin Base + KOH / H₂O (Ring Opening) Carbonyl 4-Bromoacetophenone Condense + Carbonyl (Condensation) Isatinate Isatinate Intermediate (Keto-acid) Imine Imine (Schiff Base) Taut Tautomerization Imine->Taut Enamine Enamine Tautomer Cyclize Intramolecular Cyclization Enamine->Cyclize Cyclized Cyclized Intermediate Dehydrate - H₂O (Dehydration) Cyclized->Dehydrate Product 2-(4-bromophenyl)quinoline-4-carboxylic acid Base->Isatinate Condense->Imine Taut->Enamine Cyclize->Cyclized Dehydrate->Product

Caption: The Pfitzinger reaction mechanism.

Experimental Application: Protocol for Synthesis

This section provides a robust, step-by-step protocol for the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid.

2.1 Materials and Reagents

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)
IsatinC₈H₅NO₂147.135.0 g34.0
4-BromoacetophenoneC₈H₇BrO199.046.77 g34.0
Potassium Hydroxide (KOH)KOH56.1110.0 g178.2
Ethanol (95%)C₂H₅OH46.07~45 mL-
Hydrochloric Acid (conc. HCl)HCl36.46As needed-
Deionized WaterH₂O18.02As needed-
250 mL Round-bottom flask--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Büchner funnel and filter flask--1-

2.2 Safety Precautions

  • Strong Base: Potassium hydroxide is corrosive and its dissolution is highly exothermic. Handle with care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents: Perform all operations within a well-ventilated fume hood.

  • Heating: Use a heating mantle with a stirrer for controlled and even heating of the reaction mixture.

2.3 Step-by-Step Synthesis Protocol

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Note that the flask will become warm. Allow the solution to cool to room temperature.[1]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g (34.0 mmol) of isatin. The color of the mixture will typically change from a deep orange/red to a brownish or pale yellow color as the potassium salt of isatinic acid forms. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[1][6]

  • Addition of Carbonyl Compound: Add 6.77 g (34.0 mmol) of 4-bromoacetophenone to the reaction mixture. Wash the flask in which the acetophenone was weighed with 15 mL of 95% ethanol and add this to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a steady reflux with continuous stirring for 12-24 hours.[6][7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane with a few drops of acetic acid). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of the product spot.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. Transfer the dark reaction mixture to a beaker containing 200 mL of cold deionized water.

  • Acidification: Cool the aqueous mixture in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 4-5. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts.[4]

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 2-(4-bromophenyl)quinoline-4-carboxylic acid.[2]

Workflow and Data

A systematic workflow is crucial for reproducibility and success.

Pfitzinger_Workflow start start process process end end A Prepare KOH in Ethanol B Add Isatin (Stir 30-45 min) A->B C Add 4-Bromoacetophenone B->C D Reflux for 12-24 hours C->D E Cool and Dilute with Water D->E F Acidify with HCl (pH 4-5) (Precipitation) E->F G Vacuum Filtration & Washing F->G H Dry and Recrystallize G->H I Pure Product H->I

Caption: Experimental workflow for the Pfitzinger synthesis.

3.1 Expected Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Analysis TechniqueExpected Result / Observation
Appearance Pale yellow to off-white solid
Yield 60-85% (highly dependent on reaction scale and purification)
IR Spectroscopy Broad absorption band around 3400-2500 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak around 1700-1750 cm⁻¹ (C=O stretch)[6]
¹H NMR Aromatic protons in the δ 7.5-8.5 ppm range, a singlet for the C3-H, and a broad singlet for the carboxylic acid proton (>10 ppm)
Mass Spec. Molecular ion peak corresponding to the mass of the product (C₁₆H₁₀BrNO₂) with the characteristic isotopic pattern for bromine.

Conclusion

The Pfitzinger reaction remains an indispensable tool in synthetic organic chemistry for the construction of quinoline-4-carboxylic acids.[8] Its operational simplicity, use of readily available starting materials, and general reliability make it highly attractive for both academic research and industrial drug development. This application note provides a scientifically grounded and practical guide to synthesizing 2-(4-bromophenyl)quinoline-4-carboxylic acid from isatin, emphasizing the mechanistic rationale that governs the reaction's outcome. By following this detailed protocol, researchers can confidently and efficiently produce this valuable molecular scaffold for further investigation and application.

References

  • Wikipedia. Pfitzinger reaction. [Link]
  • YouTube. Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]
  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. (2012). [Link]
  • Asian Journal of Chemistry.
  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • Organic Reactions Wiki. Doebner-Miller Reaction. [Link]
  • ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... [Link]
  • National Institutes of Health.
  • SynArchive. Doebner-Miller Reaction. [Link]
  • ResearchGate. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). [Link]
  • Semantic Scholar. Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
  • ACS Publications.
  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
  • Advanced Journal of Chemistry, Section A.
  • PubMed Central. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. (2022). [Link]
  • PubChemLite. 4-bromoquinoline-2-carboxylic acid (C10H6BrNO2). [Link]
  • ACS Publications.
  • ResearchGate.

Sources

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Core

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating significant potential as anticancer, antibacterial, and antiviral agents.[1][2][3] The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a robust and versatile method for the synthesis of these valuable compounds.[1][2] This reaction facilitates the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][2][4] These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanism, experimental protocols, and critical considerations for the successful synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin molecule, catalyzed by a strong base such as potassium hydroxide (KOH). This ring-opening step forms a keto-acid intermediate, specifically a salt of isatinic acid. While this intermediate can be isolated, it is typically generated in situ.[1][2][4]

  • Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone). This step results in the formation of an imine, also known as a Schiff base.[2][4][5]

  • Tautomerization to Enamine: The newly formed imine tautomerizes to the more thermodynamically stable enamine intermediate.[2][4]

  • Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, which is mechanistically similar to a Claisen condensation. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[2][4][5]

Below is a visual representation of the Pfitzinger reaction mechanism:

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid (Isatinate) Isatin->KetoAcid Base-catalyzed ring opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This section provides a detailed protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone, a common example of the Pfitzinger reaction.

Materials and Reagents
  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH) pellets

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or dilute

  • Diethyl ether (for extraction)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Vacuum filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.[2] Stir until the pellets are completely dissolved. Note: The dissolution of KOH in ethanol is highly exothermic; cooling the flask in an ice bath during dissolution is recommended.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[2] Continue stirring at room temperature for 30-45 minutes to ensure the complete ring opening of isatin.[2]

  • Addition of the Carbonyl Compound: To the reaction mixture, add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise using a syringe or a dropping funnel.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-13 hours.[2] The progress of the reaction can be monitored by TLC.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.[1]

    • Add approximately 100 mL of water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1][3]

    • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other neutral impurities.[1][3]

    • Cool the aqueous layer in an ice bath and acidify by slowly adding dilute hydrochloric acid or acetic acid with constant stirring until the precipitation of the product is complete (typically at a pH of 4-5).[1]

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven.[1][2]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pale-yellow solid.[1][2]

Critical Reaction Parameters
ParameterRecommended Value/ConditionRationale
Base Potassium Hydroxide (KOH)A strong base is required for the efficient ring opening of isatin.[4][5]
Solvent Ethanol (95% or absolute)A protic solvent that effectively dissolves the reactants and intermediates.[1][3]
Reactant Ratio Stoichiometric or slight excess of carbonylAn excess of the carbonyl compound can help drive the reaction to completion.[6]
Reaction Temperature Reflux (approx. 78-79°C for ethanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][2]
Reaction Time 12-24 hoursThe reaction often requires an extended period to achieve a good yield.[2][3]
pH for Precipitation 4-5Ensures the complete protonation and precipitation of the carboxylic acid product.[1]

Microwave-Assisted Pfitzinger Synthesis: An Accelerated Approach

For certain substrates, microwave irradiation can significantly reduce the reaction time.

Microwave Protocol Example
  • In a microwave-safe reaction vessel, combine isatin (10.0 mmol) and a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[1]

  • After irradiation, cool the vessel to room temperature and filter the solution.[1]

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[1]

  • Collect the solid by filtration, wash with water, and dry.[1]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Degradation of reactants/products- Formation of side products- Ensure complete dissolution and ring-opening of isatin before adding the carbonyl compound.[6]- Use a slight excess of the carbonyl compound.[6]- Monitor the reaction by TLC to determine the optimal reaction time.[6]- Ensure high purity of reactants.[6]
Tar Formation - High reaction temperatures- Localized high acidity during workup- Maintain a gentle reflux and avoid excessive heating.[6]- Consider running the reaction at a lower temperature for a longer duration.[6]- Add the acid slowly and with vigorous stirring during the precipitation step.[6]
Unreacted Isatin in Product - Incomplete conversion- Increase the excess of the carbonyl compound.[6]- Optimize the base concentration.[6]- Extend the reaction time and monitor by TLC.[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7]

  • Handling of Reagents:

    • Potassium hydroxide is corrosive and its dissolution is highly exothermic. Handle with care and in a well-ventilated area or fume hood.

    • Concentrated acids are corrosive. Add them slowly and carefully during the workup.

    • Organic solvents are flammable. Keep them away from ignition sources.

  • Emergency Preparedness: Ensure you are aware of the location and proper use of emergency equipment such as fire extinguishers, eyewash stations, and safety showers.[7]

  • Glassware: Inspect all glassware for cracks or defects before use to prevent breakage during the reaction.[7]

Conclusion

The Pfitzinger reaction remains a cornerstone in the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in the field of drug discovery. The protocols and insights provided in these application notes offer a practical and comprehensive guide for researchers to effectively utilize this powerful reaction in their synthetic endeavors. By understanding the underlying mechanism and paying close attention to critical experimental parameters, scientists can reliably synthesize a diverse range of quinoline derivatives for further investigation.

References

  • Wikipedia. Pfitzinger reaction. [Link]
  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]
  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. [Link]
  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]
  • Revues Scientifiques Marocaines.
  • Asian Journal of Chemistry.
  • ResearchGate.
  • ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]
  • Reddit. What are some common causes of low reaction yields? : r/Chempros. [Link]
  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

Sources

Doebner-von Miller reaction protocol for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Doebner-von Miller Reaction: A Comprehensive Guide to Quinoline Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its synthesis has been a subject of intense study for over a century, leading to a variety of named reactions. Among the most fundamental and versatile of these is the Doebner-von Miller reaction, first described in the 1880s.[1] This reaction facilitates the synthesis of substituted quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[2]

While powerful, the classical Doebner-von Miller reaction is notorious for challenges such as harsh reaction conditions, low yields, and the formation of tar-like byproducts due to the acid-catalyzed polymerization of the carbonyl reactant.[3] This guide provides a detailed examination of the reaction mechanism, a field-proven experimental protocol designed to mitigate common side reactions, and a comprehensive troubleshooting guide to empower researchers in optimizing their quinoline syntheses.

Reaction Mechanism: A Fragmentation-Recombination Pathway

The precise mechanism of the Doebner-von Miller reaction has been a topic of considerable debate. However, extensive studies, including carbon isotope scrambling experiments, strongly support a fragmentation-recombination pathway.[2][4][5] This mechanism elegantly explains the observed product distributions and is now widely accepted.[6]

The key stages are:

  • Initial Conjugate Addition: The reaction commences with a nucleophilic 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[7]

  • Fragmentation: The resulting amino ketone intermediate undergoes a reversible fragmentation into an imine and a saturated ketone.[2][5] This step is crucial and accounts for the isotope scrambling observed in labeling studies.[4]

  • Recombination: The fragmented imine and ketone recombine via a condensation reaction to form a new, conjugated imine intermediate.[2]

  • Second Aniline Addition & Cyclization: A second molecule of aniline adds to this new imine. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks an iminium ion, leading to cyclization.[2]

  • Dehydration & Oxidation: The cyclized intermediate eliminates a molecule of aniline and water. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[8] The oxidizing agent can be an external reagent (like nitrobenzene or arsenic acid in classical procedures) or even one of the reaction intermediates under certain conditions.[7][9]

Doebner_von_Miller_Mechanism Aniline Aniline Intermediate1 Amino Ketone Intermediate Aniline->Intermediate1 1. Conjugate     Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate1 Imine Imine Fragment (4a) Intermediate1->Imine 2. Fragmentation Ketone Ketone Fragment (4b) Intermediate1->Ketone Intermediate2 Recombined Imine (5) Imine->Intermediate2 3. Recombination Ketone->Intermediate2 Intermediate3 Cyclized Intermediate (7) Intermediate2->Intermediate3 4. 2nd Aniline Addn.     & Cyclization Dihydroquinoline Dihydroquinoline Intermediate3->Dihydroquinoline 5. Dehydration/     Elimination Quinoline Quinoline Product Dihydroquinoline->Quinoline 6. Oxidation/     Aromatization

Caption: The Fragmentation-Recombination Mechanism of the Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol details the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde. The procedure incorporates strategies, such as the slow addition of the carbonyl compound, to minimize the prevalent side reaction of tar formation.[9]

Materials & Reagents
ReagentFormulaM.W. ( g/mol )QuantityEq.Notes
AnilineC₆H₇N93.139.31 g (9.1 mL)1.0Purify by distillation if discolored.
Hydrochloric Acid (conc.)HCl36.46~25 mL-~37% w/w
CrotonaldehydeC₄H₆O70.098.41 g (10.0 mL)1.2Inhibitor may need to be removed.
TolueneC₇H₈92.1410 mL-Solvent for crotonaldehyde.
Sodium HydroxideNaOH40.00As needed-For neutralization (e.g., 10 M solution).
DichloromethaneCH₂Cl₂84.93~150 mL-For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying organic phase.
Step-by-Step Methodology
  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Acidification of Aniline: To the flask, add aniline (1.0 eq) and 6 M hydrochloric acid (prepared by carefully diluting concentrated HCl). Stir the mixture. An exothermic reaction will occur, forming aniline hydrochloride.

  • Heating: Heat the mixture to a gentle reflux (~100-110 °C).

  • Slow Addition of Carbonyl: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride mixture over a period of 1-2 hours.

    • Causality Note: The slow, dropwise addition is critical. It maintains a low instantaneous concentration of crotonaldehyde in the hot, acidic medium, which significantly suppresses its acid-catalyzed self-polymerization and subsequent tar formation, a primary cause of low yields in this reaction.[6][9]

  • Reaction Progression: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10). Perform this step in an ice bath to manage the heat generated.

  • Extraction: Transfer the basic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (50 mL each time).

  • Drying and Concentration: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylquinoline.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure 2-methylquinoline.

Troubleshooting Common Issues

The Doebner-von Miller reaction can be sensitive to substrates and conditions. Below is a guide to addressing the most common challenges.[9]

ProblemRoot Cause(s)Troubleshooting Steps & Solutions
Significant Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[9][10]Employ a Biphasic System: Sequester the carbonyl compound in a non-polar organic solvent (e.g., toluene) to reduce its concentration in the acidic aqueous phase.[9] Optimize Acid: Test different Brønsted (HCl, H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids may be preferable.[2][4] Control Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heat.[9]
Dihydroquinoline/Tetrahydroquinoline Impurities Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[9]Ensure Sufficient Oxidant: If using an external oxidant, ensure it is present in at least a stoichiometric amount. Optimize Conditions: The oxidation step may require a higher temperature or longer reaction time. Monitor the disappearance of the intermediate by TLC or GC-MS. Post-Reaction Oxidation: If impurities are present in the isolated product, they can sometimes be oxidized in a separate step using an agent like DDQ or MnO₂.[9]
Low or No Yield with Sterically Hindered Substrates Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions.[9]Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically vary the acid catalyst, solvent, and temperature to find optimal conditions. Consider Alternative Routes: For highly substituted quinolines, other named reactions like the Friedländer, Combes, or Gould-Jacobs syntheses may provide cleaner products and higher yields.[9]

Workflow & Logic Diagram

This diagram outlines the logical flow of the experimental protocol, from setup to purification.

Doebner_von_Miller_Workflow Setup 1. Reaction Setup (Aniline + Acid) Addition 2. Slow Addition (Carbonyl Compound) Setup->Addition Reflux 3. Reflux & Monitor (TLC) Addition->Reflux Workup 4. Workup (Cool & Neutralize) Reflux->Workup Extraction 5. Extraction (Organic Solvent) Workup->Extraction Purification 6. Purification (Dry, Concentrate, Distill) Extraction->Purification Product Pure Quinoline Purification->Product

Caption: Experimental Workflow for the Doebner-von Miller Synthesis.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.
  • Byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
  • What is the complete procedure for Doebner-von miller reaction? (2018). ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube.

Sources

Application Note & Protocol: Strategic Use of 4-Bromoquinoline-2-carboxylic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl-Quinoline-2-Carboxylic Acids

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide for utilizing 4-bromoquinoline-2-carboxylic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. The quinoline-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, and its elaboration via C-C bond formation is a critical step in the synthesis of novel therapeutic agents.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles governing reaction success, offering field-proven insights for optimization and troubleshooting.

The Strategic Importance of the Substrate

This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The quinoline ring is a heteroaromatic system, and the presence of both a halogen at an electron-deficient position and a carboxylic acid group requires careful consideration of reaction parameters to achieve high yields and avoid side reactions. The biaryl products synthesized from this reaction are of significant interest in drug discovery, appearing in molecules developed for treating cancer and inflammatory diseases.[1][3]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a new C-C bond by coupling an organoboron species with an organic halide using a palladium catalyst and a base.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

The Catalytic Cycle

The process begins with an active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[5] The electron-deficient nature of the quinoline ring generally facilitates this step compared to more electron-rich aryl bromides.[8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[4] For this to occur, the organoboron compound (e.g., a boronic acid) must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the Pd(II) center.[9][10]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation R²-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination product R¹-R² (Product) trans_complex->product reagents Reagents: R¹-X = this compound R²-B(OR)₂ = Arylboronic Acid/Ester Workflow setup 1. Setup & Inerting - Add solids to flask. - Purge with N₂/Ar. solvents 2. Solvent Addition - Add degassed dioxane/water. setup->solvents reaction 3. Reaction - Heat to 80-100 °C. - Monitor by TLC/LC-MS. solvents->reaction workup 4. Aqueous Workup - Cool, dilute with water. - Acidify to pH 3-4. reaction->workup extraction 5. Extraction - Extract with EtOAc or DCM. workup->extraction purification 6. Purification - Dry, concentrate. - Purify by column chromatography. extraction->purification

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a reaction flask, add this compound (1.0 eq), phenylboronic acid (1.3 eq), Cs₂CO₃ (2.5 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Using a syringe, add degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.1 M solution with respect to the starting bromide).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting bromide.

  • Upon completion, cool the reaction to room temperature. Dilute with water (approx. 10x the reaction volume).

  • Transfer the mixture to a separatory funnel and carefully acidify with 1M HCl to a pH of ~3-4. The product should precipitate or move into the organic layer.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-phenylquinoline-2-carboxylic acid.

Protocol 2: Coupling with a Heteroarylboronic Acid using a Buchwald Ligand

This protocol is tailored for more challenging couplings, such as those involving heteroarylboronic acids, which can be less stable.

Materials:

  • This compound

  • Pyridine-3-boronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene and Water (e.g., 10:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and SPhos (0.045 eq) to a reaction vial.

  • Add this compound (1.0 eq), pyridine-3-boronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Seal the vial, remove from the glovebox (if used), and add degassed toluene and water (10:1 ratio, to make a ~0.1 M solution).

  • Heat the reaction to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1, being mindful that the product will also be basic due to the pyridine moiety.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield side_products Major Side Products start->side_products sm_recovered Starting Material Recovered? low_yield->sm_recovered product_type Side Product Type? side_products->product_type sol_catalyst Solution: - Increase temperature. - Use more active catalyst (e.g., Buchwald). - Check base/solvent quality. sm_recovered->sol_catalyst Yes sol_reagents Solution: - Check boronic acid quality (degradation). - Re-degas solvents thoroughly. - Ensure inert atmosphere. sm_recovered->sol_reagents No sol_deboronation Solution (Protodeboronation): - Use less water or anhydrous conditions. - Use a stronger, non-nucleophilic base (K₃PO₄). - Increase boronic acid equivalents. product_type->sol_deboronation Boronic acid consumed sol_homocoupling Solution (Homocoupling): - Lower catalyst loading. - Ensure proper degassing (O₂ promotes homocoupling). product_type->sol_homocoupling Biaryl of boronic acid sol_debromination Solution (Debromination): - Use milder base. - Lower reaction temperature. product_type->sol_debromination Quinoline-2-carboxylic acid

Figure 3: A decision tree for troubleshooting common Suzuki coupling problems.

Key Troubleshooting Points:

  • No Reaction: Often indicates a problem with catalyst activity or failure to initiate the cycle. Ensure your palladium precatalyst and ligand are of good quality and that the system was made properly inert. Oxygen can kill the Pd(0) catalyst. [11]* Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is a common side reaction, often promoted by excess water or prolonged heating. [12]Try using less water or a different base like K₃PO₄.

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. Ensure your solvents are thoroughly degassed.

  • Low Solubility: The carboxylic acid group can cause solubility issues. If reagents do not dissolve, the reaction will be slow or incomplete. Consider a different solvent system like DMF or NMP. [13][12]

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. (2024). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Corpus, J., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Holliday, B. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Shaik, S. P., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.
  • ResearchGate. (n.d.). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
  • Al-Amiery, A. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Li, C., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?

Sources

Esterification of 4-Bromoquinoline-2-carboxylic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 4-bromoquinoline-2-carboxylic acid to its corresponding esters is a critical transformation in medicinal chemistry and materials science. These ester derivatives serve as versatile intermediates for further functionalization, often in the synthesis of novel therapeutic agents and functional materials.[1] This guide provides detailed protocols for the esterification of this compound, focusing on the widely-used Fischer-Speier esterification and offering alternative methods for substrates where standard conditions may be suboptimal. We delve into the mechanistic underpinnings of these reactions, providing a rationale for procedural choices to empower researchers in optimizing their synthetic strategies.

Introduction: The Significance of Quinoline Esters

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. The carboxylic acid functional group at the 2-position of the quinoline ring is a key handle for molecular elaboration. Esterification of this group not only modifies the physicochemical properties of the molecule, such as lipophilicity and cell permeability, but also provides a reactive site for subsequent reactions like amidation or reduction. The 4-bromo substituent further enhances the synthetic utility of the molecule, enabling cross-coupling reactions to introduce diverse molecular fragments.

This document provides a comprehensive overview of the esterification process, emphasizing both practical execution and theoretical understanding.

Foundational Principle: The Fischer-Speier Esterification

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, a reaction first described in 1895.[2] This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] Understanding the multi-step mechanism is crucial for troubleshooting and optimizing the reaction.[5][6]

  • Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[7][8]

  • Elimination of Water: The lone pair on the remaining hydroxyl group donates electrons to the carbon, reforming the carbonyl group and eliminating a molecule of water.[2]

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[5]

The reaction is an equilibrium process.[5] To drive the reaction towards the product side, Le Châtelier's principle is applied by either using a large excess of the alcohol (which often doubles as the solvent) or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[4][7]

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of methyl 4-bromoquinoline-2-carboxylate. The same principles can be applied for other simple alcohols like ethanol or propanol, with adjustments to reaction temperature and time.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., AbacipharmTech[9]Starting material
Methanol (MeOH)AnhydrousVariousReagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent
HexanesACS GradeVariousFor recrystallization
Round-bottom flask--Reaction vessel
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.52 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL). The carboxylic acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the suspension. The addition is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL).

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. The product may precipitate as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 4-bromoquinoline-2-carboxylate as a solid.[10][11]

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants 1. Add Reactants (this compound, MeOH) Catalyst 2. Add Catalyst (Conc. H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Quench 4. Quench (Ice Water) Reflux->Quench Neutralize 5. Neutralize (Sat. NaHCO₃) Quench->Neutralize Extract 6. Extract (Ethyl Acetate) Neutralize->Extract Dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) Extract->Dry Purify 8. Purify (Recrystallization) Dry->Purify Product Final Product: Methyl 4-bromoquinoline- 2-carboxylate Purify->Product

Caption: Workflow for Fischer Esterification.

Alternative Protocols and Expert Considerations

While Fischer-Speier esterification is robust, its success can be substrate-dependent. For sterically hindered or acid-sensitive quinolines, alternative methods may provide superior yields.

Steglich Esterification for Acid-Sensitive Substrates

For molecules that may degrade under strongly acidic conditions, the Steglich esterification offers a milder alternative.[12] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding at room temperature under neutral conditions.[13][14]

Core Principle: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Challenges with Heteroaromatic Carboxylic Acids

In some cases, heteroaromatic carboxylic acids, such as substituted quinolines, can give low yields under standard Fischer-Speier conditions.[15] This can be due to factors like the electron-withdrawing nature of the quinoline ring, which can deactivate the carbonyl group towards nucleophilic attack.

One study on similar quinoline analogues reported that an alternative two-step procedure was more effective:[15]

  • Salt Formation: The carboxylic acid is first treated with a base (e.g., cesium carbonate) to form the more nucleophilic carboxylate salt.

  • Alkylation: The cesium salt is then reacted with an alkylating agent, such as iodomethane, in a polar aprotic solvent (e.g., DMF) to yield the methyl ester via an Sₙ2 reaction.

This approach avoids harsh acidic conditions and can be particularly useful for preparing esters of more complex or sensitive alcohols where the Fischer conditions are not feasible.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acid slowly to the alcohol to dissipate heat.

  • DCC (if using Steglich method): A potent allergen and sensitizer. Handle with gloves in a well-ventilated fume hood.[13]

  • Refluxing Solvents: Methanol is flammable and toxic. Ensure the reflux apparatus is properly assembled and perform the reaction in a fume hood.

Conclusion

The esterification of this compound is a fundamental transformation for the synthesis of advanced intermediates in drug discovery and materials science. While the Fischer-Speier esterification represents a classic and often effective method, researchers must be aware of its limitations, particularly with complex heteroaromatic substrates. Understanding the underlying mechanism and considering alternative protocols, such as the Steglich esterification or carboxylate alkylation, provides a robust toolkit for achieving successful and high-yielding syntheses.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link: Not directly available, historical document. General knowledge referenced in numerous sources.][2][5]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][7]
  • Reusch, W. (2013). Carboxylic Acid Derivatives. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link: General textbook knowledge, specific URL not stable. Conceptually supported by multiple sources.][5]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link][12]
  • Davi, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(18), 8249-8263. [Link][15]
  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link][13]
  • Chemistry Steps. (n.d.).
  • BYJU'S. (n.d.).
  • Royal Society of Chemistry. (2015). Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry. [Link][17]
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link][18]
  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link][1]
  • Clark, J. (2015).
  • AbacipharmTech. (n.d.). This compound. [Link][9]
  • PubChemLite. (n.d.).

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Bromoquinoline-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 4-bromoquinoline-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are known to exhibit a wide range of biological activities, and the carbohydrazide functional group serves as a versatile synthon for creating more complex molecules, such as hydrazones and various heterocyclic systems.[1][2] This document outlines two robust, field-proven synthetic routes starting from 4-bromoquinoline-2-carboxylic acid: a two-step sequence via an ester intermediate and an alternative pathway through an acyl chloride intermediate. The rationale behind each experimental step, including the choice of reagents and reaction conditions, is thoroughly explained to provide researchers with a deep, actionable understanding of the chemical transformation.

Introduction: Significance and Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1] The carbohydrazide moiety (-CONHNH₂) is a key functional group that can be readily converted into a wide array of derivatives, making 4-bromoquinoline-2-carbohydrazide a valuable intermediate for library synthesis in drug development programs.

The direct conversion of a carboxylic acid to a carbohydrazide using hydrazine is generally inefficient. The basic nature of hydrazine leads to an acid-base reaction with the carboxylic acid, forming a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This guide details two effective strategies for this activation:

  • Method A: Esterification followed by Hydrazinolysis. The carboxylic acid is first converted to a methyl or ethyl ester. The resulting ester is an excellent electrophile that readily undergoes nucleophilic acyl substitution with hydrazine. This is a mild, high-yielding, and widely used method for preparing hydrazides.[3][4]

  • Method B: Acyl Chloride Formation followed by Hydrazinolysis. The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The acyl chloride then reacts rapidly with hydrazine to form the target carbohydrazide.[5]

Overall Synthetic Workflow

The synthesis of 4-bromoquinoline-2-carbohydrazide from its parent carboxylic acid can be achieved via two primary pathways, as illustrated below.

G cluster_0 Method A: Via Ester cluster_1 Method B: Via Acyl Chloride start This compound ester Intermediate: Methyl 4-bromoquinoline-2-carboxylate start->ester Fischer Esterification (MeOH, H₂SO₄) acyl_chloride Intermediate: 4-Bromoquinoline-2-carbonyl chloride start->acyl_chloride Chlorination (SOCl₂) end_product Final Product: 4-Bromoquinoline-2-carbohydrazide ester->end_product Hydrazinolysis (N₂H₄·H₂O, Reflux) acyl_chloride->end_product Hydrazinolysis (N₂H₄·H₂O)

Figure 2: Mechanism of hydrazinolysis. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

Causality of Mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine possesses a lone pair of electrons, making it a strong nucleophile. It attacks the electron-deficient carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged oxygen and a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the elimination of the alkoxy group (-OR) as the leaving group, which is subsequently protonated by the solvent to form an alcohol.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and a suspected carcinogen. Handle both with extreme care.

Method A: Synthesis via Ester Intermediate

This method is generally preferred for its milder conditions and avoidance of highly corrosive reagents like thionyl chloride.

Step 1: Synthesis of Methyl 4-bromoquinoline-2-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 19.8 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol (MeOH). While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise as a catalyst.

    • Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, maximizing the yield. [6]3. Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A white precipitate of the ester will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure methyl 4-bromoquinoline-2-carboxylate as a white solid.

Step 2: Synthesis of 4-Bromoquinoline-2-carbohydrazide

  • Setup: In a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, suspend the methyl 4-bromoquinoline-2-carboxylate (4.0 g, 15.0 mmol) in 50 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 98%, 3.0 mL, ~60 mmol) to the suspension.

    • Rationale: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide. Ethanol is a common solvent as both the ester and the resulting hydrazide have reasonable solubility at elevated temperatures. [7][8]3. Reaction: Heat the mixture to reflux (approximately 80°C) for 6-8 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Filter the resulting white solid, wash with a small amount of cold ethanol, and then with diethyl ether. Dry the product in a vacuum oven to obtain pure 4-bromoquinoline-2-carbohydrazide.

Method B: Synthesis via Acyl Chloride Intermediate

This method is faster but requires careful handling of thionyl chloride.

Step 1: Synthesis of 4-Bromoquinoline-2-carbonyl chloride

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases), place this compound (5.0 g, 19.8 mmol).

  • Reagent Addition: (IN A FUME HOOD) Carefully add thionyl chloride (SOCl₂, 15 mL) to the flask. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

    • Rationale: Thionyl chloride converts the carboxylic acid's -OH group into an excellent leaving group, facilitating nucleophilic substitution by the chloride ion. [9][10]Catalytic DMF accelerates the reaction. [10]3. Reaction: Gently heat the mixture to reflux (approximately 75-80°C) for 2-3 hours. The solid starting material should dissolve, and the evolution of HCl and SO₂ gases will be observed.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap). The crude 4-bromoquinoline-2-carbonyl chloride is obtained as a solid and is typically used in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of 4-Bromoquinoline-2-carbohydrazide

  • Setup: Dissolve the crude acyl chloride from the previous step in 50 mL of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

  • Reagent Addition: In a separate flask, prepare a solution of hydrazine hydrate (98%, 3.0 mL, ~60 mmol) in 20 mL of the same solvent. Add this hydrazine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Rationale: The reaction is highly exothermic and is performed at low temperature to control the reaction rate and minimize side reactions. An excess of hydrazine is used to react with the acyl chloride and to neutralize the HCl byproduct formed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Add 50 mL of water to the reaction mixture. If using DCM, separate the organic layer, wash it with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Data Summary

ParameterMethod A: Step 1 (Esterification)Method A: Step 2 (Hydrazinolysis)Method B: Step 1 (Chlorination)Method B: Step 2 (Hydrazinolysis)
Key Reagents MeOH, H₂SO₄ (cat.)N₂H₄·H₂OSOCl₂, DMF (cat.)N₂H₄·H₂O
Solvent MethanolEthanolThionyl Chloride (neat)Dichloromethane
Temperature Reflux (~65°C)Reflux (~80°C)Reflux (~80°C)0°C to Room Temp.
Reaction Time 12-16 hours6-8 hours2-3 hours3-4 hours
Typical Yield 85-95%80-90%>95% (crude)75-85%
Product Phase White SolidWhite SolidYellow/Brown SolidWhite Solid

References

  • Synthesis of quinoline carbohydrazide derivatives.
  • Synthesis of quinoline derivatives as diabetic II inhibitors and molecular docking studies.
  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.MDPI. [Link]
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.National Institutes of Health (NIH). [Link]
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.ACS Omega. [Link]
  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.Royal Society of Chemistry. [Link]
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.National Institutes of Health (NIH). [Link]
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.PubMed. [Link]
  • Esterification of Carboxylic Acids.Organic Syntheses. [Link]
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.Advanced Journal of Chemistry, Section A. [Link]
  • Simple Method for the Esterification of Carboxylic Acids.Organic Chemistry Portal. [Link]
  • reaction of carboxylic acid + thionyl chloride.Reddit. [Link]
  • 2-Bromoquinoline-4-carboxylic acid.PubChem. [Link]
  • Reactions of Carboxylic Acids.Chemistry LibreTexts. [Link]
  • Reaction of Carboxylic Acids with Thionyl Chloride.YouTube. [Link]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.Revues Scientifiques Marocaines. [Link]
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.MDPI. [Link]
  • Esterification--Making Esters
  • Carboxylic Acid → Acid Chloride with SOCl₂.OrgoSolver. [Link]
  • A facile one pot synthesis of 5-substituted-3H--[11][12][13]oxadiazole-2-one from acid chlorides.Royal Society of Chemistry. [Link]
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.Henry Rzepa's Blog. [Link]
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
  • REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT.YouTube. [Link]
  • Synthesis of Hydrazine Derivatives (Hydrazides).Organic Chemistry Portal. [Link]

Sources

The Strategic Utility of 4-Bromoquinoline-2-carboxylic Acid: A Precursor for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of therapeutic agents.[1][2] Its rigid, aromatic structure provides an excellent scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. This inherent advantage has led to a multitude of FDA-approved drugs incorporating the quinoline motif, with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[3][4] Within this important class of heterocycles, 4-Bromoquinoline-2-carboxylic acid emerges as a particularly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a carboxylic acid at the 2-position, offers orthogonal handles for sequential, controlled diversification, making it an ideal starting point for library synthesis and lead optimization campaigns.

This technical guide provides a comprehensive overview of the synthesis and application of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind the methodological choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 209003-46-3[5]
Molecular Formula C₁₀H₆BrNO₂[5]
Molecular Weight 252.06 g/mol [5]
Melting Point 159-164 °C (decomposes)[5]
Boiling Point 398.1±32.0 °C (Predicted)[5]
Appearance Solid
Storage Sealed in dry, 2-8°C[6]

Safety Information: this compound should be handled in accordance with standard laboratory safety procedures. It may cause skin, eye, and respiratory irritation.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[7]

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A robust two-step sequence, commencing with a modified Doebner-von Miller reaction followed by a selective oxidation, provides an efficient route to this key precursor.

SynthesisWorkflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Oxidation A 4-Bromoaniline D 4-Bromo-2-methylquinoline A->D Cyclocondensation B Crotonaldehyde B->D Cyclocondensation C Acid Catalyst (e.g., HCl, ZnCl₂) C->D Cyclocondensation F This compound D->F Oxidation E Oxidizing Agent (e.g., SeO₂ or KMnO₄) E->F

Figure 1: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 4-Bromo-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] The reaction proceeds via a conjugate addition of the aniline to the unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.

Protocol 1: Synthesis of 4-Bromo-2-methylquinoline

Materials:

  • 4-Bromoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (optional, as a Lewis acid catalyst)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern variations often rely on air oxidation)

  • Ethanol or other suitable solvent

  • Sodium hydroxide (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.

  • Carefully add concentrated hydrochloric acid (catalytic to stoichiometric amounts) to the mixture. If using a Lewis acid, zinc chloride can be added at this stage.

  • Slowly add crotonaldehyde (1.1-1.5 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-2-methylquinoline.

Causality and Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the dehydration and cyclization steps.

  • Oxidation: The initially formed dihydroquinoline intermediate must be oxidized to the aromatic quinoline. While classical conditions use harsh oxidants, many modern procedures find that air oxidation is sufficient over the course of the reaction, especially with certain catalysts.

Step 2: Oxidation of 4-Bromo-2-methylquinoline to this compound

The methyl group at the 2-position of the quinoline ring is activated and can be selectively oxidized to a carboxylic acid. Selenium dioxide (SeO₂) is a highly effective and commonly used reagent for this transformation.[1][9] Alternatively, potassium permanganate (KMnO₄) can be employed.[8][10]

Protocol 2: Selenium Dioxide Oxidation

Materials:

  • 4-Bromo-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.5-2.0 eq)

  • Pyridine or Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-methylquinoline (1.0 eq) and a solvent such as pyridine or dioxane.[9]

  • Add selenium dioxide (1.5-2.0 eq) to the mixture.

  • Add a small amount of water to the mixture (e.g., a 10:1 pyridine:water ratio).

  • Heat the reaction mixture to reflux for 5-10 hours. Monitor the reaction by TLC until the starting material is consumed. Caution: Selenium compounds are toxic. Handle with extreme care in a fume hood.

  • Cool the reaction mixture and filter to remove the black selenium byproduct.

  • Dilute the filtrate with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and non-polar impurities.

  • Make the aqueous layer basic with a saturated sodium bicarbonate solution.

  • Filter the solution if necessary, then carefully acidify the cool aqueous solution with dilute hydrochloric acid until precipitation of the carboxylic acid is complete (typically pH 3-4).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality and Experimental Choices:

  • Selenium Dioxide: SeO₂ is a specific oxidant for activated methyl groups adjacent to an aromatic ring. The reaction proceeds via an ene reaction followed by a[1][11]-sigmatropic rearrangement.[12]

  • Solvent: Pyridine or dioxane are common solvents as they are relatively inert to oxidation and can solubilize the reactants. The presence of water is often beneficial for the reaction.

  • Work-up: The acidic nature of the product allows for a straightforward acid-base workup to separate it from neutral or basic impurities.

Application in the Synthesis of Pharmaceutical Intermediates

The true value of this compound lies in its potential for diversification. The bromine atom at the C4 position is primed for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C2 can be readily converted into amides, esters, or other functionalities. This dual reactivity allows for the construction of complex molecular architectures, particularly those found in modern kinase inhibitors.[4][13]

Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 4-Bromoquinoline- 2-carboxylic acid D 4-Aryl-quinoline- 2-carboxylic acid A->D G 4-Amino-quinoline- 2-carboxylic acid A->G B Ar-B(OH)₂ B->D C Pd Catalyst, Base C->D E R₂NH E->G F Pd Catalyst, Base F->G

Figure 2: Key cross-coupling applications of the 4-bromoquinoline scaffold.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[14][15] This reaction is exceptionally useful for introducing aryl or heteroaryl substituents at the 4-position of the quinoline core, a common feature in many kinase inhibitors.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Note: The carboxylic acid group can be reactive under basic conditions or interfere with the catalytic cycle. It is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) before performing the coupling reaction, followed by a final hydrolysis step.

Materials:

  • Methyl 4-bromoquinoline-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (often used as a co-solvent)

Procedure:

  • To a dry Schlenk flask or microwave vial, add methyl 4-bromoquinoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 4-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the methyl 4-arylquinoline-2-carboxylate.

  • Hydrolysis (if required): Dissolve the ester in a mixture of THF/methanol and add an aqueous solution of NaOH or LiOH. Stir at room temperature until the hydrolysis is complete. Acidify the mixture to precipitate the final 4-aryl-quinoline-2-carboxylic acid product.

Causality and Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and facilitate the steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[7]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[15]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][14] This reaction is invaluable for introducing primary or secondary amines at the 4-position, creating another class of important pharmaceutical intermediates.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Note: As with the Suzuki coupling, protection of the carboxylic acid as an ester is highly recommended.

Materials:

  • Methyl 4-bromoquinoline-2-carboxylate (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, BrettPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the methyl 4-bromoquinoline-2-carboxylate (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the flask and heat the mixture to 90-120 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Perform ester hydrolysis as described in Protocol 3, if the final carboxylic acid is desired.

Causality and Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is crucial for the Buchwald-Hartwig reaction. These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the reductive elimination step that forms the C-N bond.[16]

  • Base: A strong base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center. Sodium tert-butoxide is a common choice, but milder bases like K₃PO₄ or Cs₂CO₃ can be effective with more advanced catalyst systems.[17]

Conclusion

This compound is a strategically designed precursor that offers a gateway to a vast chemical space of high-value pharmaceutical intermediates. Its synthesis via a reliable Doebner-von Miller/oxidation sequence is practical and scalable. The orthogonal reactivity of its bromine and carboxylic acid functionalities allows for controlled, sequential modifications using powerful synthetic tools like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This versatility makes it an indispensable building block for medicinal chemists engaged in the discovery and development of next-generation therapeutics, particularly in the area of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate.

References

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
  • Oriental Journal of Chemistry. (n.d.).
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • Kloc, K., et al. (2007). Developments in the Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 11(18), 1649-1675.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • BenchChem. (n.d.). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 209003-46-3.
  • BLD Pharm. (n.d.). 209003-46-3 | this compound.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186.
  • Organic Syntheses. (n.d.).
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023).
  • Cayman Chemical. (2025).
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ChemSpider. (n.d.). Permanganate oxidation of a methyl group to carboxylic acid.
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Maurya, M. R., et al. (2022). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 27(15), 4987.
  • Al-Qaisi, Z. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Liu, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 7048–7057.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemShuttle. (n.d.). 4-bromoquinoline-8-carboxylic acid;CAS No.:1416438-29-3.
  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. V.
  • Al-Qaisi, J., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5113-5121.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Smith, C. W., et al. (1993). Permanganate oxidation of a methyl group to carboxylic acid. Tetrahedron Letters, 34(46), 7447-7450.
  • Kumar, D., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(11), 4838-4859.
  • Abdel-Aziz, H. A., et al. (2019). Synthesis and biological evaluation of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Iranian Chemical Society, 16, 1685-1696.

Sources

The Bromoquinoline Motif: A Strategic Guide to Advanced Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of the Bromine Handle

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure is a "privileged scaffold," appearing in a vast array of FDA-approved drugs, from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[1] The strategic functionalization of the quinoline ring is paramount in drug discovery, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets, enhance solubility, and improve pharmacokinetic profiles.[1][2]

Among the various synthetic handles available, the bromine atom stands out for its exceptional versatility. The C-Br bond on a quinoline ring is a gateway to a multitude of chemical transformations. Its reactivity is a delicate balance—stable enough to be carried through multi-step syntheses, yet reactive enough to participate in a wide range of powerful bond-forming reactions. This guide provides an in-depth exploration of the primary methods for functionalizing the bromoquinoline core, offering field-proven insights, detailed protocols, and a discussion of the underlying chemical principles that govern these transformations.

Understanding the Field: Reactivity of Bromoquinoline Isomers

The position of the bromine atom on the quinoline ring significantly influences its reactivity. This is governed by the electronic nature of the bicyclic system, where the pyridine ring acts as an electron-deficient (π-deficient) system, while the benzene ring is comparatively electron-rich.

  • Positions 2- and 4- (α and γ to Nitrogen): These positions are the most activated towards nucleophilic attack. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, placing the charge directly on the electronegative nitrogen.[3][4] This makes 2-bromoquinoline and 4-bromoquinoline prime substrates for Nucleophilic Aromatic Substitution (SNAr) reactions, especially when further activated by electron-withdrawing groups. In palladium-catalyzed cross-couplings, this inherent electrophilicity also facilitates the initial oxidative addition step.[5]

  • Positions 3-, 5-, 6-, 7-, and 8-: These positions are less electronically activated. Positions on the pyridine ring (3-position) are still influenced by the nitrogen, but lack the direct resonance stabilization for a nucleophilic attack intermediate. Positions on the carbocyclic ring (5-, 6-, 7-, 8-) behave more like a standard bromobenzene. Functionalization at these sites almost exclusively relies on transition-metal-catalyzed cross-coupling reactions or organometallic intermediates like Grignard reagents.

The general reactivity trend for the halide in palladium-catalyzed reactions follows the bond dissociation energy: I > Br > Cl.[6] Therefore, while bromoquinolines are versatile, their iodo-analogs will typically react under milder conditions and in shorter reaction times.

Part I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild, efficient, and functional-group-tolerant methods for forming C-C, C-N, and C-O bonds.[7][8] For bromoquinolines, these reactions are the most powerful tools for diversification.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for its operational simplicity, the stability of the boronic acid coupling partners, and the generally mild reaction conditions.[9]

Causality Behind Experimental Choices: The reaction proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent system is critical and interdependent.

  • Catalyst/Ligand: The active catalyst is a Pd(0) species. Precursors like Pd(PPh₃)₄ can be used directly. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is reduced in situ. The phosphine ligand (e.g., PPh₃, or dppf) stabilizes the Pd(0) center, facilitates oxidative addition, and promotes the final reductive elimination step.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent: A mixed solvent system, typically an organic solvent (like 1,4-dioxane or toluene) and water, is used to dissolve both the organic-soluble bromoquinoline and the water-soluble inorganic base.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromoquinoline, Boronic Acid, Pd Catalyst, and Base in Schlenk Flask B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor by TLC or LC-MS D->E F Cool to RT, Dilute with EtOAc and Water E->F G Separate Layers, Extract Aqueous Phase with EtOAc F->G H Combine Organics, Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J G Pd0 Pd(0)L₂ OA_Complex L₂(Br)Pd(II)-Ar Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L₂(Br)Pd(II)(Ar) (HNR'R'')]⁺ OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex L₂(Ar)Pd(II)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺, -Br⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'R'') G cluster_formation Grignard Formation cluster_reaction Electrophilic Quench cluster_workup Workup & Purification A Add Mg turnings and I₂ crystal to flame-dried flask under Argon B Add small portion of Bromoquinoline in anhydrous THF to initiate A->B C Add remaining Bromoquinoline solution dropwise to maintain gentle reflux B->C D Cool Grignard solution to 0 °C C->D E Add electrophile (e.g., Aldehyde) dropwise D->E F Warm to RT and stir E->F G Quench with saturated aqueous NH₄Cl solution F->G H Extract with Ether or EtOAc G->H I Dry, Concentrate, and Purify by Chromatography H->I

Sources

Application Note & Protocol: Leveraging 4-Bromoquinoline-2-carboxylic Acid for the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epigenetic Frontier and the Role of Quinoline Scaffolds in HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of numerous diseases, including a wide array of cancers and neurological disorders, making them a compelling target for therapeutic intervention.[1]

Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[1] The general pharmacophore of a typical HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme, providing affinity and selectivity.[2][3]

This application note details the strategic use of 4-Bromoquinoline-2-carboxylic acid as a versatile starting material for the synthesis of novel HDAC inhibitors. The quinoline moiety serves as an effective cap group, offering a rigid scaffold that can be readily functionalized to explore structure-activity relationships (SAR) and optimize inhibitory potency and isoform selectivity.[4][5] The presence of the bromine atom at the 4-position provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the rationale, a detailed synthetic protocol, and methodologies for the biological evaluation of quinoline-based HDAC inhibitors.

The HDAC Inhibitor Pharmacophore: A Conceptual Blueprint

The design of potent and selective HDAC inhibitors is guided by a well-established pharmacophore model. Understanding this model is crucial for appreciating the role of this compound in the synthesis of these targeted therapeutics.

HDAC_Pharmacophore cluster_Inhibitor HDAC Inhibitor cluster_HDAC HDAC Enzyme Active Site ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) Linker Linker (Aliphatic/Aromatic Chain) ZBG->Linker Covalent Bond Zinc_Ion Zn²⁺ Ion ZBG->Zinc_Ion Chelation Cap_Group Cap Group (4-Bromoquinoline Scaffold) Linker->Cap_Group Covalent Bond Active_Site_Tunnel Active Site Tunnel Linker->Active_Site_Tunnel Occupies Enzyme_Surface Enzyme Surface Rim Cap_Group->Enzyme_Surface Interaction

Caption: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.

Synthetic Strategy: From this compound to a Potent HDAC Inhibitor

The following protocol outlines a representative synthesis of a quinoline-based HDAC inhibitor. The core of this strategy involves an amide coupling reaction between the this compound "cap" and a linker-ZBG precursor. For this example, we will use a linker terminating in an amine, which will then be coupled to a precursor of a hydroxamic acid, a common and potent zinc-binding group.

Overall Synthetic Workflow

Synthesis_Workflow Start This compound Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Linker_ZBG Amine-Linker-ZBG Precursor Linker_ZBG->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Final_Product Final HDAC Inhibitor Deprotection->Final_Product

Caption: High-level overview of the synthetic workflow for a quinoline-based HDAC inhibitor.

Detailed Experimental Protocol: Synthesis of a Representative Quinoline-based Hydroxamic Acid

Objective: To synthesize a novel HDAC inhibitor by coupling this compound with a suitable amine-linker, followed by conversion to a hydroxamic acid.

Materials:

  • This compound

  • N-(tert-butoxycarbonyl)-1,4-diaminobutane (Boc-protected linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step 1: Amide Coupling of the Cap and Linker

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The formation of the reactive HOBt ester is a key step for efficient coupling.[6]

  • Amine Addition: Add a solution of N-(tert-butoxycarbonyl)-1,4-diaminobutane (1.1 eq) in DMF to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection of the Linker

  • Reaction Setup: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Acidolysis: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours. The Boc protecting group is labile under acidic conditions.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting product is the TFA salt of the free amine.

Step 3: Formation of the Hydroxamic Acid (Zinc-Binding Group)

This step is often performed in two stages: esterification followed by reaction with hydroxylamine.

  • Esterification (Optional but recommended for cleaner conversion): The free amine from Step 2 can be coupled with a suitable carboxylic acid that is pre-functionalized for conversion to a hydroxamic acid. A more direct, albeit potentially lower-yielding, approach is direct conversion.

  • Hydroxamic Acid Formation:

    • Prepare a solution of hydroxylamine by mixing hydroxylamine hydrochloride in methanol with a methanolic solution of potassium hydroxide. Filter off the resulting KCl precipitate.

    • Treat the ester intermediate (or the free amine coupled to a suitable acid) with the freshly prepared hydroxylamine solution.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Purify the final product by chromatography or recrystallization to yield the target quinoline-based hydroxamic acid HDAC inhibitor.

Biological Evaluation: A Step-by-Step Screening Cascade

Once synthesized, the novel compounds must be evaluated for their biological activity. A typical screening cascade involves assessing their ability to inhibit HDAC enzymes, followed by determining their effects on cancer cell lines.

Screening_Cascade cluster_Primary Primary Screening cluster_Secondary Secondary Screening cluster_Tertiary Tertiary Screening Biochemical_Assay In Vitro HDAC Activity Assay (Colorimetric/Fluorometric) Cell_Based_Assay Cell-Based HDAC Inhibition Assay Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Biochemical_Assay->Cytotoxicity_Assay Assess Anti-proliferative Effect Selectivity_Profiling HDAC Isoform Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cytotoxicity_Assay->Mechanism_of_Action

Caption: A typical screening cascade for the evaluation of novel HDAC inhibitors.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes by using a substrate that becomes fluorescent upon deacetylation. The increase in fluorescence is proportional to HDAC activity, and the inhibition of this process by a test compound can be quantified.[7]

Materials:

  • HDAC Assay Kit (Fluorometric), commercially available (e.g., from Abcam, BPS Bioscience)[8]

  • HeLa nuclear extract or purified recombinant HDAC enzymes

  • Synthesized quinoline-based HDAC inhibitors

  • Trichostatin A or SAHA (as a positive control inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em ~355/460 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, substrate, developer, and controls) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitors and the positive control (e.g., SAHA) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme source (HeLa extract or recombinant enzyme), the diluted test compounds or controls, and assay buffer.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution as per the kit's instructions. Incubate for an additional 10-15 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%).

Parameter Description
Assay Type Fluorometric
Enzyme Source Recombinant HDACs or Nuclear Extracts
Substrate Acetylated peptide conjugated to a quenched fluorophore (e.g., AMC)
Detection Fluorescence (Ex/Em ~355/460 nm)
Output IC₅₀ values
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells.[9][10]

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline-based HDAC inhibitors

  • Doxorubicin or another standard cytotoxic agent (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitors and controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value (the concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells).

Parameter Description
Assay Type Colorimetric
Principle Reduction of MTT by mitochondrial dehydrogenases in viable cells
Detection Absorbance (~570 nm)
Output GI₅₀ / IC₅₀ values

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel HDAC inhibitors. Its incorporation as a "cap" group in the HDACi pharmacophore allows for extensive exploration of structure-activity relationships. The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of these promising compounds. Future work can focus on leveraging the bromo-substituent for further diversification through palladium-catalyzed cross-coupling reactions, enabling the development of inhibitors with enhanced potency and isoform selectivity for the next generation of epigenetic therapies.

References

  • General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. CTCL. (n.d.). ResearchGate.
  • Combined pharmacophore modeling, 3D-QSAR and docking studies to identify novel HDAC inhibitors using drug repurposing. (n.d.). Taylor & Francis Online.
  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (2014). PLoS ONE, 9(1), e85112. [Link]
  • Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. (2011). PLoS ONE, 6(12), e29111. [Link]
  • Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (2010). Iranian Journal of Pharmaceutical Research, 9(4), 327–335. [Link]
  • Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. (2022). ResearchGate.
  • Structures of HDAC inhibitors comprising quinazoline as the cap group. (n.d.). ResearchGate.
  • Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. (2022). Journal of Molecular Structure, 1267, 133593. [Link]
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(7), 2216. [Link]
  • Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. (2016). Journal of Medicinal Chemistry, 59(4), 1455–1470. [Link]
  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (2020). European Journal of Medicinal Chemistry, 193, 112199. [Link]
  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8). (2024). International Journal of Molecular Sciences, 25(15), 8343. [Link]
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). ACS Omega, 6(31), 20513–20527. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2021). Molecules, 26(16), 4991. [Link]
  • HDACi cytotoxicity varies across HGSOC cells. (A–C) MTT assay analyzing... (n.d.). ResearchGate.
  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (n.d.). ResearchGate.
  • Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations. (2024). Cancers, 16(17), 3058. [Link]
  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. (2023). Bioorganic & Medicinal Chemistry, 85, 117242. [Link]
  • HDAC2 Fluorogenic Assay Kit. (n.d.). BPS Bioscience.
  • Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). (n.d.). Epigenetics.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). Scientific Reports, 7, 41708. [Link]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). Journal of Medicinal Chemistry, 65(1), 584–604. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(20), 2739–2742. [Link]
  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. [Link]

Sources

Scale-up synthesis considerations for 4-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-Bromoquinoline-2-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structure serves as a versatile scaffold for developing compounds with a wide range of biological activities. This application note provides a comprehensive, in-depth guide for the multi-gram to kilogram scale synthesis of this compound. We present a robust, two-step synthetic route commencing with the Doebner-von Miller reaction to form a key intermediate, followed by a selective oxidation. The narrative emphasizes the causal logic behind procedural choices, critical scale-up parameters, process safety, and rigorous analytical controls necessary to ensure batch-to-batch consistency and high purity. This document is intended for researchers, process chemists, and drug development professionals engaged in the large-scale production of quinoline-based intermediates.

Introduction and Strategic Rationale

The quinoline core is a "privileged scaffold" in drug discovery, forming the basis of numerous pharmaceuticals. The specific functionalization of this compound, with its reactive carboxylic acid handle at the 2-position and a bromine atom at the 4-position suitable for cross-coupling reactions, makes it an exceptionally valuable intermediate.

Strategic Choice of Synthetic Route:

Direct synthesis or late-stage bromination of quinoline-2-carboxylic acid often presents challenges in regioselectivity and can require harsh conditions unsuitable for large-scale production. Therefore, a more controlled and scalable two-step strategy was selected:

  • Step 1: Doebner-von Miller Reaction: Synthesis of the intermediate, 4-Bromo-2-methylquinoline, from commercially available 4-bromoaniline. This classic reaction is well-understood and adaptable to large-scale equipment.[1] It strategically installs the bromine atom and the precursor to the carboxylic acid in a single, efficient step.

  • Step 2: Selective Oxidation: Oxidation of the 2-methyl group of the intermediate to the corresponding carboxylic acid. Selenium dioxide (SeO₂) is the oxidant of choice for this transformation due to its high selectivity for benzylic methyl groups on heteroaromatic rings, minimizing side reactions.

This approach offers superior control over each transformation, simplifies purification at each stage, and avoids the formation of difficult-to-separate isomeric byproducts, which are critical considerations for scaling up.

Process Chemistry and Scale-Up Considerations

Scaling a synthesis from the benchtop to a production environment introduces challenges beyond simply multiplying reagent quantities. The following section details the critical parameters and the rationale behind their control.

Heat and Mass Transfer
  • Exotherm Control: The Doebner-von Miller reaction is catalyzed by strong acids and is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Controlled, subsurface addition of reagents via a dosing pump and the use of a jacketed reactor with an efficient heat transfer fluid are mandatory to maintain the target reaction temperature and prevent dangerous thermal runaways.

  • Mixing Efficiency: As the batch volume increases, ensuring homogeneity becomes critical. Inadequate mixing can lead to localized "hot spots," reducing yield and purity. The use of appropriately designed impellers (e.g., pitched-blade turbine) and baffles within the reactor is essential for effective mass and heat transfer.

Reagent Handling and Safety
  • Corrosives: The use of concentrated acids like HCl necessitates the use of corrosion-resistant reactors, such as glass-lined steel. Transfer lines should be made of compatible materials like PTFE.

  • Toxic Solids (Selenium Dioxide): SeO₂ is highly toxic and must be handled in a contained environment, such as a glovebox or a powder handling booth with dedicated exhaust ventilation. For large-scale charging, closed-system transfer devices are recommended to prevent aerosolization.

  • Bromine Compound Hazards: Brominated aromatic compounds can be irritants and toxic. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or face shields, and lab coats.[2][3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4]

Work-up and Product Isolation
  • Phase Separations: Large-scale liquid-liquid extractions are performed in the reactor itself. Adequate time must be allowed for phase separation, and the interface must be carefully monitored.

  • Filtration and Drying: On scale, filtration is typically accomplished using a filter press or centrifuge rather than laboratory glassware. The resulting wet cake must be dried under vacuum at a controlled temperature to remove residual solvents without causing product degradation.

Detailed Synthesis Protocols

Diagram: Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 PART A: Doebner-von Miller Reaction cluster_step2 PART B: Selective Oxidation A1 Charge Reactor: 4-Bromoaniline, Paraldehyde, Solvent A2 Controlled Addition: Conc. HCl A1->A2 A3 Heat to Reflux (Monitor by HPLC) A2->A3 A4 Reaction Work-up: - Quench with Base - Extract with Solvent - Wash & Dry A3->A4 A5 Purification: Recrystallization A4->A5 A6 Isolate & Dry: 4-Bromo-2-methylquinoline A5->A6 B1 Charge Reactor: Intermediate (A6), Pyridine A6->B1 Transfer Intermediate B2 Controlled Addition: Selenium Dioxide (SeO₂) B1->B2 B3 Heat to Reflux (Monitor by HPLC) B2->B3 B4 Reaction Work-up: - Filter Selenium Metal - Acidify with HCl B3->B4 B5 Purification: Recrystallization B4->B5 B6 Isolate & Dry: This compound B5->B6

Caption: Two-step workflow for the scale-up synthesis.

PART A: Synthesis of 4-Bromo-2-methylquinoline

This protocol describes the synthesis on a 100-gram scale of the starting material, 4-bromoaniline.

Table 1: Reagent Quantities for Part A

ReagentMW ( g/mol )MolesEquivalentsQuantity
4-Bromoaniline172.030.5811.0100.0 g
Paraldehyde132.160.6391.184.5 g
Ethanol46.07--500 mL
Conc. HCl (37%)36.466.9712.0200 mL

Protocol:

  • Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple with 4-bromoaniline (100.0 g, 0.581 mol) and ethanol (500 mL).

  • Reagent Addition: Begin stirring and add paraldehyde (84.5 g, 0.639 mol) to the mixture.

  • Acidification (Caution: Exothermic): Cool the reactor jacket to 10-15 °C. Slowly add concentrated hydrochloric acid (200 mL) via a dosing pump over 60-90 minutes, ensuring the internal temperature does not exceed 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC (Eluent: 4:1 Hexane:Ethyl Acetate) until the consumption of 4-bromoaniline is complete.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice (1 kg). Basify the mixture by slowly adding 50% NaOH solution until the pH is >10, keeping the temperature below 25 °C with an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (200 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from an appropriate solvent like ethanol or isopropanol to afford pure 4-Bromo-2-methylquinoline.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved. A typical yield is 70-80%.

PART B: Oxidation to this compound

This protocol describes the oxidation of 100 grams of the intermediate prepared in Part A.

Table 2: Reagent Quantities for Part B

ReagentMW ( g/mol )MolesEquivalentsQuantity
4-Bromo-2-methylquinoline222.070.4501.0100.0 g
Selenium Dioxide (SeO₂)110.960.5401.260.0 g
Pyridine79.10--500 mL
Conc. HCl (37%)36.46--As needed

Protocol:

  • Reactor Setup (Caution: Toxic Reagent): In a well-ventilated fume hood, charge a 2 L reactor equipped with a mechanical stirrer and reflux condenser with 4-Bromo-2-methylquinoline (100.0 g, 0.450 mol) and pyridine (500 mL).

  • Oxidant Addition: While stirring, carefully add selenium dioxide (60.0 g, 0.540 mol) in portions. Note that this may cause a slight exotherm.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 12-18 hours. The reaction mixture will turn black due to the precipitation of elemental selenium.

  • In-Process Control (IPC): Monitor the reaction by HPLC or TLC (Eluent: 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid) until the starting material is consumed.

  • Work-up - Selenium Removal: Cool the reaction mixture to 80 °C and filter through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with hot pyridine (100 mL). (Safety Note: The selenium waste must be handled and disposed of as hazardous material).

  • Product Precipitation: Concentrate the filtrate under reduced pressure to remove most of the pyridine. To the resulting slurry, add 500 mL of water. Acidify the mixture to pH 2-3 by the slow addition of concentrated HCl. The product will precipitate as a solid.

  • Isolation: Stir the slurry in an ice bath for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove any residual pyridine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from ethanol, an ethanol/water mixture, or DMF.[5] The choice of solvent depends on the desired purity profile.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 85-95%.

Analytical Quality Control

To ensure the final product meets the required specifications for use in drug development, a thorough analytical characterization is essential.

Diagram: Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Table 3: Final Product QC Specifications

TestMethodSpecification
AppearanceVisualOff-white to pale yellow solid
Identity¹H NMRConforms to structure
PurityHPLC≥ 98.0%
Melting PointDSC/MPA215-220 °C (decomposes)
Molecular WeightLC-MS[M+H]⁺ = 251.9, 253.9
Residual SolventsGC-HSAs per ICH Q3C guidelines

Conclusion

The two-step synthesis of this compound detailed in this application note provides a reliable and scalable pathway for producing this valuable intermediate in high yield and purity. By carefully controlling critical process parameters such as temperature, mixing, and reagent addition rates, this protocol can be successfully implemented at a kilogram scale. The emphasis on process safety, particularly concerning the handling of toxic and corrosive materials, ensures a safe and robust manufacturing process suitable for the demanding environment of pharmaceutical development.

References

  • Vertex AI Search. (2024). Bromination safety.
  • Benchchem. (n.d.). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • University of Wisconsin-Madison. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: Application Note.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for quinoline carboxylic acids like the 4-bromo derivative?

The most common and historically significant methods for synthesizing the quinoline core are the Doebner and Pfitzinger reactions.[1] The Doebner reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][3] The Pfitzinger reaction utilizes an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[3][4] For this compound, a modified Doebner or a multi-step sequence involving a Pfitzinger-type condensation is often the conceptual starting point.

Q2: Why is the yield for this synthesis often low?

Low yields are a frequent challenge and can be attributed to several factors.[1][2] Key issues include the formation of by-products, incomplete reaction conversion, harsh reaction conditions leading to decomposition, and losses during product isolation and purification.[2][4] Anilines with electron-withdrawing groups, which are common precursors, are known to be less reactive, often resulting in poor yields under standard conditions.[3]

Q3: Can modern catalysts or reaction conditions improve the yield of the Doebner reaction?

Absolutely. Traditional Doebner reactions can be inefficient, but modern variations offer significant improvements. The use of Lewis acid catalysts, such as Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF), has been shown to dramatically improve yields, particularly for electron-deficient anilines.[3] Additionally, green chemistry approaches like using efficient catalysts in solvent-free conditions or employing microwave irradiation can shorten reaction times and increase yields.[1]

Q4: What is the most critical stage to monitor for maximizing yield?

The formation of the quinoline ring via cyclization is the most critical stage. In a Doebner-type synthesis, the initial formation of the Schiff base followed by the Michael addition and subsequent cyclization and oxidation are all pivotal steps. Poor control over temperature, reactant concentration, or catalyst loading at this stage can lead to the formation of intractable tars or stable, undesired intermediates, severely impacting the final yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: The reaction with my bromo-aniline precursor is sluggish or fails completely, resulting in a very low yield.

  • Question: I'm reacting a bromo-substituted aniline with pyruvic acid and an aldehyde (Doebner reaction), but I'm recovering mostly unreacted starting material. What is the underlying cause and how can I drive the reaction to completion?

  • Answer & Solution: The bromine atom is an electron-withdrawing group, which deactivates the aniline ring. This reduced nucleophilicity makes the initial conjugate addition to the α,β-unsaturated carbonyl intermediate (formed in situ) very slow. Standard thermal conditions are often insufficient to overcome this activation barrier.

    Recommended Solution: Lewis Acid Catalysis

    The use of a Lewis acid catalyst like BF₃·THF is highly effective.[3] The catalyst coordinates to the carbonyl oxygen of the aldehyde and pyruvic acid, making them more electrophilic and susceptible to attack by the deactivated aniline. This approach can increase yields from poor to excellent. A study demonstrated that this method is suitable for both electron-withdrawing and electron-donating groups and is scalable.[3]

    Actionable Steps:

    • Pre-mix the aniline and aldehyde in a suitable solvent like acetonitrile.

    • Add 0.5 equivalents of BF₃·THF and stir.

    • Slowly add a solution of pyruvic acid dropwise over several hours at an elevated temperature (e.g., 65 °C). The slow addition is crucial to prevent the polymerization of pyruvic acid.

    • Monitor the reaction by TLC until the starting aniline is consumed.

Issue 2: My final product is contaminated with by-products that are difficult to separate.

  • Question: After the reaction, my crude NMR shows multiple quinoline-like species, not just the desired this compound. How can I suppress the formation of these impurities?

  • Answer & Solution: The Doebner reaction is known to produce by-products, including 2-methylquinoline-4-carboxylic acid derivatives if the aldehyde component is omitted or consumed in a side reaction.[2] Side reactions can arise from the self-condensation of reactants or intermediates.

    Recommended Solution: Control of Stoichiometry and Temperature

    • Precise Stoichiometry: Ensure accurate molar ratios of your reactants. An excess of pyruvic acid, in particular, can lead to self-condensation by-products.

    • Slow Addition: As mentioned previously, adding the most reactive component (often pyruvic acid) dropwise at the reaction temperature minimizes its concentration at any given time, favoring the desired reaction pathway over side reactions.[3]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote by-product formation. Run small-scale trials at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.

Issue 3: I'm losing a significant amount of product during the final ester hydrolysis or purification steps.

  • Question: The hydrolysis of my ester precursor to the final carboxylic acid is messy, and subsequent purification by column chromatography results in major yield loss. What are better methods for isolation and purification?

  • Answer & Solution: Harsh hydrolysis conditions (e.g., concentrated NaOH at reflux) can lead to decomposition or unwanted side reactions on the quinoline core.[4] Furthermore, quinoline carboxylic acids can be challenging to purify via silica gel chromatography due to their polarity and potential for strong binding to the stationary phase.

    Recommended Solutions:

    • Milder Hydrolysis: Use milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[4] This often provides clean conversion without degrading the product.

    • Alternative Deprotection: If you have a methyl or ethyl ester that is particularly resistant to hydrolysis, consider non-hydrolytic cleavage methods. For methyl esters, boron tribromide (BBr₃) in dichloromethane is an excellent option that avoids the use of strong base and high temperatures.[4]

    • Purification via Acid-Base Extraction: Leverage the acidic nature of your product. After the reaction work-up, dissolve the crude material in an organic solvent (like ethyl acetate) and extract it with an aqueous base (e.g., 1M Na₂CO₃). The desired acid will move to the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind. The aqueous layer can then be washed with fresh organic solvent, acidified (e.g., with 1N HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.

Experimental Protocols & Workflows

General Synthesis Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants 1. Reactant Preparation (Aniline, Aldehyde, Pyruvic Acid) Reaction 2. Catalyzed Condensation (e.g., BF3·THF, 65°C) Reactants->Reaction Quench 3. Reaction Quench (e.g., Addition of Water) Reaction->Quench Extraction 4. Acid-Base Extraction Quench->Extraction Precipitation 5. Acidification & Precipitation Extraction->Precipitation Filtration 6. Filtration & Drying Precipitation->Filtration FinalProduct Pure 4-Bromoquinoline- 2-carboxylic acid Filtration->FinalProduct Characterization (NMR, MS)

Caption: General workflow for synthesis and purification.

Protocol: Improved Doebner Synthesis using BF₃·THF

This protocol is adapted from methodologies proven to be effective for electron-deficient anilines.[3]

Materials:

  • 4-Bromoaniline (or other substituted aniline) (1.0 eq)

  • Appropriate aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Pyruvic acid (0.55 eq)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.5 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-bromoaniline (1.0 eq), the aldehyde (1.1 eq), and acetonitrile.

  • Add BF₃·THF (0.5 eq) to the mixture and begin stirring.

  • Heat the reaction mixture to 65 °C.

  • In a separate flask, prepare a solution of pyruvic acid (0.55 eq) in acetonitrile.

  • Using a syringe pump, add the pyruvic acid solution dropwise to the reaction mixture over a period of 3-4 hours.

  • After the addition is complete, continue to stir the reaction at 65 °C for an additional 18-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Proceed with work-up and purification as described in the "Troubleshooting Guide" under Issue 3 , utilizing an acid-base extraction for optimal purity.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve common synthesis problems.

G cluster_TLC TLC/NMR Analysis of Crude cluster_Actions Corrective Actions Start Low Yield Observed TLC_Start Mainly Starting Material Start->TLC_Start Incomplete Conversion TLC_Multi Multiple Products/ By-products Start->TLC_Multi Poor Selectivity TLC_Streak Baseline Tarry Mixture Start->TLC_Streak Decomposition Action_Purify Optimize Purification (Acid-Base Extraction) Start->Action_Purify High Loss During Work-up Action_Cat Increase Catalyst Load/ Use Lewis Acid (BF3) TLC_Start->Action_Cat Action_Cond Increase Temp/ Reaction Time TLC_Start->Action_Cond Action_Temp Decrease Temperature TLC_Multi->Action_Temp Action_Add Use Slow Addition of Reagent TLC_Multi->Action_Add TLC_Streak->Action_Temp

Caption: Decision tree for troubleshooting low yield issues.

References

  • Rawat, A., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
  • Das, S. N. (2016). Doebner-Miller reaction and applications. Slideshare.
  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate.
  • Sato, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.

Sources

Purification of crude 4-Bromoquinoline-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when a compound's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated to a very high degree.[1][2][3] Impurities can also lower the melting point of the eutectic mixture, exacerbating this issue.

Solutions:

  • Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cloth or paper towels can help) before moving it to an ice bath. Very slow cooling is crucial for the formation of pure, well-defined crystals.[4][5][6]

  • Increase Solvent Volume: The concentration of your compound might be too high. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to create a more dilute solution, and then attempt to cool it slowly again.[1][3][6]

  • Change the Solvent System: The boiling point of your chosen solvent may be too high relative to your compound's melting point. Consider switching to a lower-boiling solvent or using a mixed-solvent system where crystallization can be induced at a lower temperature.[2][6]

Q2: I've cooled the solution, but no crystals are forming. What should I do?

A2: The absence of crystal formation is a common challenge, typically indicating that the solution is not sufficiently saturated or that nucleation has not been initiated.[7]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[6][7][8]

    • Seeding: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal formation.[3][7][8]

  • Increase Concentration: You may have used too much solvent.[2][8]

    • Evaporation: Gently heat the solution to boil off a portion of the solvent. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again. Be careful not to evaporate too much solvent too quickly.

    • Add an Antisolvent: If you are using a solvent in which your compound is highly soluble, you can carefully add a miscible "antisolvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes persistently cloudy, then add a drop or two of the original solvent to clarify before cooling.[9][10][11]

Q3: The purity of my recrystallized this compound isn't improving significantly. What's wrong?

A3: If recrystallization is not enhancing purity, it suggests an issue with the chosen solvent system or the nature of the impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The impurities may have solubility characteristics very similar to your target compound in the selected solvent.[6] You must screen for a new solvent or mixed-solvent system that can better differentiate between the product and the impurities (i.e., one where the impurities are either very soluble or nearly insoluble at all temperatures).[12][13]

  • Co-crystallization: The impurity may be structurally similar to your product and is being incorporated into the crystal lattice. In this scenario, a different purification technique, such as column chromatography, may be necessary.

  • Incomplete Initial Dissolution: If the crude material was not fully dissolved in the hot solvent (excluding any truly insoluble contaminants), the trapped impurities were never released into the solution to be separated later. Ensure the minimum amount of hot solvent used is sufficient to fully dissolve the crude product.[6]

Q4: My final yield is very low. How can I improve recovery?

A4: A low yield is most often a consequence of procedural losses or suboptimal solvent selection.[3]

Common Reasons & Preventative Measures:

  • Using Too Much Solvent: This is the most frequent cause of low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[2][3][8] Use only the minimum amount of hot solvent required to fully dissolve your crude solid.

  • Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel stem during hot filtration, you will experience significant loss. To prevent this, use a slight excess of hot solvent (10-20% more), pre-heat your funnel (by rinsing with hot solvent or placing it over the boiling flask), and use a stemless or short-stemmed funnel to reduce the surface area for cooling.[1][14]

  • High Solubility at Low Temperatures: The compound may still be quite soluble in the chosen solvent, even in an ice bath. Test the solubility of your pure compound in the cold solvent to ensure it is sufficiently low. If not, a different solvent is required.

  • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel during isolation. Rinsing the flask with a small amount of the ice-cold filtrate can help transfer the remaining solid without dissolving it.[8]

Q5: The solution is colored, but the pure product should be white or off-white. How do I remove colored impurities?

A5: Highly colored, non-polar impurities can often be removed using activated charcoal.[7]

Procedure:

  • After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much charcoal can adsorb your product, reducing the yield.[3]

  • Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot filtration to remove the charcoal and any other insoluble matter before allowing the clear filtrate to cool and crystallize.[7]

Solvent Selection for this compound

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][12] Given the structure of this compound (an aromatic core with a polar carboxylic acid group), solvents with moderate to high polarity are good starting points. A mixed-solvent system is often highly effective for such molecules.

Solvent CategoryExample SolventsRationale for Use / Potential System
Alcohols Ethanol, Methanol, IsopropanolThe carboxylic acid group should have good solubility in hot alcohols. Cooling should significantly decrease solubility. Often used in combination with water.[6]
Ketones AcetoneA moderately polar solvent that can be effective. Its low boiling point makes it easy to remove.
Esters Ethyl AcetateA good solvent for moderately polar compounds. Can be paired with a non-polar antisolvent like hexanes.
Aromatic TolueneThe quinoline ring system may dissolve well in hot toluene. Often good for rigid aromatic systems.[15]
Amides N,N-Dimethylformamide (DMF)A very polar, high-boiling solvent. Use as a last resort, as it is difficult to remove. It would be a "good" solvent in a mixed-solvent system.
Mixed-Solvent Ethanol/Water, Acetone/WaterExcellent choices. Dissolve the compound in the minimum amount of hot alcohol or acetone (the "good" solvent) and add hot water (the "antisolvent") dropwise until turbidity appears.[14]

Experimental Protocols & Workflows

General Recrystallization Workflow

The following diagram illustrates the fundamental steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolution Add minimum amount of hot solvent start->dissolve hot_filt_decision Insoluble impurities or charcoal present? dissolve->hot_filt_decision hot_filt 2. Hot Filtration Remove insoluble material hot_filt_decision->hot_filt Yes cool 3. Crystallization Slowly cool the filtrate hot_filt_decision->cool No hot_filt->cool isolate 4. Isolation Collect crystals via vacuum filtration cool->isolate wash 5. Washing Rinse with minimal ice-cold solvent isolate->wash dry 6. Drying Dry crystals to constant weight wash->dry finish End: Pure Crystals dry->finish

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for another 2-3 minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed, fluted filter paper in a stemless funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[5] Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal yield.[14]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Antisolvent Method)

This method is ideal when no single solvent has the desired solubility properties. It involves a "good" solvent in which the compound is very soluble and a miscible "poor" solvent (antisolvent) in which it is sparingly soluble.[10][16]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[11][17]

  • Clarification: Add one or two drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol above. Use an ice-cold mixture of the two solvents (in the same approximate ratio) for the final wash.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield sol_clear Solution is Clear? no_crystals->sol_clear oiling_out_q What to do? oiling_out->oiling_out_q low_yield_q Possible Cause? low_yield->low_yield_q scratch_seed Action: Scratch flask or add seed crystal sol_clear->scratch_seed Yes reduce_vol Action: Evaporate some solvent sol_clear->reduce_vol Yes too_much_solvent Likely supersaturated. Wait longer or try inducing nucleation. sol_clear->too_much_solvent No (Cloudy) reheat_add_solvent Action: Reheat, add more solvent, cool SLOWLY oiling_out_q->reheat_add_solvent change_solvent Action: Choose a lower-boiling solvent oiling_out_q->change_solvent excess_solvent Diagnosis: Used too much solvent. Solution: Use minimum next time. low_yield_q->excess_solvent premature_xtal Diagnosis: Premature crystallization during hot filtration. Solution: Use excess hot solvent, pre-heat funnel. low_yield_q->premature_xtal

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
  • University of California, Davis.
  • Royal Society of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • University of York, Chemistry Teaching Labs.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
  • Biocyclopedia.
  • MIT OpenCourseWare.
  • Wikipedia.
  • University of York, Chemistry Teaching Labs.
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • California State University, Fullerton.
  • Alchemist-chem. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. [Link]
  • University of California, Irvine.
  • Chemistry LibreTexts. 2.
  • YouTube.
  • AbacipharmTech. This compound. [Link]
  • National Institutes of Health.
  • PubChem. 2-Bromoquinoline-4-carboxylic acid. [Link]
  • Advanced Journal of Chemistry, Section A.
  • ResearchGate.
  • National Institutes of Health. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

Troubleshooting low solubility of 4-Bromoquinoline-2-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this compound during chemical reactions. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in some common reaction solvents?

A1: The low solubility of this compound stems from a combination of its rigid, planar quinoline core and the presence of both a polar carboxylic acid group and a nonpolar bromo substituent. In nonpolar solvents, the molecule's polarity can lead to poor solvation. In some polar aprotic solvents, strong intermolecular hydrogen bonding between the carboxylic acid groups can lead to self-association and precipitation, effectively reducing its solubility.

Q2: I am observing a precipitate in my reaction flask. What is the likely cause?

A2: A precipitate can form for several reasons. The most common is that the concentration of this compound has exceeded its solubility limit in the chosen solvent at the reaction temperature. Another possibility is the formation of an insoluble salt. For instance, if you are using an amine in the reaction, it can react with the carboxylic acid to form an ammonium carboxylate salt, which may have lower solubility than the free acid in certain organic solvents.

Q3: Can I simply heat the reaction to dissolve the starting material?

A3: Increasing the temperature often enhances solubility and can be a viable strategy. However, you must consider the thermal stability of all reactants, reagents, and the desired product. Excessive heat could lead to degradation or unwanted side reactions. It is always recommended to first consult the literature for the thermal stability of your compounds or run a small-scale, controlled heating experiment.

Q4: How does the choice of base affect the solubility of this compound?

A4: The choice of base is critical. An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) will react with the carboxylic acid to form a triethylammonium or diisopropylethylammonium carboxylate salt, respectively.[1][2] These salts are generally more polar than the parent carboxylic acid. This increase in polarity can enhance solubility in polar solvents like DMF or DMSO. However, in less polar solvents like dichloromethane (DCM), the salt may precipitate. The choice between TEA and DIPEA can also influence solubility due to the different steric bulk and lipophilicity of the resulting ammonium cations.

Troubleshooting Guide: Low Solubility During Reactions

Low solubility of this compound can manifest in several ways, from a heterogeneous reaction mixture to the formation of intractable precipitates. This section provides a systematic approach to diagnosing and solving these issues.

Symptom 1: The starting material does not fully dissolve in the reaction solvent.

This is a clear indication that the concentration of this compound is above its solubility limit.

Caption: Decision workflow for initial insolubility.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityNotes
DMF (Dimethylformamide)Polar AproticGoodOften a good first choice for amide couplings.[1]
DMSO (Dimethyl Sulfoxide)Polar AproticGoodHigh boiling point, can be difficult to remove.
THF (Tetrahydrofuran)Moderately PolarModerateMay require heating or use of a co-solvent.
Acetonitrile (MeCN) Polar AproticModerate to LowCan be a good solvent for some quinoline syntheses.[3][4]
DCM (Dichloromethane)NonpolarLowGenerally not a good solvent for the free acid.
Ethanol (EtOH) Polar ProticModerate to LowCan be used in some syntheses, especially esterifications.[5]
Toluene NonpolarVery LowNot recommended for dissolving the free acid.
Symptom 2: The reaction mixture becomes a thick slurry or solidifies after adding a base.

This is a classic sign of salt precipitation. The carboxylate salt formed is less soluble than the starting acid in the chosen solvent.

Caption: Troubleshooting precipitation after base addition.

Experimental Protocols

Protocol 1: Amide Coupling with Improved Solubility

This protocol is for a standard amide coupling reaction, incorporating strategies to mitigate solubility issues.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA or TEA)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF as the solvent. Stir the mixture. If the acid does not fully dissolve, you may gently warm the mixture to 40-50 °C until a clear solution is obtained. Cool to room temperature before proceeding.

  • Add the amine (1.1 eq) and the coupling agent (e.g., HATU, 1.1 eq).

  • Slowly add the organic base (e.g., DIPEA, 2.0 eq) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.[1]

  • Upon completion, the reaction can be worked up by diluting with ethyl acetate and washing with water and brine.

Expertise & Experience Note: The initial dissolution of the carboxylic acid in DMF before adding other reagents is a critical step. If a precipitate forms upon addition of the base, it is often the less soluble ammonium carboxylate salt. Switching from triethylamine to the bulkier diisopropylethylamine can sometimes improve the solubility of this salt in organic solvents.

Protocol 2: Esterification using a Co-solvent System

This protocol describes an acid-catalyzed esterification, a reaction where the starting material may also exhibit poor solubility.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous Toluene (as the primary solvent)

  • Anhydrous DMF (as a co-solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and toluene.

  • Add a small amount of DMF (e.g., 5-10% of the total volume) to aid in the dissolution of the starting material.

  • Add the alcohol (3.0-5.0 eq).

  • Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

Trustworthiness Note: The use of a Dean-Stark trap is crucial for driving the equilibrium of the esterification reaction towards the product. The co-solvent system of toluene and DMF is designed to keep the starting material in solution while allowing for the azeotropic removal of water.

Advanced Troubleshooting: For Persistent Solubility Issues

If the above strategies are insufficient, consider these advanced techniques:

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed.[6][7][8] This is particularly useful for reactions where the carboxylate salt is soluble in water but the other reactant is only soluble in an organic solvent. The catalyst transports the carboxylate anion into the organic phase for the reaction to occur.[7][9]

  • Use of Co-solvents: As mentioned in the protocols, the addition of a small amount of a highly polar, miscible co-solvent like DMF or DMSO can significantly enhance the solubility of polar compounds in less polar media.[10][][12][13][14] This creates a synergistic solvation effect.[12]

  • Acyl Chloride Formation: For amide couplings, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride can sometimes circumvent solubility issues as the acyl chloride may have different solubility properties.[1][15] This intermediate is then reacted with the amine.[1][15]

References

  • Wikipedia. (2023). Cosolvent.
  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
  • Saeed, A. E. M., & Elhadi, S. A. (2011). Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives.
  • Taylor & Francis Online. (n.d.). Co-solvent: Significance and symbolism.
  • Google Patents. (n.d.). CN111320581A - A kind of synthetic method of quinoline carboxylate.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • ResearchGate. (2019). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators.
  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview.
  • Wikipedia. (2023). Triethylamine.
  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • PhotochemCAD. (n.d.). 8-Quinoline carboxylic acid.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • ResearchGate. (2025). Synthesis and characterization of soluble poly(amide‐imide)s bearing triethylamine sulfonate groups as gas dehumidification membrane material | Request PDF.
  • CORE. (2010). Organic Solvent Solubility Data Book.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
  • ResearchGate. (n.d.). Measurement, Correlation, and Analysis of the Solubility of Triethylamine Hydrochloride in ten Pure Solvents | Request PDF.

Sources

Optimizing temperature and reaction time for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide targeted troubleshooting advice and practical, field-tested insights into optimizing two of the most critical parameters in your experiments: temperature and reaction time. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be notoriously sensitive to reaction conditions.[1][2] This resource, presented in a direct question-and-answer format, addresses common challenges to help you enhance yield, improve purity, and control reaction outcomes.

Section 1: General FAQs on Temperature & Reaction Time

This section covers foundational questions that apply across various named quinoline synthesis reactions.

Q1: How does temperature fundamentally impact quinoline synthesis reactions?

A: Temperature is arguably the most critical parameter in quinoline synthesis. It directly influences reaction rate, selectivity, and the prevalence of side reactions.

  • Kinetics vs. Thermodynamics: Many quinoline syntheses, like the Conrad-Limpach-Knorr, can yield different isomers depending on the temperature.[3] Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures allow the system to reach equilibrium, favoring the more stable, thermodynamically controlled product.[3][4]

  • Activation Energy: Each step in a multi-step synthesis (e.g., condensation, cyclization, dehydration) has a specific activation energy.[1] Insufficient temperature will result in a slow or stalled reaction because reactants lack the energy to overcome this barrier.[5]

  • Side Reactions & Decomposition: Conversely, excessive heat can be detrimental. It can promote the polymerization of reactive intermediates, such as acrolein in the Skraup synthesis, leading to significant tar formation.[6][7] High temperatures can also cause the decomposition of starting materials or the desired quinoline product itself.[5][8]

Q2: My reaction has failed. What are the first diagnostic steps related to temperature and time?

A: When a reaction yields no product or a complex mixture, a systematic approach is key.

  • Monitor with Thin-Layer Chromatography (TLC): TLC is the fastest way to diagnose a reaction's progress.[9][10] Spot the starting material(s), a co-spot (starting material plus reaction mixture), and the reaction mixture on a single plate.

    • Only Starting Material Visible: The reaction has not initiated. This points to insufficient temperature or an inactive catalyst.

    • Mixture of Starting Material and New Spots: The reaction is incomplete. This may require a longer reaction time or a moderate temperature increase.

    • Streak or Baseline Spot: This often indicates polymerization or decomposition, suggesting the temperature may be too high.

  • Review the Literature for Your Specific Substrates: The electronic properties of your aniline (electron-donating vs. electron-withdrawing groups) dramatically affect reactivity.[5] Aniline with electron-withdrawing groups are less nucleophilic and typically require higher temperatures or longer reaction times to achieve good conversion.[5]

  • Check for Exotherms: Reactions like the Skraup synthesis are famously exothermic.[7][11] If the reaction is not initiated with gentle heating, it may never start. Once it begins, the heat generated can accelerate the reaction uncontrollably, requiring external cooling to prevent tarring.

Q3: How can I effectively monitor the reaction progress to optimize the time?

A: Active monitoring is crucial to avoid under- or over-reacting your materials. Thin-Layer Chromatography (TLC) is an indispensable tool for this.[9][12]

  • Procedure: Prepare a TLC plate by drawing a baseline in pencil. Spot your starting aniline, your second reactant (e.g., the dicarbonyl compound), a co-spot of the reaction mixture and starting materials, and the reaction mixture itself. Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Interpretation: A successful reaction will show the starting material spots diminishing in intensity over time, while a new spot corresponding to the quinoline product appears and intensifies. The reaction is generally considered complete when the limiting starting material spot is no longer visible.[9] For more complex mixtures or for precise quantification, High-Performance Liquid Chromatography (HPLC) is a more powerful alternative.

Section 2: Method-Specific Troubleshooting Guide

Different named reactions present unique challenges. This section addresses specific issues you might encounter.

The Skraup Synthesis

Q4: My Skraup reaction is extremely vigorous, hard to control, and produces mostly black tar. What is happening?

A: This is the most common failure mode for the Skraup synthesis and stems from its highly exothermic nature.[7] The dehydration of glycerol to the reactive intermediate acrolein, followed by its reaction with aniline, can release a tremendous amount of heat.[11]

  • Causality: Excessive temperature causes the acrolein to polymerize rapidly, which is the primary source of tar.[6] The uncontrolled exotherm creates localized hotspots, further accelerating decomposition.

  • Solutions:

    • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is essential.[7][11] These agents help to control the reaction's vigor, making the exotherm more manageable and spreading the reaction over a longer period.[5][6]

    • Controlled Heating: Begin by gently heating the mixture to initiate the reaction (typically to 100-135°C).[6][13] Once the exotherm begins, remove the external heat source and let the reaction sustain itself. If it becomes too vigorous, use an ice bath to cool it.

    • Gradual Reagent Addition: Add the glycerol or sulfuric acid slowly to the aniline mixture with efficient stirring to dissipate heat and prevent localized temperature spikes.[7]

The Doebner-von Miller Synthesis

Q5: My Doebner-von Miller reaction is slow and gives a low yield, with a lot of polymeric material. How do I optimize it?

A: Like the Skraup, this reaction is prone to polymerization of the α,β-unsaturated aldehyde or ketone, especially under the necessary strong acid catalysis.[14][15]

  • Causality: The concentration of the carbonyl compound is a key factor. If it's too high, it will self-condense (polymerize) faster than it reacts with the aniline. Sub-optimal temperature contributes by either being too low for the desired reaction to proceed efficiently, or too high, which accelerates polymerization.

  • Solutions:

    • Optimize Temperature: This reaction requires significant heating, but an optimum must be found.[16] Start at a reflux temperature and monitor by TLC. If the reaction is slow and clean, a higher boiling solvent might be considered. If polymerization is observed, the temperature may be too high.

    • Slow Addition of Carbonyl: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[14] This keeps its instantaneous concentration low, favoring the desired reaction pathway over polymerization.

    • Catalyst Screening: While strong acids are needed, their identity matters. Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[5][17]

The Friedländer Synthesis

Q6: My Friedländer synthesis is not going to completion, even after extended reflux. Should I just increase the temperature?

A: Not necessarily. While insufficient temperature can be the cause, other factors are often at play in this condensation reaction.[8]

  • Causality: The Friedländer synthesis involves an initial aldol-type condensation followed by a cyclizing dehydration.[18][19] The cyclization step can be slow if the catalyst is inefficient or if water, a byproduct of the reaction, is not effectively removed, which can inhibit the equilibrium.

  • Solutions:

    • Systematic Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 10-20°C) and monitor the progress by TLC. Excessively high temperatures can lead to side reactions like aldol self-condensation of the ketone.[5][8]

    • Change Catalyst: Traditional methods using strong acids or bases often require harsh conditions.[18][20] Modern, milder catalysts like iodine or p-toluenesulfonic acid can be more efficient at lower temperatures.[3][19]

    • Water Removal: If reacting under reflux, use a Dean-Stark apparatus to remove the water formed during the reaction. This will drive the equilibrium toward the quinoline product.

Section 3: Experimental Protocols & Data

Protocol 1: General Method for Temperature Optimization

This protocol uses small-scale parallel reactions to efficiently screen for the optimal temperature.

  • Setup: Arrange a parallel reaction block or multiple individual reaction vessels on stirrer hotplates. Equip each with a condenser.

  • Reagent Charging: To each vessel, add your 2-aminoaryl aldehyde/ketone (1.0 eq), the active methylene compound (1.1 eq), and the chosen catalyst (e.g., 10 mol% p-TsOH). Add the selected solvent.

  • Temperature Gradient: Set each hotplate to a different temperature. For a typical Friedländer, you might screen 80°C, 100°C, 120°C, and 140°C.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vessel for TLC analysis.

  • Analysis: Develop the TLC plate. Compare the consumption of starting material and the formation of the product spot across the different temperatures. Also, note the formation of any new spots (byproducts) or baseline streaking (decomposition) at higher temperatures.

  • Selection: Choose the lowest temperature that gives a clean, efficient conversion to the product within a reasonable timeframe. You can then perform a time-course experiment at this optimal temperature to determine the ideal reaction duration.

Table 1: Typical Reaction Conditions for Common Quinoline Syntheses

Note: These are general starting points. Optimal conditions are highly dependent on the specific substrates used.

Synthesis MethodTypical Temperature RangeTypical Reaction TimeCommon Issues Related to Temp/Time
Skraup 100 - 150°C (initiation)[6]3 - 5 hoursUncontrolled exotherm, tarring from high temp.
Doebner-von Miller 100°C - Reflux[16]4 - 8 hoursPolymerization at high temp; slow at low temp.
Friedländer 80 - 160°C[8][21]2 - 24 hoursIncomplete reaction at low temp; side reactions at high temp.[8]
Combes 100°C - Reflux1 - 4 hoursAnnulation (ring-closure) is often the rate-determining step and requires sufficient thermal energy.[1]

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a quinoline synthesis reaction with low yield.

G Start Low Quinoline Yield TLC Analyze Reaction by TLC Start->TLC SM_Only Result: Only Starting Material TLC->SM_Only Is reaction initiated? Incomplete Result: Starting Material + Product TLC->Incomplete Is reaction progressing? Decomp Result: Streaking / Tar / Multiple Byproducts TLC->Decomp Are side reactions dominant? Action_TempUp Action: 1. Increase Temperature 2. Check Catalyst Activity SM_Only->Action_TempUp Action_TimeUp Action: 1. Increase Reaction Time 2. Consider Moderate Temp Increase Incomplete->Action_TimeUp Action_TempDown Action: 1. Decrease Temperature 2. Use Milder Catalyst 3. Slow Reagent Addition Decomp->Action_TempDown

Caption: General workflow for troubleshooting low-yield quinoline synthesis.

References

  • Benchchem.
  • Benchchem. Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • Benchchem.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • DergiPark. Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite.
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • ResearchGate. Effects of time and temperature on the Friedländer quinoline synthesis....
  • PMC - PubMed Central - NIH. Advances in polymer based Friedlander quinoline synthesis.
  • Benchchem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • Benchchem.
  • YouTube.
  • Wikipedia. Friedländer synthesis.
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?.
  • Prepar
  • Wikipedia. Combes quinoline synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • My attempt at the Skraup quinoline synthesis. (2021). Powered by XMB 1.9.11.
  • ResearchGate.
  • MDPI.
  • Washington State University. Monitoring Reactions by TLC.
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

Sources

Technical Support Center: Hydrolysis of Sterically Hindered Quinoline Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the ester hydrolysis of sterically hindered quinoline esters. This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern these often-recalcitrant reactions. Our aim is to empower you with the knowledge to diagnose issues in your experiments and select the most effective strategies for success.

Introduction: The Challenge of the Hindered Quinoline Ester

Quinoline scaffolds are privileged structures in medicinal chemistry, but their functionalization and subsequent deprotection can present significant hurdles. Steric hindrance around the ester carbonyl group, often compounded by the electronic properties of the quinoline ring system, can dramatically slow down or completely stall hydrolysis reactions under standard conditions. The lone pair of electrons on the quinoline nitrogen can also be protonated under acidic conditions, further complicating the electronic landscape of the molecule. This guide will walk you through understanding these challenges and overcoming them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering in the lab. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: Reaction is Sluggish or Incomplete

You've set up your hydrolysis reaction based on a standard literature procedure, but after hours or even days, TLC or LC-MS analysis shows a significant amount of starting material remaining.

Potential Causes:

  • Insufficient Nucleophile Accessibility: The primary reason for slow hydrolysis is the steric bulk around the ester's carbonyl carbon, which prevents the nucleophile (hydroxide or water) from attacking effectively.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction medium, leading to a heterogeneous mixture and slow reaction rates.

  • Inadequate Reaction Conditions: The temperature may be too low, or the concentration of the acid/base catalyst may be insufficient to drive the reaction to completion.

  • Reversible Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis is an equilibrium process.[1][2] If the products (carboxylic acid and alcohol) are not removed or the reaction is not driven forward with a large excess of water, the equilibrium may lie unfavorably.

Solutions:

  • Enhance Nucleophilicity and Reduce Solvation:

    • Non-Aqueous Basic Hydrolysis: Traditional saponification uses aqueous solutions where the hydroxide ion is heavily solvated by water, which can increase the energy barrier for the reaction.[1][3] A highly effective alternative is to use "naked" or poorly solvated hydroxide ions. This can be achieved by using potassium tert-butoxide with a stoichiometric amount of water in an anhydrous solvent like DMSO or THF.[4] This generates a highly reactive, unsolvated hydroxide that can more readily attack the hindered carbonyl group.

    • Phase-Transfer Catalysis: If a two-phase system is necessary due to solubility issues, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the hydroxide ion from the aqueous phase to the organic phase where the ester resides.

  • Increase Reaction Temperature with Caution:

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate hydrolysis reactions by rapidly heating the solvent and molecules.[5][6] This can often drive sluggish reactions to completion in minutes rather than hours. Care must be taken to monitor for potential decomposition at elevated temperatures.

    • High-Boiling Point Solvents: Using a high-boiling solvent like dioxane or toluene can allow for higher reaction temperatures under conventional heating.

  • Drive the Equilibrium Forward (Acid-Catalyzed):

    • Use a Large Excess of Water: The acid catalyst is typically dissolved in water, and using a large excess of this aqueous acid can help push the equilibrium towards the products.[2]

    • Specific Acid Systems for Quinolones: For quinolone carboxylic esters, a mixture of acetic acid and sulfuric acid in water has been shown to be effective. A patented process suggests using 30-40 molar equivalents of acetic acid and 0.3-1 molar equivalent of sulfuric acid per mole of ester.[7]

  • Alternative Reagents for Stubborn Esters:

    • Lithium Iodide in Pyridine: Anhydrous lithium iodide in a coordinating solvent like pyridine can effect the cleavage of hindered esters, particularly methyl esters, via an SN2 mechanism on the methyl group.[8]

    • Potassium Trimethylsilanolate: This reagent is a potent nucleophile for cleaving hindered esters and can be effective where traditional hydroxides fail.[8]

    • Boron Trichloride (BCl3): As a strong Lewis acid, BCl3 can activate the ester carbonyl for cleavage, even at low temperatures.[2]

Issue 2: Side Reactions and Decomposition are Observed

You've managed to get the reaction to proceed, but you're seeing significant formation of byproducts or decomposition of your starting material or product.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures or highly concentrated acids/bases can cause degradation of sensitive functional groups on the quinoline ring or elsewhere in the molecule.

  • Hydrolysis of Other Functional Groups: If your molecule contains other labile groups (e.g., amides, nitriles, other esters), they may also be hydrolyzed under the reaction conditions.

  • Racemization: If the ester is chiral, harsh conditions can lead to loss of stereochemical integrity.

Solutions:

  • Employ Milder, More Selective Methods:

    • Enzymatic Hydrolysis: Lipases, proteases, and esterases can offer exquisite selectivity for ester hydrolysis under mild conditions (neutral pH, room temperature), often preserving other sensitive functional groups.[9] For example, Candida antarctica lipase B (CAL-B) has been used for the enantioselective hydrolysis of tetrahydroisoquinoline carboxylic esters, a close relative of quinolines.[9] The choice of enzyme and reaction conditions (pH, buffer, co-solvent) is critical and may require screening.

    • Mild Non-Aqueous Base Hydrolysis: The use of NaOH in a mixture of MeOH/CH2Cl2 (1:9) at room temperature has been reported as a mild method for hydrolyzing hindered esters without causing racemization or other undesirable side reactions.[3]

  • Optimize Reaction Time and Temperature:

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize over-reaction and decomposition.

    • If using microwave heating, experiment with lower temperatures for longer times to find a balance between reaction rate and stability.

  • Protect Other Sensitive Groups: If other functional groups are interfering, a protecting group strategy may be necessary, though this adds steps to the overall synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my sterically hindered quinoline ester so difficult?

A1: The difficulty arises from a combination of steric and electronic factors. Steric hindrance is the physical blocking of the ester's carbonyl carbon by bulky groups, which prevents the nucleophile from attacking. Electronically, the quinoline ring can be electron-withdrawing, which can influence the reactivity of the ester. Furthermore, under acidic conditions, the quinoline nitrogen can be protonated, which can affect the overall electron density of the system and potentially create unfavorable electrostatic interactions.

Q2: What are the pros and cons of acid-catalyzed vs. base-catalyzed hydrolysis for these substrates?

A2:

MethodProsCons
Acid-Catalyzed - Useful for substrates that are sensitive to strong bases. - Can sometimes be milder than harsh basic conditions.- The reaction is reversible and may require a large excess of water to go to completion.[1][2] - The quinoline nitrogen can be protonated, which may affect solubility and reactivity. - Can require high temperatures and long reaction times.
Base-Catalyzed - The reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[1] - Often faster than acid-catalyzed hydrolysis.- Can be too harsh for molecules with other base-sensitive functional groups. - Can lead to side reactions like elimination or racemization. - Sterically hindered esters can be very resistant even to strong bases.

Q3: When should I consider using an enzymatic method?

A3: Consider an enzymatic approach when:

  • Your molecule contains other sensitive functional groups that would not survive acidic or basic conditions.

  • You need to perform a stereoselective hydrolysis (e.g., kinetic resolution of a racemic ester).[9]

  • You are working with a particularly delicate substrate that is prone to decomposition.

  • Green chemistry principles are a high priority for your synthesis.

Keep in mind that enzyme-catalyzed reactions may require significant optimization, including screening different enzymes, pH, temperature, and co-solvents.

Q4: Can the quinoline ring itself participate in the hydrolysis reaction?

A4: Yes, the quinoline nitrogen can act as an intramolecular general base catalyst, assisting in the removal of a proton from the attacking water molecule in the transition state. This has been studied in model systems and can influence the rate of hydrolysis, particularly when the ester is positioned appropriately on the quinoline scaffold.

Experimental Protocols & Workflows

Protocol 1: Microwave-Assisted Basic Hydrolysis of a Hindered Quinoline Ester

This protocol is a starting point for rapid hydrolysis and is particularly useful for overcoming high activation barriers.

  • Preparation: In a 10 mL microwave reaction vial, dissolve the sterically hindered quinoline ester (100 mg, 1 eq) in a mixture of THF (2 mL) and methanol (2 mL).

  • Add Base: Add 10N aqueous NaOH (5 eq). Note: The concentration and equivalents of base may need to be optimized.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 30-60 minutes. Monitor the reaction progress by taking aliquots and analyzing by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material and the alcohol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Non-Aqueous Hydrolysis using "Anhydrous Hydroxide"

This method is for particularly stubborn esters that are resistant to standard saponification.[4]

  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add anhydrous DMSO (5 mL) and potassium tert-butoxide (3 eq).

  • Generate Hydroxide: Carefully add water (1.5 eq) dropwise. Stir the mixture for 15 minutes at room temperature to generate the "anhydrous hydroxide" reagent.

  • Add Substrate: Add the sterically hindered quinoline ester (1 eq) dissolved in a minimal amount of anhydrous DMSO.

  • Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Acidification and Extraction: Follow steps 5-8 from Protocol 1.

Workflow for Method Selection

The choice of hydrolysis method is critical. Use the following decision tree to guide your selection process.

Hydrolysis_Workflow start Start: Hindered Quinoline Ester Hydrolysis q1 Is the substrate sensitive to strong acid/base or chiral? start->q1 enzymatic Consider Enzymatic Hydrolysis (e.g., Lipase, Esterase) q1->enzymatic Yes q2 Is the reaction slow under standard conditions? q1->q2 No harsh Try Harsher Conditions: - Microwave Heating - High-Boiling Solvents q2->harsh Yes non_aqueous Try Non-Aqueous Basic Hydrolysis (e.g., KOtBu/H2O in DMSO) harsh->non_aqueous Still slow or decomposition? lewis_acid Consider Lewis Acid Cleavage (e.g., BCl3, LiI) non_aqueous->lewis_acid Still problematic?

Caption: Decision workflow for selecting a hydrolysis method.

References

  • Paál, T. A., Liljeblad, A., Kanerva, L. T., Forró, E., & Fülöp, F. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. European Journal of Organic Chemistry, 2008(27), 4636-4642. [Link]
  • Lögers, M., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • Nguyen, K. A., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 7(5), 848–857. [Link]
  • Felton, S. M., & Bruice, T. C. (1969). Intramolecular general-base-catalyzed hydrolysis and aminolysis of the ester bond by imidazole and quinoline bases. Journal of the American Chemical Society, 91(24), 6721–6728. [Link]
  • Pogorevc, M., & Faber, K. (2000). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15(2), 337-376. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(16), 2396-2400. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • CEM Corporation. (n.d.). Hydrolysis Reaction.
  • ACS Publications. (2024, September 16).

Sources

Technical Support Center: Confirmation of Regioselectivity in Quinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for confirming the regioselectivity of bromination on a quinoline ring. As Senior Application Scientists, we understand that achieving and, critically, confirming the desired isomer is paramount for the successful synthesis of intermediates in drug discovery and materials science.

Frequently Asked Questions (FAQs)

Question 1: What are the primary factors that control the regioselectivity of quinoline bromination?

The position of bromination on the quinoline ring is a nuanced outcome directed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

  • Electronic Effects of the Quinoline Core: The quinoline system consists of two fused rings: a pyridine ring (heterocyclic) and a benzene ring (carbocyclic).

    • Under acidic conditions , the nitrogen atom is protonated, rendering the pyridine ring strongly electron-deficient and thus deactivated towards electrophilic attack. Consequently, electrophilic bromination preferentially occurs on the carbocyclic ring, typically yielding a mixture of 5- and 8-bromoquinolines.[1][2]

    • Under neutral or radical conditions , the pyridine ring is less deactivated. The directing effects are more complex, but positions 3, 6, and 8 can be targeted. For instance, high-temperature, gas-phase bromination has been reported to favor the formation of 3-bromoquinoline.[2]

  • Substituent Effects: The presence of existing functional groups on the quinoline ring profoundly influences the site of bromination.

    • Electron-Donating Groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups are powerful activators for electrophilic aromatic substitution.[1] They direct bromination to the ortho and para positions relative to themselves. For example, bromination of 8-hydroxyquinoline often yields 5,7-dibromo-8-hydroxyquinoline.[3]

    • Electron-Withdrawing Groups (EWGs) like a nitro group (-NO₂) deactivate the ring, making bromination more difficult and directing the incoming electrophile to meta positions.

  • Choice of Brominating Agent: The reactivity of the brominating agent is a key variable.

    • Molecular Bromine (Br₂) is a strong electrophile and can lead to polybromination, especially in activated systems.[1]

    • N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and is often preferred for more controlled, selective monobromination.[1][4] It can also participate in radical bromination pathways under specific conditions (e.g., with a radical initiator).

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all shift the regiochemical outcome. For example, bromination in strong acids like concentrated H₂SO₄ can influence the product distribution.[5]

Question 2: My initial analysis suggests a mixture of isomers. What is the most definitive method to confirm the structure of each product?

While a single technique can be powerful, a combination of spectroscopic methods provides the most unambiguous structural confirmation. The gold standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, followed by Mass Spectrometry (MS), and in some cases, single-crystal X-ray crystallography.

dot graph TD { A[Crude Bromination Product] --> B{Initial Analysis (TLC/LC-MS)}; B --> C{Mixture Detected}; C --> D[Chromatographic Separation]; D --> E[Isolate Pure Isomers]; E --> F[Spectroscopic Analysis]; F --> G[NMR Spectroscopy (1H, 13C, 2D)]; F --> H[Mass Spectrometry]; F --> I[X-ray Crystallography (if suitable crystals form)]; G --> J[Definitive Structure Elucidation]; H --> J; I --> J; }

Caption: Workflow for Isomer Separation and Confirmation.

Troubleshooting Guides & Protocols

Issue 1: Ambiguous ¹H NMR Spectrum - How do I assign the bromine position?

A standard ¹H NMR spectrum provides crucial information on the number of protons, their chemical environment, and their coupling (connectivity). For bromoquinolines, the key is to analyze the chemical shifts and the coupling constants (J-values) of the aromatic protons.

Core Principle: The introduction of an electronegative bromine atom deshields (shifts downfield) the protons ortho to it. The coupling patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons, helping to piece together the substitution pattern.

Step-by-Step Protocol: Structure Elucidation using NMR
  • Acquire High-Resolution Spectra:

    • ¹H NMR: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6] Ensure good signal-to-noise and resolution.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals confirms the number of unique carbon atoms. The carbon directly attached to bromine will be significantly shifted.

    • 2D NMR (COSY & HMBC): These experiments are often essential for unambiguous assignment.

      • COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent) to each other.

      • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2 or 3 bonds away. This is invaluable for connecting different spin systems across the quinoline core.

  • Analyze the ¹H NMR Spectrum:

    • Identify Spin Systems: Look for groups of coupled protons. For example, in 6-bromoquinoline, you would expect to see distinct patterns for the protons on the pyridine ring (H2, H3, H4) and the carbocyclic ring (H5, H7, H8).

    • Use Coupling Constants:

      • ortho-coupling (³J): ~7-9 Hz

      • meta-coupling (⁴J): ~2-3 Hz

      • para-coupling (⁵J): ~0-1 Hz

    • Example Analysis (Distinguishing 5-bromo vs. 8-bromoquinoline):

      • In 5-bromoquinoline , H6 will appear as a doublet with meta-coupling to H8.

      • In 8-bromoquinoline , H7 will be a doublet with ortho-coupling to H6. The chemical shifts will also differ significantly.

  • Leverage 2D NMR:

    • Use the HMBC spectrum to confirm long-range connectivities. For example, to confirm a bromine at C3, you would look for correlations from H2 and H4 to the now-quaternary C3. The absence of a proton signal for C3 in the HSQC/HMQC spectrum would also be indicative.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • NOESY or 1D NOE difference experiments reveal through-space proximity of protons.[7] This can be decisive. For example, irradiating the H8 proton in a quinoline should show an NOE to the H7 proton. If the bromine is at C7, irradiating H8 would show an NOE to H6.

Data Summary: Expected ¹H NMR Patterns for Monobromoquinolines
Position of BrH2 (d)H3 (dd)H4 (d)H5H6H7H8
Unsubstituted ~8.9~7.4~8.1~7.7~7.5~7.6~8.1
3-Bromo dsdmmmm
5-Bromo dddd-dtd
6-Bromo dddddddds
7-Bromo dddddd-d
8-Bromo dddddtd-
Note: This is a generalized table. Actual chemical shifts (in ppm) and multiplicities (s, d, t, m) will vary based on solvent and other substituents.

dot graph TD { subgraph NMR Analysis Workflow A[Acquire Spectra] --> B[¹H NMR]; A --> C[¹³C NMR]; A --> D[2D NMR (COSY, HMBC)]; B --> E{Analyze Spin Systems & J-Coupling}; C --> F{Count Carbon Signals}; D --> G{Establish Connectivity}; E & F & G --> H[Propose Isomer Structure]; H --> I{Need More Evidence?}; I -- Yes --> J[NOE Spectroscopy]; J --> K[Confirm Spatial Proximity]; K --> L[Final Structure Assignment]; I -- No --> L; end }

Caption: Detailed workflow for NMR-based structure elucidation.

Issue 2: My isomers are inseparable by column chromatography and have very similar NMR spectra. How can I confirm my product's identity?

When chromatographic separation is challenging and NMR data is ambiguous, Mass Spectrometry and X-ray Crystallography become critical tools.

Troubleshooting with Mass Spectrometry (MS)

Core Principle: While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, providing structural clues. Most importantly, high-resolution mass spectrometry (HRMS) can confirm the elemental formula, and the isotopic pattern for bromine is a definitive marker.

Protocol:

  • Acquire the Mass Spectrum: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Direct Infusion ESI-MS for less volatile ones.

  • Confirm the Presence of Bromine: Look for the characteristic molecular ion peaks (M⁺ and M+2) that are separated by 2 m/z units and have nearly equal intensity (approx. 1:1 ratio).[6] This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

  • Analyze the Fragmentation Pattern: The principal fragmentation pathway for many bromoquinolines is the loss of the bromine atom.[6] This results in a significant peak at [M-Br]⁺.[6] While the primary fragments may be similar across isomers, subtle differences in the relative intensities of other smaller fragments might be observable.[8][9][10]

Data Summary: Key Mass Spectrometry Features for Bromoquinoline (C₉H₆BrN)
FeatureExpected m/zInterpretation
Molecular Ion (M⁺) 207 / 209Isotopic pair confirming one bromine atom.
[M-Br]⁺ Fragment 128Loss of the bromine radical from the molecular ion.
[C₈H₅N]⁺ Fragment 101Potential further fragmentation (e.g., loss of HCN).[6]
The Definitive Solution: Single-Crystal X-ray Crystallography

Core Principle: X-ray crystallography provides an unambiguous, three-dimensional map of the electron density in a molecule, revealing the precise location of every atom.[11][12] If you can grow a suitable single crystal, this technique offers irrefutable proof of structure and regioselectivity.

Workflow:

  • Crystallization: This is often the most challenging step.[11]

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

    • Attempt slow evaporation, slow cooling, or vapor diffusion with an anti-solvent.

    • Screen a wide variety of solvents and conditions.

  • Data Collection and Structure Solution:

    • A suitable crystal is mounted on a diffractometer and exposed to an X-ray beam.

    • The resulting diffraction pattern is used to calculate the electron density map and solve the molecular structure.

dot graph TD { A[Inseparable Isomers] --> B{Can a single crystal be grown?}; B -- Yes --> C[X-ray Crystallography]; C --> D[Collect Diffraction Data]; D --> E[Solve Structure]; E --> F[Unambiguous Confirmation ]; B -- No --> G[Detailed Mass Spectrometry]; G --> H[Analyze Isotopic Pattern & Fragmentation]; H --> I[Strong, but Indirect, Evidence]; }

Caption: Decision tree for confirming inseparable isomers.

References
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Thieme. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • National Institutes of Health. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC PubMed Central.
  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(6), 1733–1739*.
  • National Institutes of Health. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC PubMed Central.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • ResearchGate. (n.d.). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.
  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • National Institutes of Health. (2023). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC.
  • ResearchGate. (n.d.). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • National Institutes of Health. (2010). X-Ray Crystallography of Chemical Compounds. PMC.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • PubMed. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one.
  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR.
  • University of Cambridge. (n.d.). NMR Experiments for Structure Determination.
  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery.
  • Science Museum. (2019). X-ray crystallography: Revealing our molecular world.
  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy.

Sources

Technical Support Center: Managing Tar Formation in Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges, with a primary focus on the pervasive issue of tar formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize this powerful reaction for your specific substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has turned into a thick, dark, intractable tar. What is the primary cause of this?

A1: This is the most common issue encountered in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Under the strongly acidic conditions required for the reaction, the carbonyl compound can readily self-condense and polymerize, forming high-molecular-weight, insoluble materials that constitute the "tar."[1] Factors like high temperatures and highly concentrated acids exacerbate this side reaction.[4]

Q2: How can I proactively minimize or prevent this tar formation from the start?

A2: Preventing polymerization requires controlling the concentration and reactivity of the α,β-unsaturated carbonyl compound. Several effective strategies can be employed:

  • Gradual Addition of Reactants: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[1][3] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction with aniline over self-polymerization.

  • Employ a Biphasic Solvent System: This is a highly effective method. By using a system like water/toluene, the aniline hydrochloride salt remains in the aqueous acidic phase while the α,β-unsaturated carbonyl compound is sequestered in the organic phase (e.g., toluene).[1] This separation drastically reduces the carbonyl's contact with the high acid concentration, minimizing polymerization.

  • Optimize Reaction Temperature: While heating is necessary, excessive temperatures accelerate all reaction rates, including polymerization.[1][4] It is crucial to maintain the lowest effective temperature that allows the quinoline formation to proceed at a reasonable rate. Consider stepwise heating or ensuring efficient stirring to avoid localized hotspots, especially during the often exothermic initial phase.[1][5]

  • Careful Selection of Acid Catalyst: Both the type and concentration of the acid are critical. While strong acids are required, overly harsh conditions can be detrimental. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the optimal catalyst that balances reaction rate with byproduct formation.[1][6] In some cases, milder Lewis acids may be preferable.[1]

Q3: I've reduced tar formation, but my final product is contaminated with dihydroquinoline impurities. What went wrong?

A3: The final step of the Doebner-von Miller mechanism is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[7] If you are isolating partially hydrogenated derivatives, it indicates an issue with this oxidation step.[1]

  • Root Cause: The oxidizing agent may be inefficient, used in insufficient quantity, or the reaction conditions may not favor complete oxidation.[1] Historically, the reaction often relied on an aniline Schiff's base to act as the oxidant, but dedicated oxidizing agents like nitrobenzene or arsenic acid are also common.[7][8]

  • Solutions:

    • Ensure Sufficient Oxidant: If using a dedicated oxidizing agent, employ a sufficient stoichiometric amount to drive the reaction to completion.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are found in your isolated product, you can perform a separate oxidation step using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

    • Monitor Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate to ensure the reaction has gone to completion.[3]

Q4: How can I effectively purify the desired quinoline from the crude, tarry reaction mixture?

A4: Isolating your product from the polymeric byproducts is a key challenge. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is the most powerful purification technique for this reaction. After the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., NaOH, NaHCO₃).[3][4] The quinoline product is basic and will be in its free-base form, which is soluble in organic solvents (like dichloromethane or ethyl acetate). The polymeric tar and inorganic salts are often insoluble or will remain in the aqueous phase. Multiple extractions will ensure good recovery.[3][4]

  • Steam Distillation: For volatile quinoline products, such as 2-methylquinoline, steam distillation is an excellent method to separate the product directly from the non-volatile tar.[2][5] The product co-distills with the steam and can be collected and separated from the aqueous distillate.[3]

  • Column Chromatography: After an initial cleanup by extraction or distillation, column chromatography on silica gel is typically used to achieve high purity.[4]

Visualized Mechanisms and Workflows

Understanding the reaction pathway and having a logical troubleshooting plan is critical for success.

Doebner_von_Miller_Mechanism cluster_reactants Reactants Aniline Aniline Michael 1. Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Tar Tar Formation (Polymerization) Carbonyl->Tar Acid-Catalyzed Side Reaction Cyclization 2. Intramolecular Cyclization Michael->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Dihydroquinoline 1,2-Dihydroquinoline Intermediate Dehydration->Dihydroquinoline Oxidation 4. Oxidation Dihydroquinoline->Oxidation Product Quinoline Product Oxidation->Product Troubleshooting_Workflow Start Reaction Setup Issue Significant Tar Formation? Start->Issue Implement Implement Preventative Measures: 1. Slow Carbonyl Addition 2. Biphasic System 3. Lower Temperature 4. Optimize Catalyst Issue->Implement Yes Monitor Monitor Reaction (TLC/GC-MS) Issue->Monitor No Implement->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Workup & Purification: - Acid/Base Extraction - Steam Distillation - Chromatography Complete->Workup Yes LowYield Low Yield or Byproducts? Workup->LowYield Success Pure Quinoline Product LowYield->Success No CheckOxidation Check Oxidation Step: - Sufficient Oxidant? - Post-reaction Oxidation? LowYield->CheckOxidation Yes CheckOxidation->Workup

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data: Impact of Acid Catalysis

The choice of acid catalyst can significantly influence both the reaction yield and the extent of tar formation. The following table summarizes representative findings.

Acid CatalystTypical ConditionsOutcomeReference
Brønsted Acids
Hydrochloric Acid (HCl)Aqueous, RefluxEffective, but can promote polymerization if not controlled. Often used in biphasic systems.[1][9]
Sulfuric Acid (H₂SO₄)Concentrated, HeatingVery strong, highly effective but notorious for causing charring and tarring. Requires careful control.[1][2]
p-Toluenesulfonic Acid (p-TsOH)Organic Solvent, RefluxMilder alternative, can reduce tar formation but may require longer reaction times.[1][6]
Lewis Acids
Zinc Chloride (ZnCl₂)Anhydrous or in situCommon and effective catalyst for the cyclization step.[1][3]
Tin Tetrachloride (SnCl₄)AnhydrousPotent Lewis acid, effective but moisture-sensitive.[1][6]
Scandium(III) Triflate (Sc(OTf)₃)Catalytic amountsModern, efficient, and milder Lewis acid that can lead to cleaner reactions.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline via Biphasic Doebner-von Miller Reaction

This protocol is adapted to minimize tar formation by utilizing a two-phase system. [1][9] Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid (3.0 eq).

  • Heating: Heat the aqueous mixture to reflux with vigorous stirring.

  • Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.1 eq) in toluene (approx. 2 volumes relative to aniline).

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aqueous solution over 1-2 hours. A color change to deep red or brown is expected.

  • Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification via Acid-Base Extraction

This protocol follows directly from Protocol 1 to isolate the product from the crude mixture.

Procedure:

  • Neutralization: Carefully and slowly add concentrated sodium hydroxide solution to the cooled reaction mixture with stirring until the solution is strongly alkaline (pH > 12). Perform this step in an ice bath to control the exotherm.

  • Separation: Transfer the mixture to a separatory funnel. The layers should separate more clearly. Remove and keep the upper organic (toluene) layer.

  • Extraction: Extract the aqueous layer two more times with dichloromethane.

  • Combine & Dry: Combine all organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter the solution and remove the solvents (toluene and dichloromethane) under reduced pressure to yield the crude 2-methylquinoline.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

References
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?
  • NIH National Library of Medicine. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

Sources

Technical Support Center: Alternative Catalysts for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the synthesis of quinoline-4-carboxylic acids. Here, we address common challenges and provide in-depth, field-proven insights into leveraging alternative catalysts to overcome the limitations of classical methods.

Frequently Asked Questions (FAQs)
Q1: Why are alternative catalysts necessary for synthesizing quinoline-4-carboxylic acids?

Traditional methods for synthesizing quinoline-4-carboxylic acids, such as the Doebner and Pfitzinger reactions, often rely on strong Brønsted acids (e.g., concentrated sulfuric acid) or harsh basic conditions at high temperatures.[1][2][3] These conditions frequently lead to several challenges:

  • Low Yields: Especially with electronically deactivated anilines, yields can be poor.[4][5]

  • Side Reactions: The aggressive conditions can cause degradation of starting materials and promote the formation of tarry byproducts, complicating purification.[1][6]

  • Limited Substrate Scope: Functional groups sensitive to strong acids or bases may not be tolerated.[4]

  • Environmental Concerns: The use of stoichiometric amounts of corrosive acids and high energy consumption are not aligned with green chemistry principles.[2][7]

Alternative catalysts, including Lewis acids, heterogeneous catalysts, and nanocatalysts, offer milder reaction conditions, improved yields, greater selectivity, and easier recovery and reuse.[8][9][10]

Q2: What are the primary reaction mechanisms for which alternative catalysts are being developed?

The two most prominent pathways for synthesizing the quinoline-4-carboxylic acid core are the Doebner reaction and the Pfitzinger reaction.

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][4][5] The reaction is typically acid-catalyzed and proceeds through the formation of an imine intermediate, followed by cyclization and oxidation.[4] The mechanism's complexity and potential for side reactions make catalyst choice critical.

  • The Pfitzinger Reaction: This reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions to yield the desired quinoline-4-carboxylic acid.[2][11] The limitation here is often the availability of substituted isatins and the harsh basic conditions required.[4]

Alternative catalysts are designed to facilitate the key steps of these reactions—such as imine formation and electrophilic aromatic substitution—more efficiently and under milder conditions.

Q3: What types of alternative catalysts are showing the most promise?

Several classes of modern catalysts have demonstrated significant advantages:

  • Heterogeneous Solid Acids: Materials like zeolites, sulfated zirconia, and functionalized silica or polymers provide active acid sites for catalysis.[10][12] Their primary benefit is the ease of separation from the reaction mixture (filtration) and potential for recyclability.[13]

  • Nanocatalysts: Nanoparticles, particularly magnetic ones like Fe₃O₄ functionalized with acidic groups (e.g., -SO₃H), offer an extremely high surface-area-to-volume ratio, leading to enhanced catalytic activity.[8][9][14] Their magnetic nature allows for simple recovery using an external magnet.[15]

  • Lewis Acids: Catalysts such as BF₃·OEt₂, Sc(OTf)₃, and InCl₃ can effectively promote the reaction, often under milder conditions than traditional Brønsted acids.[4][16] They activate carbonyls and imines towards nucleophilic attack, which is a key step in the cyclization.

  • Ionic Liquids: Certain Brønsted-acidic ionic liquids can serve as both the solvent and the catalyst, offering a greener alternative with high efficiency and potential for reuse.[2][5]

  • Metal-Free Catalysts: Molecular iodine has emerged as an inexpensive, eco-friendly, and efficient metal-free catalyst for certain quinoline syntheses, promoting C-C and C-N bond formation.[17][18]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Low to No Yield of the Desired Quinoline-4-Carboxylic Acid

A low yield is the most common challenge and can stem from multiple factors. Follow this diagnostic workflow to identify the root cause.

G start Low Yield (< 30%) catalyst_check Is the catalyst active and appropriate? start->catalyst_check catalyst_inactive Problem: Catalyst Inactivity Solution: - Use a fresh batch of catalyst. - Increase catalyst loading (e.g., 5 to 10 mol%). - For heterogeneous catalysts, ensure proper activation. catalyst_check->catalyst_inactive No substrate_reactivity Are the starting materials reactive enough? catalyst_check->substrate_reactivity Yes success Yield Improved catalyst_inactive->success substrate_issue Problem: Poor Substrate Reactivity (e.g., strongly deactivated aniline) Solution: - Switch to a more active catalyst (e.g., nanocatalyst). - Increase reaction temperature incrementally. - Increase reaction time and monitor via TLC. substrate_reactivity->substrate_issue No conditions_check Are the reaction conditions optimal? substrate_reactivity->conditions_check Yes substrate_issue->success conditions_issue Problem: Suboptimal Conditions (Temp, Solvent, Time) Solution: - Screen different solvents (e.g., MeCN, EtOH, DMF). - Optimize temperature; too high can cause degradation. - Ensure sufficient reaction time. conditions_check->conditions_issue No conditions_check->success Yes conditions_issue->success G cluster_0 Reaction Setup cluster_1 Work-up & Purification a 1. Combine Aryl Aldehyde (1 mmol), Pyruvic Acid (1 mmol), and Aniline (1 mmol) in a round-bottom flask. b 2. Add Fe₃O₄@SiO₂-SO₃H catalyst (10 mg). a->b c 3. Heat mixture to 80°C under solvent-free conditions. b->c d 4. Stir vigorously and monitor reaction progress with TLC (30-60 min). c->d e 5. Cool to room temperature. Add Ethyl Acetate. d->e f 6. Use an external magnet to hold the catalyst and decant the organic solution. e->f g 7. Wash catalyst with fresh Ethyl Acetate and combine organic layers. f->g h 8. Evaporate solvent under reduced pressure to obtain crude product. g->h i 9. Recrystallize from Ethanol/Water to get pure product. h->i

Caption: Workflow for nanocatalyst-mediated Doebner synthesis.

Methodology:

  • Reagent Charging: In a 25 mL round-bottom flask, combine the substituted aniline (1.0 mmol), aryl aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol, 88 mg).

  • Catalyst Addition: Add the magnetic nanoparticle catalyst (e.g., Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, 10 mg). [15]3. Reaction: Place the flask in a pre-heated oil bath at 80°C. Stir the mixture vigorously. The reaction is typically conducted under solvent-free conditions.

  • Monitoring: Monitor the reaction's completion by TLC, using a mixture of n-hexane and ethyl acetate (e.g., 4:6) as the eluent. The reaction is often complete within 15-30 minutes. 5. Catalyst Recovery: Once complete, cool the flask to room temperature. Add 10 mL of ethyl acetate and stir. Place a strong neodymium magnet against the side of the flask. The black catalyst particles will be drawn to the magnet, allowing you to carefully decant the solution containing the product.

  • Purification: Wash the retained catalyst with another 5 mL of ethyl acetate and combine the organic layers. Evaporate the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the efficiency and conditions required for the synthesis of quinoline-4-carboxylic acids.

Catalyst SystemReaction TypeTypical ConditionsTimeYield Range (%)Key AdvantagesReference(s)
Conc. H₂SO₄ Doebner / Combes100-140°C, neat4-12 h20-60%Inexpensive, traditional method.[1][19]
KOH / EtOH PfitzingerReflux (78°C)24 h40-75%Classic base-catalyzed route.[20]
BF₃·THF DoebnerMeCN, 80°C2-6 h50-85%Milder than H₂SO₄, good for deactivated anilines.[4]
Molecular Iodine (I₂) Friedländer-type80-100°C, MeCN1-3 h70-95%Metal-free, low cost, efficient.[6][17]
Fe₃O₄@SiO₂-SO₃H Doebner80°C, Solvent-free15-45 min85-95%Highly efficient, fast, easily recyclable via magnet.[9][15]
g-C₃N₄-SO₃H Friedländer100°C, Solvent-free4 h80-98%Metal-free heterogeneous catalyst, good reusability.[10][13]
References
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024).
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based c
  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
  • Combes Quinoline Synthesis Mechanism. (2021). YouTube. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Institutes of Health (PMC). [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). National Institutes of Health (PMC). [Link]
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). RSC Publishing. [Link]
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. [Link]
  • Easy Access to Fused Tricyclic Quinoline Derivatives through Metal-Free Electrocatalytic [4 + 2] Annulation. (2024). ACS Organic & Inorganic Au. [Link]
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anilides. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). National Institutes of Health (PMC). [Link]
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. [Link]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
  • Combes synthesis of quinolines. (n.d.). Química Organica.org. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Institutes of Health (PMC). [Link]
  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. (n.d.). RSC Publishing. [Link]
  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022).
  • Method for purifying quinolinecarboxylic acid derivative. (n.d.).
  • Synthesis of Quinoline and derivatives. (n.d.). University of Babylon. [Link]
  • Synthetic route to quinoline-4-carboxyl derivatives. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health (PMC). [Link]
  • General reaction scheme of Doebner–von Miller quinoline synthesis. (n.d.).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

Sources

Storage and stability issues of 4-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromoquinoline-2-carboxylic acid

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional molecules. Its rigid quinoline core, substituted with both a reactive carboxylic acid and a bromine atom, provides a versatile scaffold for further chemical modification. However, these same functional groups can introduce challenges related to the compound's storage, stability, and handling. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to navigate and troubleshoot common issues, ensuring the integrity of the material and the reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] Some suppliers of similar bromoquinoline derivatives recommend storage at -20°C for powders to maximize shelf life.[2] The compound should be protected from light and moisture. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is also recommended to minimize the risk of oxidative degradation over time.

Q2: I just received my vial of this compound. It's a beige solid. Is this normal?

Yes, this is typically normal. While the idealized color is often white or off-white, it is common for this compound to appear as a beige or light-yellow solid.[3] However, a significant or progressive color change to dark yellow or brown upon storage may indicate degradation and warrants a purity check before use.

Q3: Is this compound sensitive to light?

Yes, many quinoline compounds are photosensitive, and it is best practice to assume this compound is as well.[4] Photochemical reactions can be initiated by exposure to UV or even strong ambient light.[1][4] This can potentially lead to debromination or other radical-mediated degradation pathways. Always store the solid and any solutions in amber vials or wrapped in aluminum foil to protect from light.

Q4: What are the general solubility characteristics of this compound?

The solubility is dictated by its molecular structure: a largely hydrophobic quinoline core and a polar, acidic carboxylic acid group.

  • Aqueous Solvents: It is generally sparingly soluble in neutral water.[5] Solubility increases significantly in basic aqueous solutions (e.g., 1 M NaOH, 5% NaHCO₃) due to the formation of the more soluble carboxylate salt.

  • Polar Organic Solvents: It is generally soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6]

  • Alcohols: It typically exhibits moderate to good solubility in alcohols like methanol and ethanol.

  • Non-Polar Solvents: It is expected to have poor solubility in non-polar solvents like hexanes and toluene.

A summary of expected solubility is provided in the table below.

SolventPolarityExpected SolubilityRationale & Notes
Water (pH 7)HighPoorThe large hydrophobic quinoline ring dominates.
1 M NaOH (aq)HighGoodForms the highly soluble sodium carboxylate salt.
5% HCl (aq)HighModerateForms the quinolinium salt; solubility may be better than in neutral water.
DMSO, DMFHighGoodExcellent polar aprotic solvents for this class of compounds.
Methanol, EthanolMediumModerateThe carboxylic acid group aids dissolution in polar protic solvents.
Dichloromethane (DCM)LowPoor to ModerateMay achieve some solubility, but likely limited.
Hexane, TolueneLowPoor"Like dissolves like" principle; compound is too polar.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during experimentation, linking them to the chemical properties of this compound and providing actionable solutions.

Diagram: Troubleshooting Workflow

Problem Observed Problem Color Compound has darkened (e.g., to yellow/brown) Problem->Color Solubility Poor solubility in chosen solvent Problem->Solubility Results Inconsistent results or low reaction yield Problem->Results Peaks Extra peaks in NMR / LC-MS Problem->Peaks Cause_Ox Cause: Oxidation / Photodegradation Color->Cause_Ox Cause_Solv Cause: Incorrect Solvent / pH Solubility->Cause_Solv Cause_Deg Cause: Compound Degradation Results->Cause_Deg Cause_Imp Cause: Degradation Products or Impurities Peaks->Cause_Imp Solution_Store Solution: Store properly (dark, cold, inert). Confirm purity with HPLC. Cause_Ox->Solution_Store Solution_pH Solution: Adjust pH (add base for aqueous). Use DMSO/DMF for stock. Use sonication. Cause_Solv->Solution_pH Solution_Fresh Solution: Use fresh, confirmed-purity material. Prepare stock solutions fresh. Run stability-indicating HPLC. Cause_Deg->Solution_Fresh Solution_ID Solution: Characterize impurities. Consider potential degradation (e.g., decarboxylation). Cause_Imp->Solution_ID cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_stress Forced Degradation (Optional) Stock Prepare 1 mg/mL Stock in Acetonitrile Work Dilute to 50 µg/mL with 50:50 ACN:Water Stock->Work Acid Treat with 0.1 M HCl Stock->Acid Aliquot Stock Base Treat with 0.1 M NaOH Stock->Base Aliquot Stock Ox Treat with 3% H₂O₂ Stock->Ox Aliquot Stock Heat Incubate at 60°C Stock->Heat Aliquot Stock Light Expose to UV/White Light Stock->Light Aliquot Stock Inject Inject 10 µL onto C18 Column Work->Inject Elute Run Gradient Elution Inject->Elute Detect Detect at ~240 nm and ~280 nm Elute->Detect Stress_Analysis Analyze stressed samples by HPLC Acid->Stress_Analysis Base->Stress_Analysis Ox->Stress_Analysis Heat->Stress_Analysis Light->Stress_Analysis Stress_Analysis->Elute

Caption: Workflow for HPLC purity and stability assessment.

1. Materials & Reagents

  • This compound sample

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC Grade

  • Reference Standard (if available)

2. Instrumentation & Conditions

  • HPLC System: Standard system with UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (for general detection) and 280 nm (more specific for the quinoline chromophore). A photodiode array (PDA) detector is ideal for peak purity analysis.

  • Injection Volume: 10 µL

3. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

4. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

5. Procedure for Forced Degradation Study

  • Prepare separate aliquots of the 1.0 mg/mL stock solution.

  • Acidic Stress: Mix one aliquot with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

  • Basic Stress: Mix one aliquot with an equal volume of 0.1 M NaOH. Keep at room temperature for 2, 8, and 24 hours.

  • Oxidative Stress: Mix one aliquot with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.

  • Before injection, neutralize the acidic and basic samples and dilute them to the working concentration.

  • Analyze all samples by HPLC. The appearance of new peaks alongside a decrease in the area of the main peak indicates degradation. This method validates that your HPLC program can separate the parent compound from its degradation products.

References

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Google Patents. (CN102924374B). Preparation method for quinoline-4-carboxylic acid derivative.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3024.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • PubMed Central (PMC). (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. Copper-quinoline decarboxylation. Journal of the American Chemical Society.
  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • PubChem. 3-Bromoquinoline. Database Entry.
  • Dalton Transactions Blog. Dalton Transactions.
  • University of Calgary. Solubility of Organic Compounds.
  • PubChem. Quinaldic Acid. Database Entry.
  • National Institutes of Health (NIH). (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.
  • MilliporeSigma. Solvent Miscibility Table.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-bromoquinoline-2-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry. By comparing its spectral features with those of related compounds, we will dissect the influence of the bromo and carboxylic acid substituents on the quinoline ring's proton chemical environments. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities underscore the importance of precise structural characterization.[2] 1H NMR spectroscopy provides critical information about the substitution pattern and electronic environment of the quinoline ring system.[1] The electron-withdrawing nature of the nitrogen atom generally deshields adjacent protons, causing them to resonate at a lower field.[1]

Deciphering the 1H NMR Spectrum of this compound: A Predictive Analysis

The protons on the quinoline ring system are labeled as follows:

Caption: Structure of this compound with proton numbering.

Substituent Effects on Chemical Shifts:
  • Carboxylic Acid at C2: The electron-withdrawing carboxylic acid group at the 2-position is expected to significantly deshield the adjacent H3 proton. In quinoline-2-carboxylic acid, the H3 proton appears as a doublet around 8.30 ppm.[2]

  • Bromine at C4: The bromine atom at the 4-position will also exert an electron-withdrawing effect, primarily influencing the adjacent H3 and H5 protons. This effect, combined with the deshielding from the carboxylic acid group, will likely push the H3 signal further downfield. In quinolones, a trifluoromethyl group at C4 causes maximum deshielding of the H3 proton, indicating that electronegative substituents at this position have a strong influence.[3]

  • Combined Effects: The synergistic deshielding from both the 2-carboxylic acid and the 4-bromo substituents will result in the H3 proton being one of the most downfield signals in the aromatic region. The H5 proton will also be deshielded by the adjacent bromine atom. The remaining protons (H6, H7, H8) on the benzene portion of the ring will be less affected but will still exhibit the characteristic splitting patterns of a substituted quinoline.

Predicted 1H NMR Data for this compound:

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons of this compound, likely in a solvent like DMSO-d6. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically between 12 and 14 ppm, and its signal may be exchangeable with D₂O.[4][5][6]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H38.4 - 8.6s-Singlet due to the absence of an adjacent proton at C4. Strongly deshielded by both the C2-COOH and C4-Br groups.
H58.2 - 8.4d8.0 - 9.0Deshielded by the C4-Br. Appears as a doublet due to coupling with H6.
H88.0 - 8.2d7.5 - 8.5Deshielded by the peri-effect of the nitrogen lone pair.[1] Appears as a doublet due to coupling with H7.
H77.9 - 8.1t7.0 - 8.0Appears as a triplet due to coupling with H6 and H8.
H67.7 - 7.9t7.0 - 8.0Appears as a triplet due to coupling with H5 and H7.
COOH12.0 - 14.0br s-Typical chemical shift for a carboxylic acid proton, often broad and exchangeable with D₂O.[4][5][6]

Disclaimer: These are predicted values based on substituent effects and data from related compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Comparative Analysis with Related Compounds

To appreciate the distinct spectral features of this compound, a comparison with its structural analogs is instructive.

  • Quinoline-2-carboxylic acid: The 1H NMR spectrum of this compound shows a doublet for H3 at approximately 8.30 ppm and a doublet for H4 at around 8.20 ppm, with a coupling constant of about 8.6 Hz.[2] In our target molecule, the substitution of H4 with bromine will cause the H3 signal to become a singlet and shift further downfield.

  • 4-Bromoquinoline: In this compound, the absence of the carboxylic acid group at C2 means the H2 and H3 protons will be present. The H2 proton is typically the most deshielded proton in the quinoline ring system due to its proximity to the nitrogen.[1] The bromine at C4 will influence the chemical shifts of H3 and H5.

  • Unsubstituted Quinoline: The 1H NMR spectrum of quinoline serves as a baseline. The protons of the heterocyclic ring (H2, H3, H4) are more deshielded than those of the benzene ring (H5, H6, H7, H8).[7][8]

This comparative approach highlights how the introduction of substituents at specific positions on the quinoline ring leads to predictable changes in the 1H NMR spectrum, allowing for a confident structural assignment.

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of this compound.

G cluster_protocol 1H NMR Experimental Workflow prep Sample Preparation dissolve Dissolution prep->dissolve Weigh 5-10 mg of sample transfer Transfer to NMR Tube dissolve->transfer Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) acquisition Data Acquisition transfer->acquisition Filter if necessary to remove particulates processing Data Processing acquisition->processing Acquire spectrum on a 400 MHz or higher spectrometer analysis Spectral Analysis processing->analysis Fourier transform, phase correction, and baseline correction

Caption: A standardized workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d6 is often a good choice for carboxylic acids as it can dissolve polar compounds, and the exchangeable proton of the carboxylic acid is often observable.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Gentle warming or vortexing may be required to aid dissolution.[9]

  • Filtration (if necessary): To ensure a high-quality spectrum with sharp lines, it is crucial to remove any solid particles. If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion. Standard acquisition parameters should be used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm). Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a deductive process that relies on understanding the fundamental principles of NMR spectroscopy and the predictable effects of substituents on the quinoline ring system. By systematically analyzing the expected chemical shifts and coupling patterns and comparing them to related compounds, a confident structural assignment can be made. This guide provides a framework for researchers to approach the structural elucidation of novel quinoline derivatives, ensuring the scientific integrity and accuracy of their findings.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (2014). Effect of different substituents on 1H NMR of quinolones.
  • Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Supporting Information. (n.d.). Synthesis of 2-Substituted Quinolines via Aerobic Oxidative Annulation of Anilines and Alkynes.
  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • SpectraBase. (n.d.). Quinoline - Optional[1H NMR] - Chemical Shifts.
  • Tạp chí Phân tích Hóa, Lý và Sinh học. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • The Royal Society of Chemistry. (2019). Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Supplementary content. (n.d.). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • AbacipharmTech. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid.

Sources

Mass spectrometry fragmentation pattern of 4-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromoquinoline-2-carboxylic Acid

A Comparative Analysis for Structural Elucidation in Drug Development

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As the structural characterization of such molecules is paramount for advancing research, this document delves into the expected fragmentation pathways under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), offering a predictive framework for researchers.

The analysis is built upon established fragmentation principles and comparative data from structurally related quinoline derivatives.[1][2] We will explore the causality behind the fragmentation choices, compare mass spectrometry with alternative analytical techniques like NMR spectroscopy, and provide a foundational experimental protocol for researchers seeking to validate these predictions.

Predicted Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and often structurally informative fragmentation.[3] For this compound (Molecular Formula: C₁₀H₆BrNO₂, Monoisotopic Mass: 250.958 Da), the EI-MS spectrum is expected to be characterized by several key fragmentation events.[4]

The initial event is the removal of an electron to form the molecular ion (M⁺•), which will be readily observable.[5] Due to the presence of a single bromine atom, the molecular ion peak will appear as a characteristic doublet (M⁺• and M+2⁺•) with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7]

The primary fragmentation pathways from the molecular ion are predicted to be:

  • Loss of the Carboxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the expulsion of a carboxyl radical (•COOH).[2][8] This results in a prominent ion at m/z 206/208.

  • Decarboxylation: The loss of a neutral carbon dioxide (CO₂) molecule is another characteristic pathway for aromatic carboxylic acids, yielding a radical cation at m/z 207/209.[1]

  • Loss of Bromine: Inductive cleavage of the C-Br bond can lead to the expulsion of a bromine radical (•Br), a common pathway for halogenated compounds.[9] This would produce an ion at m/z 172.

  • Quinoline Ring Fission: Following the initial losses, the resulting quinoline fragment ions can undergo further fragmentation, typically involving the loss of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring system.[2]

Predicted EI-MS Fragmentation Pathways

EI-MS Fragmentation of this compound M [C₁₀H₆BrNO₂]⁺• m/z 251/253 (Molecular Ion) F1 [C₉H₆BrN]⁺• m/z 207/209 M->F1 - CO₂ F2 [C₉H₅BrN]⁺ m/z 206/208 M->F2 - •COOH F3 [C₁₀H₆NO₂]⁺ m/z 172 M->F3 - •Br F4 [C₈H₅N]⁺ m/z 127 F2->F4 - HCN, - Br

Caption: Predicted EI-MS fragmentation pathways for this compound.

Table 1: Summary of Predicted Major Fragment Ions in EI-MS
Predicted m/zProposed Ion FormulaProposed Structure/LossPredicted Relative Abundance
251/253[C₁₀H₆⁷⁹/⁸¹BrNO₂]⁺•Molecular Ion (M⁺•)Moderate
207/209[C₉H₆⁷⁹/⁸¹BrN]⁺•Loss of CO₂Moderate to High
206/208[C₉H₅⁷⁹/⁸¹BrN]⁺Loss of •COOHHigh
172[C₁₀H₆NO₂]⁺Loss of •BrModerate
127[C₉H₅N]⁺Loss of Br from [M-CO₂]⁺• ionModerate
101[C₈H₅]⁺Loss of HCN from m/z 127Low

Predicted Fragmentation Under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal in-source fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS) by subjecting the isolated precursor ion to collision-induced dissociation (CID).

For this compound, the precursor ion in positive mode ESI would be [C₁₀H₇BrNO₂]⁺ at m/z 252/254. The fragmentation of this even-electron ion is expected to proceed through the loss of small, stable neutral molecules.[3] Based on data from the non-brominated analogue, quinoline-2-carboxylic acid, the primary fragmentation pathways involve the loss of water (H₂O) and carbon monoxide (CO).[1]

  • Loss of Water: The protonated carboxylic acid can readily lose a molecule of water.

  • Sequential Loss of CO and H₂O: A common pathway for protonated carboxylic acids is the sequential loss of H₂O and CO.

Predicted ESI-MS/MS Fragmentation Pathways

ESI-MS_MS_Fragmentation Precursor [M+H]⁺ [C₁₀H₇BrNO₂]⁺ m/z 252/254 P1 [C₁₀H₅BrNO]⁺ m/z 234/236 Precursor->P1 - H₂O P2 [C₉H₅BrN]⁺ m/z 206/208 P1->P2 - CO

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.

Table 2: Summary of Predicted Product Ions in ESI-MS/MS
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure of Product Ion
252/254234/236H₂O (18 Da)Acylium ion formed after water loss
252/254206/208H₂O + CO (46 Da)4-Bromoquinolinium ion

Comparison with Alternative Analytical Techniques: NMR Spectroscopy

While mass spectrometry provides invaluable information about molecular weight and fragmentation, it is often used in conjunction with other techniques for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary method.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Information Provided Molecular weight, elemental formula (high-res MS), presence of isotopes (e.g., Br), and structural motifs from fragmentation.Detailed atomic connectivity, chemical environment of ¹H and ¹³C atoms, stereochemistry, and 3D structure.
Strengths Extremely high sensitivity (femtomole to attomole), rapid analysis, easily coupled to chromatographic separation (LC-MS).Provides unambiguous structural elucidation and isomer differentiation. Non-destructive.
Limitations Fragmentation can be complex to interpret; may not distinguish between certain isomers (e.g., positional isomers) without standards.Lower sensitivity (micromole to nanomole), requires larger sample amounts, longer analysis times, and sample must be soluble.
Application to Topic Confirms mass (250.958 Da) and bromine presence. Fragmentation confirms quinoline and carboxylic acid moieties.Determines the exact substitution pattern (e.g., bromine at position 4, carboxylic acid at position 2) and resolves the structure of the aromatic rings.

The combination of MS and NMR provides a self-validating system for structural confirmation, where MS confirms the mass and key functional groups, and NMR provides the precise atomic arrangement.

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative protocol for acquiring fragmentation data for this compound.

Workflow Diagram

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Dissolve sample in DMSO (10 mg/mL stock) Prep2 Dilute to 1 µg/mL in 50:50 Acetonitrile:Water Prep1->Prep2 LC1 Inject 5 µL onto C18 column Prep2->LC1 LC2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) LC1->LC2 MS1 Ionize via ESI / EI LC2->MS1 MS2 Acquire Full Scan MS (m/z 100-500) MS1->MS2 MS3 Perform Data-Dependent MS/MS on precursor m/z 252/254 MS2->MS3 DA1 Extract Ion Chromatograms MS3->DA1 DA2 Analyze Fragmentation Spectra DA1->DA2

Sources

The Spectroscopic Challenge: Unmasking the -COOH Group on a Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the FT-IR Analysis of the Carboxylic Acid Group in Quinoline Compounds

This guide provides an in-depth, comparative analysis of the carboxylic acid functional group on a quinoline scaffold using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic spectral interpretation to explore the nuanced effects of substituent position on vibrational frequencies. We will compare common analytical techniques, provide validated experimental protocols, and offer insights grounded in established spectroscopic principles.

FT-IR spectroscopy is a cornerstone of chemical analysis, prized for its ability to identify functional groups based on their unique vibrational signatures. The carboxylic acid group (-COOH) presents a particularly distinct set of absorptions. However, when attached to a complex, heteroaromatic system like quinoline, interpreting the spectrum requires a deeper understanding of intramolecular electronic and steric effects.

The quinoline ring system is not an inert scaffold; its electron-withdrawing nature and the position of the nitrogen heteroatom directly influence the electronic environment of the attached carboxylic acid. This guide will dissect these influences, comparing different positional isomers of quinoline carboxylic acid to illustrate how FT-IR can be used not just for identification, but for detailed structural elucidation.

Foundational FT-IR Signatures: Carboxylic Acids and the Quinoline Moiety

A robust analysis begins with understanding the characteristic absorption bands of the constituent parts.

The Unmistakable Signature of a Carboxylic Acid Dimer

In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the primary driver of their unique spectral features.

  • O–H Stretch: The most recognizable feature is an exceptionally broad absorption band appearing between 3300 and 2500 cm⁻¹.[1][2] This breadth is a direct result of the strong hydrogen bonding in the dimer, and it often overlaps with the sharper C-H stretching bands.[1][3]

  • C=O Stretch: An intense, sharp peak between 1760 and 1690 cm⁻¹ corresponds to the carbonyl stretch.[1][2] Its exact position is highly sensitive to the molecular environment, including conjugation and electronic effects from substituents.[2][4] For dimeric, hydrogen-bonded acids, this band is typically centered around 1710 cm⁻¹.[2]

  • Coupled Vibrations (C–O Stretch and O–H Bend): Two other key bands arise from vibrations that are coupled within the carboxylic acid group. A C–O stretching vibration appears in the 1320-1210 cm⁻¹ region, while an in-plane O–H bend is found between 1440-1395 cm⁻¹.[1] A broader, out-of-plane O–H bend can also be seen around 950-910 cm⁻¹.[1]

The Quinoline Fingerprint

The quinoline ring itself produces a series of characteristic peaks, primarily in the fingerprint region (below 1600 cm⁻¹). Key absorptions include:

  • Aromatic C–H Stretch: A weak to medium absorption just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretches: A series of medium to strong bands in the 1620-1430 cm⁻¹ region.

  • C–H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[5]

A Comparative Analysis: How Substituent Position Alters the Spectrum

The true analytical power of FT-IR is revealed when comparing isomers. The position of the carboxylic acid group on the quinoline ring creates distinct electronic environments that manifest as measurable shifts in vibrational frequencies. The electron-withdrawing nitrogen atom exerts its strongest influence on adjacent positions (e.g., position 2 and 8).

Vibrational ModeQuinoline-2-Carboxylic AcidQuinoline-4-Carboxylic AcidQuinoline-8-Carboxylic AcidCausality of Spectral Differences
ν(C=O) Often absent or weak; instead, strong νas(COO⁻) ~1620-1550 cm⁻¹ and νs(COO⁻) ~1400-1300 cm⁻¹ appear.[6][7]Strong absorption, typically ~1690-1710 cm⁻¹.[8]Strong absorption, typically ~1680-1700 cm⁻¹.The proximity of the nitrogen atom at position 2 facilitates intramolecular proton transfer, leading to the formation of a stable zwitterion in the solid state.[6][7] This is less favorable for the 4- and 8-isomers. The carbonyl at position 8 is sterically hindered and influenced by the nitrogen's lone pair, which can lower the C=O bond order and frequency.
ν(O–H) Very broad and complex, often with absorptions indicative of N⁺-H stretching mixed with O-H bands.[6]Very broad band, typical of a carboxylic acid dimer, centered around 3000 cm⁻¹.Very broad band, typical of a carboxylic acid dimer, often with evidence of intramolecular H-bonding to the nitrogen, causing further broadening.Zwitterion formation in the 2-isomer changes the nature of the protonated group to N⁺-H. The 4- and 8-isomers display the classic broad O-H stretch from the -COOH dimer.[1][2] Intramolecular hydrogen bonding between the -COOH group and the quinoline nitrogen in the 8-isomer can alter the shape and position of this band compared to the 4-isomer.
Ring Vibrations Significant changes in the 1600-1500 cm⁻¹ region due to the altered electronic structure of the zwitterionic ring.Typical quinoline ring stretches observed.Ring stretches may be slightly perturbed due to steric and electronic interactions with the adjacent carboxylic acid group.The delocalization of charge in the zwitterionic form of the 2-isomer directly impacts the bond orders within the heteroaromatic ring, shifting these vibrational modes.

Expert Insight: The potential for zwitterion formation in quinoline-2-carboxylic acid is a critical diagnostic differentiator. The disappearance of the characteristic C=O stretch around 1700 cm⁻¹ and the appearance of strong carboxylate (COO⁻) bands is compelling evidence for this tautomeric form.[6][7] This phenomenon underscores the importance of considering the specific chemical environment created by the substituent's position.

Experimental Workflow: A Guide to Acquiring High-Fidelity Spectra

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and data acquisition technique. Here, we compare the two most common methods for solid samples: the traditional KBr pellet method and the modern Attenuated Total Reflectance (ATR) technique.

Workflow Diagram: From Sample to Spectrum

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_kbr Method A: KBr Pellet cluster_atr Method B: ATR cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Analysis Sample Select Dry, Pure Quinoline Carboxylic Acid KBr_1 1. Weigh Sample & KBr (1:100 ratio) Sample->KBr_1 ATR_1 1. Place small amount of powder on ATR crystal Sample->ATR_1 KBr_2 2. Grind Mixture to fine powder KBr_1->KBr_2 KBr_3 3. Load into Die & Apply Vacuum KBr_2->KBr_3 KBr_4 4. Press (8-10 tons) to form transparent pellet KBr_3->KBr_4 Acq_3 Mount Sample (Place pellet/press sample on ATR) KBr_4->Acq_3 ATR_2 2. Apply pressure with anvil to ensure solid contact ATR_2->Acq_3 Acq_1 Clean Instrument (KBr plates or ATR crystal) Acq_2 Collect Background Spectrum (Empty sample holder/clean crystal) Acq_1->Acq_2 Acq_2->Acq_3 Acq_4 Collect Sample Spectrum (Co-add scans for S/N ratio) Acq_3->Acq_4 Proc_1 Perform ATR Correction (If applicable) Acq_4->Proc_1 Proc_2 Identify Key Bands (O-H, C=O, C-O, Ring Modes) Proc_1->Proc_2 Proc_3 Compare to Reference Spectra & Isomer Data Proc_2->Proc_3 Proc_4 Final Structural Interpretation Proc_3->Proc_4

Caption: A validated workflow for FT-IR analysis of solid organic compounds.

Method A: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method relies on dispersing the solid sample within an IR-transparent matrix.

  • Principle: A small amount of sample is intimately mixed with high-purity KBr powder. Under high pressure, the KBr fuses into a thin, transparent disc that allows the IR beam to pass through.[9][10]

  • Protocol:

    • Drying: Gently dry the sample and spectroscopy-grade KBr in an oven (e.g., at 110°C) and store in a desiccator. This is a critical step to minimize the broad O-H absorption band from water, which can obscure the carboxylic acid O-H stretch.[11]

    • Weighing: On an analytical balance, weigh approximately 1-2 mg of the quinoline carboxylic acid sample and 100-200 mg of the dried KBr.[9][10] The ~1:100 ratio is crucial for obtaining a high-quality spectrum.

    • Grinding: Transfer the sample and KBr to a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The particle size should be smaller than the wavelength of the IR light (< 2 µm) to reduce scattering.[9]

    • Pressing: Carefully transfer the powder to a pellet die. Apply a vacuum to the die for 1-2 minutes to remove trapped air and moisture.[9] Place the die in a hydraulic press and slowly apply 8-10 tons of pressure, holding for 2 minutes.[9][12]

    • Analysis: Carefully release the pressure and eject the pellet. The resulting disc should be thin and transparent. Mount it in the spectrometer's sample holder for analysis.

  • Trustworthiness Check: A high-quality KBr pellet is visually transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination, and will result in a poor-quality spectrum with a sloping baseline and broad, ill-defined peaks.

Method B: Attenuated Total Reflectance (ATR)

ATR has become the dominant sampling technique for solids and liquids due to its simplicity and speed.[13][14]

  • Principle: The sample is placed in direct contact with a high-refractive-index crystal (often diamond). The IR beam is directed through the crystal and reflects internally. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, where absorption can occur.[15][16]

  • Protocol:

    • Background Collection: Ensure the ATR crystal surface is impeccably clean. With nothing on the crystal, collect a background spectrum. This is a crucial self-validating step that accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorptions of the crystal.

    • Sample Application: Place a small amount of the quinoline carboxylic acid powder onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's built-in pressure clamp to press the sample firmly against the crystal. Good contact is essential for a strong, high-quality spectrum.[15]

    • Collect Spectrum: Acquire the sample spectrum. The sample can be recovered after analysis, making ATR a non-destructive technique.[17]

    • Cleaning: Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

  • Comparison: While KBr can sometimes yield higher resolution for certain peaks, ATR offers unparalleled speed, ease of use, and reproducibility, eliminating the significant time and potential errors associated with pellet preparation.[14][17] For routine comparative analysis, ATR is the superior choice.

Conclusion

FT-IR spectroscopy is an exceptionally powerful tool for the structural analysis of quinoline carboxylic acids. A simple identification of characteristic O-H and C=O stretching bands provides only a surface-level understanding. By conducting a comparative analysis, researchers can leverage subtle shifts in these vibrational frequencies to deduce the positional isomerism of the carboxylic acid group. The presence or absence of the carbonyl stretch is a key diagnostic for identifying the zwitterionic nature of quinoline-2-carboxylic acid, distinguishing it from other isomers. When coupled with modern, reproducible sampling techniques like ATR, FT-IR provides a rapid, reliable, and information-rich method for professionals in chemical synthesis and drug development.

References

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link]
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. [Link]
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
  • Journal of Chemical Education. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]
  • Specac Ltd. (n.d.).
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
  • Campopiano, A., et al. (2021).
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
  • Hayashi, S., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]
  • ResearchGate. (n.d.).
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • MDPI. (2022).
  • Advanced Journal of Chemistry, Section A. (2025).
  • International Journal of Drug Delivery Technology. (2021).
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]
  • University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]
  • Baghdad Science Journal. (2018). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4-dimethyl-2,2-bipyridyl. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]
  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. [Link]
  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid. [Link]
  • ResearchGate. (n.d.). FTIR spectrum of 8-hydroxyquinoline. [Link]
  • Chemistry LibreTexts. (2022). 21.
  • ResearchGate. (n.d.). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]
  • Oregon State University. (2018). The C=O Stretch. Department of Chemistry. [Link]
  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]
  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
  • ResearchGate. (n.d.). FTIR spectrum of 8-hydroxyquinoline. [Link]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

A Comparative Guide to Purity Assessment of 4-Bromoquinoline-2-carboxylic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. 4-Bromoquinoline-2-carboxylic acid, a vital heterocyclic building block, is no exception. Its purity profile can significantly influence the outcomes of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound, grounded in both theoretical principles and practical application.

Analyte Profile: The Physicochemical Nature of this compound

Before selecting an analytical method, understanding the physicochemical properties of the target analyte is paramount. This foundational knowledge dictates the suitability and potential challenges of any chosen technique.

This compound (C₁₀H₆BrNO₂) is a moderately polar, aromatic compound with a molecular weight of approximately 252.06 g/mol [1][2][3]. Key properties influencing its analysis include:

  • Polarity: The presence of a carboxylic acid group (-COOH) and a nitrogen atom within the quinoline ring system imparts significant polarity.

  • Volatility & Thermal Stability: It is a solid with a reported melting point of 159-164 °C, at which it begins to decompose[1]. Its predicted boiling point is high, around 398.1 °C[1]. The tendency to decompose upon heating is a critical limiting factor for high-temperature analytical methods.

These characteristics strongly suggest that methods operating at or near ambient temperatures are preferable to avoid analyte degradation. This initial assessment positions HPLC as a more direct and suitable technique than GC-MS.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

HPLC is exceptionally well-suited for analyzing compounds that are non-volatile, polar, and thermally unstable, making it the primary choice for this compound[4][5][6]. Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most effective mode for this type of analyte.

Causality Behind the Method: Why RP-HPLC Works

The core principle of RP-HPLC is the partitioning of the analyte between the mobile phase and the stationary phase. For this compound, a C18 column (a non-polar stationary phase) is ideal[7]. The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol.

A crucial aspect of the methodology is the addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase[7][8]. This is a deliberate choice to control the ionization state of the analyte's carboxylic acid group. By maintaining a low pH, the carboxylic acid remains in its protonated, non-ionized form (-COOH). This uncharged state reduces its polarity, leading to better interaction with the C18 stationary phase, which in turn results in sharper, more symmetrical peaks and improved chromatographic resolution.

Gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted from the column in a reasonable timeframe.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed to be a self-validating system for the robust purity determination of this compound.

Instrumentation and Reagents:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7].

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water, Phosphoric Acid (analytical grade).

  • Sample: this compound.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water[7]
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B; 2-12 min: 15-85% B; 12-15 min: 85% B; 15-16 min: 85-15% B; 16-20 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm[7]

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a working concentration of approximately 50 µg/mL[9].

  • Sample Preparation: Prepare the sample to be tested using the same procedure as the standard to achieve a similar final concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 20 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Methanol (Stock Solution) p1->p2 p3 Dilute with ACN/Water (Working Solution) p2->p3 p4 Filter (0.45 µm) p3->p4 h2 Inject Sample (10 µL) p4->h2 h1 Equilibrate C18 Column h1->h2 h3 Gradient Elution (ACN/H2O + H3PO4) h2->h3 h4 UV Detection (290 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Area % d1->d2 d3 Determine Purity d2->d3

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Approach

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds[10]. Direct analysis of this compound by GC is fundamentally challenging due to its low volatility and thermal lability[11]. Injecting the compound into a hot GC inlet would likely lead to decomposition rather than vaporization, making the results unreliable.

The Derivatization Imperative

To make the analyte compatible with GC, a chemical modification step known as derivatization is necessary[12]. This process converts the polar, non-volatile carboxylic acid group into a less polar, more volatile, and more thermally stable functional group. The most common approach for carboxylic acids is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the -COOH group with a trimethylsilyl (TMS) group.

Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃

This TMS-ester is significantly more volatile and stable at the high temperatures required for GC analysis.

Conceptual Protocol: GC-MS with Silylation

This protocol outlines the necessary steps but requires careful optimization, as derivatization reactions can be complex.

Instrumentation and Reagents:

  • GC-MS System: A Gas Chromatograph with a temperature-programmable oven, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents: Derivatization agent (e.g., BSTFA with 1% TMCS), appropriate solvent (e.g., Pyridine or Acetonitrile), Helium carrier gas.

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a reaction vial. Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA to the vial. Seal the vial tightly.

  • Reaction: Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized solution into the GC inlet, typically set to 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 50-500) with electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the TMS-derivatized peak of this compound. The mass spectrum should show a molecular ion and a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity), providing excellent structural confirmation. Purity is assessed by the area percentage of the derivatized analyte peak.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Weigh Dry Sample (~1 mg) p2 Add Pyridine & BSTFA p1->p2 p3 Heat at 70°C for 30 min p2->p3 g1 Inject Derivatized Sample (1 µL) p3->g1 g2 Temperature Programmed Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Spectrum Acquisition g3->g4 d1 Identify Derivatized Peak g4->d1 d2 Confirm Structure via MS (Isotopic Pattern) d1->d2 d3 Calculate Purity d2->d3

Caption: Workflow for purity analysis of this compound by GC-MS.

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS is not just about feasibility but also about performance, complexity, and the specific analytical question being asked.

FeatureHPLCGC-MS
Analyte Suitability Excellent. Ideal for polar, non-volatile, and thermally labile compounds[5][6].Poor (without derivatization). Requires the analyte to be volatile and thermally stable[10].
Sample Preparation Simple. Involves dissolution and filtration[7].Complex. Requires a multi-step, moisture-sensitive derivatization reaction[12].
Analysis Speed Moderate. Run times are typically 15-30 minutes[4].Fast (post-derivatization). GC runs can be faster, but sample prep adds significant time[5].
Selectivity High. Tunable via mobile phase composition, gradient, and column chemistry.Very High. Chromatographic separation is complemented by mass-based selectivity.
Specificity Good (with UV). Excellent with a DAD or MS detector.Excellent. Provides mass spectral data for definitive peak identification and structural confirmation.
Sensitivity High, dependent on the analyte's chromophore and the detector used[6].Very High. Mass spectrometers are extremely sensitive detectors[10].
Cost per Analysis Moderate. Primarily driven by solvent consumption and column lifetime[5].Lower for the analysis itself, but derivatization reagents add cost.

Conclusion and Authoritative Recommendation

For the routine purity assessment of this compound, Reversed-Phase HPLC is the unequivocally superior and recommended method. Its major advantages are:

  • Direct Analysis: It analyzes the compound in its native form, eliminating the risks and complexities of derivatization.

  • Robustness: The method is straightforward, reliable, and easily transferable between laboratories.

  • Suitability: It is perfectly matched to the physicochemical properties of the analyte.

GC-MS should be considered a secondary, complementary technique. Its strength lies in its ability to provide definitive structural confirmation of the main component and any impurities, thanks to the rich information from mass spectrometry. However, due to the necessity of derivatization, it is not practical or efficient for routine quality control. It is best reserved for investigative purposes, such as identifying an unknown impurity detected by HPLC.

By selecting the appropriate primary analytical technique and understanding the capabilities of supplementary methods, researchers and drug development professionals can ensure the highest quality of their materials, paving the way for successful and safe therapeutic innovation.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.
  • Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • ChemicalBook. (n.d.). This compound CAS#: 209003-46-3. ChemicalBook.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine.
  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Drawell.
  • News-Blog. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Blog.
  • ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate.
  • ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • AbacipharmTech. (n.d.). This compound. AbacipharmTech.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

Sources

Comparison of Pfitzinger vs. Doebner synthesis for substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Pfitzinger and Doebner Syntheses for Substituted Quinolines

For researchers in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of therapeutic agents, including antimalarials, antibacterials, and antitumor drugs.[1][2] The synthesis of quinoline-4-carboxylic acids, a particularly valuable subclass, is dominated by two classical, yet enduringly relevant, named reactions: the Pfitzinger synthesis and the Doebner synthesis.

This guide provides a detailed, comparative analysis of these two methods. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings, substrate scope, practical limitations, and strategic considerations that guide the choice between them in a research setting.

The Pfitzinger Synthesis: Building from Isatin

First reported by Wilhelm Pfitzinger in 1886, this reaction constructs the quinoline-4-carboxylic acid framework by condensing an isatin with a carbonyl compound possessing an α-methylene group, under strong basic conditions.[3][4] It is a powerful method for accessing quinolines with substitution at the 2- and 3-positions.

Reaction Mechanism

The elegance of the Pfitzinger reaction lies in its sequential ring-opening and ring-closing cascade. The process is initiated by a strong base, typically potassium hydroxide.[2][3]

  • Ring Opening: The base hydrolyzes the amide bond of the isatin (I) to form the salt of an α-keto-amino acid, isatinic acid (II).[2][5]

  • Imine Formation: The amine of this intermediate (II) then condenses with the carbonyl compound (e.g., a ketone) to form an imine (Schiff base) (III).[3][5]

  • Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine intermediate (IV).[2]

  • Cyclization & Dehydration: A final intramolecular cyclization, akin to a Claisen condensation, occurs, followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product (V).[2][5]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin (I) KetoAcid Keto-acid (II) Isatin->KetoAcid Base (KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (III) Carbonyl->Imine KetoAcid->Imine + Carbonyl Cmpd - H₂O Enamine Enamine (IV) Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid (V) Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism.

Substrate Scope and Limitations

The primary strength of the Pfitzinger synthesis is its ability to introduce a variety of substituents at the C2 and C3 positions of the quinoline ring, dictated by the choice of the carbonyl component.[5][6] Symmetrical ketones yield a single product, while asymmetrical ketones can lead to mixtures. The substitution pattern on the benzene portion of the quinoline is determined by the starting isatin, and a wide range of substituted isatins are commercially available or readily synthesized.[7][8]

The main limitation is the requirement for strong basic conditions (e.g., KOH in refluxing ethanol).[9] These harsh conditions are incompatible with base-sensitive functional groups on either reactant. Furthermore, the reaction can sometimes produce intractable tars or resinous byproducts, complicating purification.[10]

Representative Experimental Protocol: Pfitzinger Reaction

This protocol describes the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (50 mL).

  • Isatin Addition: Add isatin (0.05 mol) to the basic solution and stir at room temperature for 1 hour. The color should change, indicating the formation of the potassium salt of isatinic acid.[2]

  • Carbonyl Addition: Gradually add acetone (0.075 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

  • Acidification: Acidify the aqueous solution with acetic acid or dilute HCl until the product precipitates completely (typically pH 4-5).[2]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol.[4]

The Doebner Synthesis: A Three-Component Assembly

Reported by Oscar Doebner in 1887, this reaction is a classic three-component, one-pot synthesis that combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.[11][12]

Reaction Mechanism

While the precise mechanism has been a subject of discussion, it is widely believed to proceed via the initial formation of a Schiff base.[11][13]

  • Imine Formation: The aniline and aldehyde condense to form an N-arylimine (Schiff base) (A).[11]

  • Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then adds to the imine in a Michael-type reaction to form a key adduct (B).[11]

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs as the enol attacks the aniline ring, followed by the loss of water to form a dihydroquinoline intermediate (C).[11]

  • Oxidation: The dihydroquinoline is then oxidized to the final aromatic quinoline-4-carboxylic acid product (D). In the classical reaction, a second molecule of the imine can act as the hydrogen acceptor (oxidizing agent) in a hydrogen transfer process.[1][11]

Doebner_Mechanism Doebner Reaction Mechanism Aniline Aniline SchiffBase Schiff Base (A) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Adduct Michael Adduct (B) PyruvicAcid->Adduct SchiffBase->Adduct + Enol of Pyruvic Acid Dihydroquinoline Dihydroquinoline (C) Adduct->Dihydroquinoline Intramolecular Cyclization - H₂O Product 2-Substituted Quinoline-4-carboxylic acid (D) Dihydroquinoline->Product Oxidation Workflow_Comparison Synthetic Workflow Comparison cluster_pfitzinger Pfitzinger Workflow cluster_doebner Modern Doebner Workflow p1 1. Dissolve Base (e.g., KOH in EtOH) p2 2. Add Isatin (Ring Opening) p1->p2 p3 3. Add Carbonyl Cmpd p2->p3 p4 4. Reflux (24h) p3->p4 p5 5. Workup & Acidify to Precipitate p4->p5 d1 1. Mix Aniline, Aldehyde, & Lewis Acid (e.g., BF₃) d2 2. Heat to 65°C (Imine Formation) d1->d2 d3 3. Slow Dropwise Addition of Pyruvic Acid d2->d3 d4 4. Heat (20-24h) d3->d4 d5 5. Workup & Extract Product d4->d5

Sources

A Spectroscopic Guide: Distinguishing 4-Bromoquinoline-2-carboxylic Acid from its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the realm of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation, yet confirming its success requires a nuanced understanding of spectroscopic techniques. This guide provides a detailed comparative analysis of 4-Bromoquinoline-2-carboxylic acid and its methyl ester, methyl 4-bromoquinoline-2-carboxylate, leveraging a suite of spectroscopic methods to highlight the key distinguishing features for researchers, scientists, and drug development professionals.

Introduction: The Significance of Esterification

The esterification of a carboxylic acid is a common strategy in medicinal chemistry to enhance the lipophilicity and membrane permeability of a drug candidate, potentially improving its pharmacokinetic profile. This compound serves as a versatile scaffold in the development of various therapeutic agents. Its conversion to the methyl ester derivative can significantly alter its biological activity and physical properties. Therefore, unambiguous confirmation of this functional group modification is a critical step in the synthetic workflow. This guide will delve into the characteristic spectral shifts observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), providing the empirical evidence necessary to differentiate between the acidic and ester forms.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compoundMethyl 4-bromoquinoline-2-carboxylateKey Differentiation
¹H NMR Broad singlet for -COOH proton (>10 ppm)Sharp singlet for -OCH₃ protons (~3.5-4.5 ppm)Presence of a highly deshielded carboxylic acid proton versus the appearance of a methyl ester singlet.
¹³C NMR Carbonyl carbon (-COOH) signal (~165-185 ppm)Carbonyl carbon (-COOCH₃) signal (~160-180 ppm) and a methoxy carbon (-OCH₃) signal (~50-65 ppm)Appearance of the characteristic methoxy carbon signal in the ester.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹)Absence of the broad O-H stretch and a C=O stretch at a higher frequency (~1735-1750 cm⁻¹)Disappearance of the broad hydroxyl stretch and a shift in the carbonyl stretching frequency.[1]
Mass Spec. Molecular ion peak corresponding to C₁₀H₆BrNO₂Molecular ion peak corresponding to C₁₁H₈BrNO₂A mass difference of 14 Da, corresponding to the replacement of H with a CH₃ group.

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Singlets

Proton NMR spectroscopy offers the most direct and unequivocal evidence for the conversion of the carboxylic acid to its methyl ester.

  • This compound: The most telling feature is the presence of a broad singlet in the downfield region of the spectrum, typically above 10 ppm. This significant deshielding is characteristic of the acidic proton of the carboxyl group. The protons on the quinoline ring will exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm).

  • Methyl 4-bromoquinoline-2-carboxylate: Upon successful esterification, the broad singlet of the carboxylic acid proton vanishes. In its place, a new, sharp singlet appears, typically in the range of 3.5-4.5 ppm. This signal corresponds to the three equivalent protons of the newly introduced methyl group of the ester functionality. The aromatic protons on the quinoline ring will experience slight shifts due to the change in the electronic environment, but the most dramatic change is the appearance of the methoxy proton signal.

The rationale behind these shifts lies in the electronic environment of the protons. The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The methyl protons of the ester are shielded to a greater extent, resulting in their appearance at a much higher field.[2][3][4][5]

¹³C NMR Spectroscopy: The Emergence of the Methoxy Carbon

Carbon-13 NMR provides complementary evidence for the structural transformation.

  • This compound: The spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[6] The remaining carbons of the quinoline ring will appear in the aromatic region (approximately 120-150 ppm).

  • Methyl 4-bromoquinoline-2-carboxylate: The carbonyl carbon of the ester is also observed in a similar region, typically around 160-180 ppm.[7] However, the key diagnostic signal is the appearance of a new peak in the upfield region, generally between 50 and 65 ppm. This signal is characteristic of the sp³-hybridized carbon of the methoxy group (-OCH₃). The presence of this peak, coupled with the continued presence of the carbonyl signal, is strong evidence of ester formation.

FT-IR Spectroscopy: Tracking the Vibrational Changes

Infrared spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

  • This compound: The IR spectrum is dominated by two key features. A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid. This broadness is a result of hydrogen bonding.[1][8] Additionally, a strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is typically found around 1700-1725 cm⁻¹.[1][9]

  • Methyl 4-bromoquinoline-2-carboxylate: In the spectrum of the methyl ester, the broad O-H stretching band completely disappears. This is a definitive indicator that the carboxylic acid is no longer present. The carbonyl (C=O) stretching vibration shifts to a higher wavenumber, typically appearing in the range of 1735-1750 cm⁻¹.[1][9][10][11] This shift is due to the change in the electronic environment around the carbonyl group upon esterification. The C-O single bond stretches for the ester will also be present in the 1000-1300 cm⁻¹ region.[1]

Mass Spectrometry: Confirming the Molecular Weight Change

Mass spectrometry provides the exact molecular weight of the compounds, offering a final layer of confirmation.

  • This compound (C₁₀H₆BrNO₂): The expected monoisotopic mass is approximately 250.958 g/mol .[12][13]

  • Methyl 4-bromoquinoline-2-carboxylate (C₁₁H₈BrNO₂): The expected monoisotopic mass is approximately 264.974 g/mol .[14]

The mass spectrum of the product should show a molecular ion peak (or a pseudomolecular ion peak such as [M+H]⁺) that is 14.016 Da higher than that of the starting material. This mass difference corresponds precisely to the replacement of a hydrogen atom (1.008 Da) with a methyl group (CH₃, 15.023 Da). The fragmentation patterns will also differ, with the ester potentially showing a characteristic loss of the methoxy group (-OCH₃) or the methyl group (-CH₃).[7]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

A consistent and appropriate sample preparation method is crucial for obtaining high-quality spectroscopic data.

G cluster_sample_prep Sample Preparation Workflow start Obtain Dry Sample of This compound or its Methyl Ester dissolve Dissolve in Appropriate Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) for NMR start->dissolve NMR kbr Prepare KBr Pellet or Nujol Mull for FT-IR Analysis start->kbr FT-IR dissolve_ms Dissolve in a Volatile Solvent (e.g., Methanol, Acetonitrile) for MS start->dissolve_ms MS

Caption: General workflow for sample preparation.

For NMR: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogenous solution.

For FT-IR: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates.

For Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. The choice of solvent will depend on the ionization technique being used (e.g., ESI, APCI).

Spectroscopic Analysis Parameters

G cluster_analysis Spectroscopic Analysis nmr ¹H and ¹³C NMR Analysis data Data Interpretation and Comparison nmr->data ftir FT-IR Analysis ftir->data ms Mass Spectrometry Analysis ms->data

Caption: Overview of the spectroscopic analysis process.

NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

FT-IR Spectroscopy:

  • Instrument: A standard FT-IR spectrometer.

  • Range: Scan the sample from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Mode: Acquire spectra in both positive and negative ion modes to observe the molecular ion and relevant fragment ions.

  • Mass Range: Set a mass range that encompasses the expected molecular weights of both the starting material and the product.

Conclusion

The differentiation between this compound and its methyl ester is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides the most definitive evidence with the disappearance of the carboxylic acid proton signal and the appearance of the methyl ester singlet. ¹³C NMR corroborates this by showing the emergence of the methoxy carbon signal. FT-IR offers a quick and reliable method to confirm the loss of the hydroxyl group and the shift in the carbonyl frequency. Finally, mass spectrometry provides the ultimate confirmation of the change in molecular weight. By employing these techniques in a complementary fashion, researchers can confidently verify the outcome of their esterification reactions, ensuring the integrity of their synthetic intermediates and final products.

References

  • Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific.
  • YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?
  • University of Calgary. IR: carboxylic acids.
  • YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates.
  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives.
  • Royal Society of Chemistry. Supporting Information.
  • Royal Society of Chemistry. Supporting Information.
  • PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • University of Calgary. Esters.
  • Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
  • PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.
  • Reddit. (2022, October 5). HNMR Chemical Shift for Esters : r/OrganicChemistry.
  • PubChemLite. This compound (C10H6BrNO2).
  • PubChemLite. Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2).
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. Methyl 2-(4-bromophenyl)quinoline-4-carboxylate - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
  • PubChem. (2025, December 27). Methyl 4-acetyl-6-bromo-quinoline-2-carboxylate | C13H10BrNO3.
  • AbacipharmTech. This compound.
  • PubChem. CID 122364693 | C17H12NO2.
  • Sigma-Aldrich. Methyl 7-bromoquinoline-4-carboxylate | 220844-76-8.
  • PubChem. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • SpectraBase. Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum.
  • PubChemLite. Methyl 4-bromoquinoline-6-carboxylate (C11H8BrNO2).
  • PubChemLite. Methyl 4-bromoquinoline-8-carboxylate (C11H8BrNO2).
  • ChemicalBook. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum.
  • University of California, Los Angeles. 13C NMR Chemical Shift Table.pdf.
  • SpectraBase. Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[13C NMR].
  • PubChem. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697.
  • ChemicalBook. (2025, July 24). 2-BROMOQUINOLINE-4-CARBOXYLIC ACID | 15733-87-6.
  • Sigma-Aldrich. 4-Bromoquinoline 95 3964-04-3.
  • ResearchGate. 1 H NMR of 2-methylquinoline-4-carboxylic acid..

Sources

A Researcher's Guide to Cross-Referencing Experimental Data with ChemicalBook and PubChem Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of scientific research and drug development, the ability to accurately validate and contextualize experimental findings is paramount. The meticulous process of cross-referencing newly acquired data with established, comprehensive chemical databases is a cornerstone of robust scientific inquiry. This guide provides an in-depth comparison of two leading resources, ChemicalBook and PubChem, and outlines a systematic workflow for leveraging these platforms to enhance the integrity and impact of your research.

The Critical Role of Data Cross-Referencing

Before delving into the specifics of each database, it's essential to understand the fundamental importance of this practice. Cross-referencing experimental data serves several critical functions:

  • Verification of Compound Identity: Ensures that the substance used in an experiment matches its intended chemical structure and purity.

  • Validation of Physical and Chemical Properties: Corroborates experimentally determined properties (e.g., melting point, boiling point, spectral data) with established literature values.[1][2]

  • Identification of Known Biological Activities: Places experimental results in the context of previously documented biological effects and toxicological data.[3][4]

  • Enhancement of Data Reproducibility: By confirming the identity and properties of reagents, researchers can improve the consistency and reliability of their experiments.[5][6]

  • Facilitation of Data Sharing and Collaboration: Standardized and validated data are more readily accepted and integrated into broader scientific discourse and collaborative projects.[7]

Comparative Analysis: ChemicalBook vs. PubChem

While both ChemicalBook and PubChem serve as invaluable repositories of chemical information, they possess distinct features and cater to slightly different user needs. Understanding these differences is key to optimizing your data validation workflow.

FeatureChemicalBookPubChem
Primary Focus A chemical search engine with a strong emphasis on supplier information and commercial availability.[8][9][10]A comprehensive public archive of chemical substances and their biological activities, maintained by the NIH.[3][4]
Data Scope Provides essential physicochemical properties, safety data, and extensive supplier catalogs.[2][8]Offers a vast collection of data including chemical structures, properties, biological activities, safety and toxicity information, patents, and literature citations.[3][11][12][13]
Data Submission Primarily aggregates data from chemical suppliers and manufacturers.[9]Accepts data from a wide range of contributors including government agencies, universities, pharmaceutical companies, and journal publishers.[4][7][14]
Key Identifiers CAS Registry Number, MDL number, EINECS number.[8]Compound ID (CID), Substance ID (SID), BioAssay ID (AID).[4][15]
Search Capabilities Search by name, CAS number, molecular formula, structure, and supplier.[8][16]Advanced search options including text, structure (identity, similarity, substructure), and bioactivity queries.[11][17][18]
Programmatic Access Limited information on public APIs.Extensive programmatic access via PUG-REST, PUG-View, and other APIs.[19][20][21][22]
Data Curation Information is aggregated from various sources.Data is standardized and validated, with clear provenance tracking.[23][24]
Causality Behind Database Choice:
  • For initial compound sourcing and procurement: ChemicalBook's direct linkage to a global network of suppliers makes it an efficient starting point.[8][9] Its straightforward interface allows for quick retrieval of basic properties and safety information necessary for initial experimental design.

  • For in-depth validation and contextualization of experimental results: PubChem's extensive and highly curated datasets are indispensable.[3][15] The ability to cross-reference experimental spectra, bioactivity data, and link to relevant literature provides a much deeper level of validation and scientific context.[25][26][27]

A Systematic Workflow for Data Cross-Referencing

To ensure a thorough and efficient validation process, a structured workflow is essential. The following protocol outlines the key steps for cross-referencing experimental data with both ChemicalBook and PubChem.

Experimental Protocol: Step-by-Step Data Validation
  • Initial Data Acquisition and Compound Identification:

    • Action: Following an experiment, clearly document all key identifiers for the chemical compounds used. This should include the chemical name, CAS number, and any supplier-provided lot numbers.[28][29]

    • Causality: Establishing a clear and unambiguous identity for your compound is the foundational step upon which all subsequent validation rests. Inconsistencies at this stage can invalidate all following work.

  • Preliminary Verification with ChemicalBook:

    • Action: Utilize ChemicalBook's search functionality to perform a preliminary check using the CAS number or chemical name.[8]

    • Verification Points:

      • Confirm the molecular formula and structure match your expectations.[16]

      • Compare your experimentally determined physical properties (e.g., melting point, boiling point) with the values listed.

      • Review the provided safety data (MSDS) to ensure proper handling protocols were followed.[30]

    • Causality: This initial screen serves as a rapid quality control check. Discrepancies at this stage may indicate issues with the starting material's purity or identity and warrant further investigation before proceeding.

  • In-Depth Validation and Data Integration with PubChem:

    • Action: Navigate to the PubChem homepage and perform a more comprehensive search using the compound's name, CAS number, or by drawing the chemical structure.[3][11]

    • Data Cross-Referencing and Analysis:

      • Physicochemical Properties: Compare your experimental data with the aggregated and curated data available in the PubChem Compound record. PubChem often provides multiple data points from different sources, offering a range of accepted values.[15]

      • Spectral Data: If you have acquired spectral data (e.g., Mass Spec, NMR), compare it with the spectra available in PubChem. Some records link to external spectral libraries like MassBank, providing a powerful tool for structural confirmation.[25][26][27]

      • Bioactivity Data: Search the PubChem BioAssay database to determine if your compound has been previously tested in similar biological assays.[4][17] This can provide crucial context for your results, indicating whether your findings are novel or confirm previous work.

      • Literature Review: Explore the literature citations linked within the PubChem record to gain a deeper understanding of the compound's known properties and biological activities.[12][13]

  • Programmatic Data Retrieval (Advanced):

    • Action: For high-throughput workflows or large datasets, utilize PubChem's programmatic access tools like PUG-REST to automate data retrieval.[20][21][22]

    • Implementation: Scripts can be written (e.g., in Python or R) to query the PubChem database with a list of compound identifiers and retrieve specific data fields, which can then be directly compared with your experimental results in a spreadsheet or database.[19][31][32]

    • Causality: Automating this process significantly reduces the potential for human error in data transcription and allows for the efficient validation of large numbers of compounds.

Visualization of the Cross-Referencing Workflow

CrossReferencingWorkflow cluster_experimental Experimental Phase cluster_validation Validation & Contextualization cluster_chemicalbook ChemicalBook cluster_pubchem PubChem cluster_outcome Research Outcome exp_data Acquire Experimental Data (Properties, Spectra, Activity) cb_search Initial Verification - Name, CAS - Physical Properties - Safety Data exp_data->cb_search Cross-reference pc_search In-Depth Validation - Structure Search - Spectral Comparison - BioAssay Data cb_search->pc_search Proceed if consistent pc_literature Literature Review - Contextualize Findings pc_search->pc_literature pc_api Programmatic Access (PUG-REST/PUG-View) - High-Throughput Analysis pc_search->pc_api validated_data Validated & Contextualized Experimental Data pc_literature->validated_data pc_api->validated_data

Caption: A systematic workflow for cross-referencing experimental data.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. By systematically comparing experimental data against two distinct and comprehensive databases, researchers create a system of checks and balances.

  • Internal Consistency Check: The initial comparison with ChemicalBook acts as a first-pass filter.

  • External Validation: The subsequent, more detailed cross-referencing with PubChem provides robust external validation against a vast corpus of curated scientific data.[15]

  • Traceability: Both platforms provide clear data provenance, allowing researchers to trace information back to its original source, be it a supplier catalog or a peer-reviewed publication.[12][15]

References
  • Schymanski, E. L., et al. (2023). Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures. Environmental Science: Processes & Impacts, 25(4). [Link]
  • Korkmaz, S. (2023). PubChemR: Interface to the 'PubChem' Database for Chemical Data Retrieval. The Comprehensive R Archive Network. [Link]
  • Schymanski, E. L., et al. (2023). Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures.
  • National Center for Biotechnology Information.
  • Vo, H. (2021). How To Programmatically Obtain Chemical Data From PubChem.
  • Korkmaz, S. (2023).
  • LibreTexts Chemistry. (2022). 1.7: Accessing PubChem through a Web Interface. [Link]
  • Schymanski, E. L., et al. (2023). Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures. RSC Publishing. [Link]
  • Reddit. (2024).
  • Z2Data.
  • ITRC.
  • LibreTexts Chemistry. (2022).
  • Hastings, J., et al. (2013). Accessing and Using Chemical Property Databases.
  • Network of the National Library of Medicine. (2022). PubChem Tutorial. [Link]
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform
  • CAS. CAS Common Chemistry. [Link]
  • Enhesa. (2025).
  • Quimivita.
  • Goller, C. C. (2020). PubChem Overview. YouTube. [Link]
  • National Center for Biotechnology Inform
  • Environmental Standards, Inc. (2023). 01.
  • Mestrelab Research. (2023). Mnova Tip 15 - Searching PubChem with Chemical Shifts. YouTube. [Link]
  • Kim, S., et al. (2021). Exploring Chemical Information in PubChem.
  • LibreTexts Chemistry. (2019).
  • Kim, S., et al. (2016). Literature information in PubChem: Associations between PubChem records and scientific articles.
  • Korkmaz, S., et al. (2025).
  • Kim, S., et al. (2016). associations between PubChem records and scientific articles. PMC. [Link]
  • Southan, C., et al. (2015). Chemical Databases: Curation or Integration by User-Defined Equivalence?.
  • Capital Resin Corporation. (2025). Best Practices for Labeling Chemical Compounds. [Link]
  • Lab Manager. (2025).
  • ResearchGate. (2015).
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • National Library of Medicine. (2024).
  • Chemical Safety.
  • Lab Manager. (2024).
  • NLM Support Center. What is the difference between the PubChem Substance and PubChem Compound database and which one should I search?. [Link]
  • ChemRxiv. (2025).

Sources

The Ascendancy of the Quinoline Scaffold: A Comparative Efficacy Analysis of a Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance.[1] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold," leading to the development of numerous clinically successful drugs across a spectrum of diseases, from infectious agents to cancer.[2] This guide provides a comprehensive comparison of the efficacy of quinoline-based inhibitors against established therapeutic agents, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Unraveling the Multifaceted Mechanisms of Quinoline-Based Inhibitors in Oncology

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor progression.[3][4] These include the inhibition of key signaling pathways, disruption of cellular machinery, and interference with DNA replication. A significant portion of FDA-approved quinoline-based drugs are indicated for various cancers.[2]

Kinase Inhibition: A Dominant Anticancer Strategy

A primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[5] Several FDA-approved quinoline derivatives are potent tyrosine kinase inhibitors (TKIs).[6][7]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases by Quinoline Derivatives

Quinoline_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) RTK->Downstream Phosphorylation Quinoline Quinoline-Based Inhibitor Quinoline->RTK Binds to ATP-binding site ATP ATP ATP->RTK Proliferation Tumor Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation

Caption: Quinoline-based tyrosine kinase inhibitors competitively block the ATP-binding site of receptor tyrosine kinases, preventing downstream signaling cascades that drive tumor growth.

Comparative Efficacy of FDA-Approved Quinoline-Based Kinase Inhibitors

Clinical trials have demonstrated the efficacy of several quinoline-based TKIs compared to standard-of-care treatments in various cancers.

Quinoline-Based InhibitorComparator DrugCancer TypeKey Efficacy Endpoints & Results
Bosutinib ImatinibChronic Myeloid Leukemia (CML)Major Molecular Response (MMR) at 12 months: Bosutinib 47.2% vs. Imatinib 36.9%.[8] Complete Cytogenetic Response (CCyR) at 12 months: Bosutinib 77.2% vs. Imatinib 66.4%.[8]
Lenvatinib SorafenibUnresectable Hepatocellular Carcinoma (HCC)Median Overall Survival (OS): Lenvatinib 13.6 months vs. Sorafenib 12.3 months (non-inferior).[9] Median Progression-Free Survival (PFS): Lenvatinib 7.4 months vs. Sorafenib 3.7 months.[10]
Cabozantinib EverolimusAdvanced Renal Cell Carcinoma (RCC)Median Overall Survival (OS): Cabozantinib 21.4 months vs. Everolimus 16.5 months.[11] Median Progression-Free Survival (PFS): Cabozantinib 7.4 months vs. Everolimus 3.8 months.[12]
Beyond Kinase Inhibition: Diverse Anticancer Mechanisms

Quinoline derivatives also exert their anticancer effects through other critical mechanisms:

  • Topoisomerase Inhibition: Certain quinoline compounds interfere with topoisomerase I and II, enzymes essential for DNA replication and repair, leading to cell death in rapidly dividing cancer cells.[13][14][15]

  • Disruption of Microtubule Polymerization: Some quinoline derivatives bind to tubulin, inhibiting the formation of microtubules, which are crucial for cell division, leading to cell cycle arrest and apoptosis.

  • Angiogenesis Inhibition: Many quinoline-based inhibitors, particularly TKIs, block signaling pathways like VEGFR, which are critical for the formation of new blood vessels that supply tumors with nutrients and oxygen.

Preclinical Efficacy of Novel Quinoline-Based Anticancer Agents

Numerous novel quinoline derivatives have demonstrated potent preclinical anticancer activity, often with superior or comparable efficacy to established chemotherapeutic agents.

Novel Quinoline DerivativeComparator DrugCancer Cell LinesIC50 Values (µM)
Quinoline-Chalcone Hybrid (12e) [1]5-FluorouracilMGC-803 (Gastric)12e: 1.385-FU: 6.22
HCT-116 (Colon)12e: 5.345-FU: 10.4
MCF-7 (Breast)12e: 5.215-FU: 11.1
Quinoline Derivative (91b1) CisplatinA549 (Lung)91b1: ~1.5CDDP: ~2.0
KYSE450 (Esophageal)91b1: ~1.0CDDP: ~1.5
Pyranoquinolinone Derivatives [12]DoxorubicinMCF-7 (Breast)Lead Compound: 1.82-8.06Doxorubicin: Not specified in direct comparison
Quinoline Schiff Base Copper (II) Complex [12]DoxorubicinMCF-7 (Breast)Complex: 3.79 µg/mLDoxorubicin: Not specified in direct comparison

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes within the cited studies. Doxorubicin has shown varying IC50 values across different cell lines, for instance, in MCF-7 cells, it can be around 2.50 µM, while in HepG2 and A549 cells, it can be higher.

The Enduring Legacy of Quinolines in Combating Infectious Diseases

The history of quinolines in medicine is deeply rooted in the fight against infectious diseases, most notably malaria.

Antimalarial Quinolines: A Long-Standing Battle

Quinine, a natural quinoline alkaloid, was the first effective treatment for malaria. Synthetic quinoline derivatives like chloroquine and mefloquine followed. While still in use, the emergence of drug resistance has necessitated the development of new therapies, including artemisinin-based combination therapies (ACTs).

Workflow: Comparing Antimalarial Drug Efficacy

Antimalarial_Efficacy cluster_patient Patient with Severe Malaria cluster_treatment Treatment Arm cluster_outcomes Efficacy Outcomes Patient Artemisinin Artemisinin Derivative (e.g., Artesunate) Patient->Artemisinin Quinine Quinine (Quinoline Derivative) Patient->Quinine Mortality Mortality Rate Artemisinin->Mortality PCT Parasite Clearance Time Artemisinin->PCT FCT Fever Clearance Time Artemisinin->FCT Quinine->Mortality Quinine->PCT Quinine->FCT

Caption: Clinical trials for antimalarials compare key efficacy outcomes such as mortality, parasite clearance time, and fever clearance time between different treatment groups.

Comparative Efficacy: Artemisinin Derivatives vs. Quinine

Systematic reviews and meta-analyses of clinical trials have compared the efficacy of artemisinin derivatives to the quinoline-based drug, quinine, for the treatment of severe malaria.

TreatmentComparatorPatient PopulationKey Efficacy Endpoints & Results
Artesunate QuinineChildren & AdultsMortality: Artesunate reduces mortality compared to quinine in both adults and children.
Artemether QuinineChildren & AdultsParasite Clearance Time: Artemether showed a shorter parasite clearance time than quinine in both children and adults.
Artemisinin Derivatives (General) QuinineChildrenMortality: No significant difference in mortality. Fever Clearance Time: No significant difference.

It is important to note that while quinine is a quinoline derivative, the term "quinoline antimalarials" often refers to a broader class including chloroquine and amodiaquine. The comparison with artemisinin derivatives highlights the evolution of antimalarial treatment.

Antibacterial Quinolones: A Broad-Spectrum Arsenal

The development of fluoroquinolones, a class of synthetic quinolone antibiotics, revolutionized the treatment of bacterial infections. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparative Efficacy of Quinolone Antibiotics

The efficacy of quinolone antibiotics is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quinolone AntibioticComparatorBacterial StrainMIC90 (µg/mL)
Ciprofloxacin -Escherichia coli≤0.25 (Susceptible)[10]
-Staphylococcus aureusVaries (Susceptibility not guaranteed)[14]
Novel Quinolone Derivatives (6d & 6e) CiprofloxacinStaphylococcus aureus6d: 9.40 µM6e: 9.00 µMCiprofloxacin: 12.07 µM
Streptococcus pneumoniae6d: 4.70 µM6e: 4.50 µMCiprofloxacin: 12.07 µM
NorA Efflux Pump Inhibitors (PQQ16P & PQK4F) + Ciprofloxacin [11]Ciprofloxacin aloneStaphylococcus aureus (NorA overexpressing)Combination: 4-fold reduction in Ciprofloxacin MIC

Note: MIC values can be presented in µg/mL or µM and are highly dependent on the specific bacterial strain and testing methodology.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of quinoline-based inhibitors.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-based inhibitor and a comparator drug. Include untreated and vehicle-treated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Determination of Half-Maximal Inhibitory Concentration (IC50)

Principle: The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

Protocol:

  • Assay Setup: Perform a relevant biological assay (e.g., MTT assay for cytotoxicity, enzyme inhibition assay) with a range of concentrations of the inhibitor.

  • Data Normalization: Normalize the data to the control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • IC50 Determination: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

In Vivo Tumor Xenograft Model

Principle: This model assesses the in vivo efficacy of an anticancer agent by implanting human tumor cells into immunocompromised mice and monitoring tumor growth in response to treatment.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinoline-based inhibitor, a comparator drug, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The quinoline scaffold continues to be a highly productive platform in the quest for novel therapeutics. As demonstrated, quinoline-based inhibitors have shown remarkable efficacy, often comparable or superior to existing drugs in various therapeutic areas. The detailed mechanistic insights and comparative data presented in this guide aim to facilitate the rational design and development of the next generation of quinoline-based drugs, ultimately contributing to the advancement of human health.

References

  • Quinolone antibiotics - PMC - PubMed Central (NIH). (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024, July 12).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (n.d.).
  • Responses Better With Bosutinib vs Imatinib in Untreated CML | CancerNetwork. (2017, November 13).
  • MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e... - ResearchGate. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. (n.d.).
  • Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial - PubMed. (2016, June 5).
  • Lenvatinib versus sorafenib in first-line treatment of patients with unresectable hepatocellular carcinoma: a randomised phase 3 non-inferiority trial - PubMed. (2018, March 24).
  • Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. - ResearchGate. (n.d.).
  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... - ResearchGate. (n.d.).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
  • Appendix Table A1 MIC breakpoints. Fluoroquinolone MIC breakpoints (mg/L) S ≤ R≥ CIP 0.25 0.5 ENR* 0.12 0.5 ENR** 0.25 2 The. (n.d.).
  • Current research on anti-breast cancer synthetic compounds - RSC Publishing. (n.d.).
  • In vitro activity of the new quinoline derivative ciprofloxacin alone and in combination against various Mycobacterium-, Salmonella- and Escherichia coli strains - PubMed. (1986, June).
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed Central. (n.d.).
  • Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity - CORE. (n.d.).
  • Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed. (2013, October).
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed. (n.d.).
  • Artemisinin derivatives versus quinine in treating severe malaria in children: a systematic review - PMC - PubMed Central. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. (n.d.).
  • Quinolone pharmacokinetics - PubMed. (n.d.).
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. (2022, March 24).
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (n.d.).
  • Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties - IRIS. (2016, January 1).
  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed. (2025, February 6).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC - PubMed Central. (2022, August 16).
  • Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis - Research journals - PLOS. (2022, July 20).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.).
  • Quinazoline analog HMJ-30 inhibits angiogenesis: involvement of endothelial cell apoptosis through ROS-JNK-mediated death receptor 5 signaling - PubMed. (2014, June 12).
  • Meta-analysis of effect of artemisinin derivatives versus quinine on... - ResearchGate. (n.d.).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (2025, September 12).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PMC - NIH. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - ResearchGate. (2025, October 13).
  • Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity - PubMed. (2019, January 24).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016, October 12).
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE - Semantic Scholar. (n.d.).
  • Efficacy and tolerability of artemisinin-based and quinine-based treatments for uncomplicated falciparum malaria in pregnancy: a systematic review and individual patient data meta-analysis - NIH. (n.d.).
  • Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d'Ivoire - NIH. (2018, October 26).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.).
  • nda 21-799 - accessdata.fda.gov. (n.d.).
  • Microtubule disruption. (A) Microtubule polymerisation assay. Tubulin... | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to the Reaction Kinetics of Quinoline Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. The efficiency of synthesizing these vital compounds is paramount in drug discovery and development. Understanding the underlying reaction kinetics of various quinoline synthesis routes is not merely an academic exercise; it is a critical component of process optimization, enabling chemists to select the most appropriate synthetic strategy and reaction conditions to maximize yield, minimize reaction times, and ensure scalability.

This guide provides an in-depth comparative analysis of the reaction kinetics of four classical and widely employed quinoline synthesis methodologies: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. By delving into the mechanisms, rate-determining steps, and factors influencing the reaction rates of each, this document aims to equip researchers with the fundamental knowledge required to make informed decisions in their synthetic endeavors.

The Skraup Synthesis: A Vigorous and Complex Reaction

The Skraup synthesis, first reported in 1880, is a venerable method for producing quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2] While effective, the reaction is notoriously exothermic and can be difficult to control.[3]

Mechanistic Pathway and Kinetic Considerations

The mechanism of the Skraup synthesis is a multi-step process, which complicates a straightforward kinetic analysis.[3]

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This initial step is crucial for the subsequent formation of the quinoline ring.

  • Michael Addition: The aromatic amine undergoes a Michael-type conjugate addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the final quinoline product.

The overall rate of the Skraup synthesis is influenced by the rates of each of these steps. The highly exothermic nature of the reaction suggests a low overall activation energy barrier once initiated, but the complexity of the reaction network makes the determination of a single rate-determining step challenging. Mechanistic studies involving isotope labeling suggest a complex fragmentation-recombination pathway, further complicating simple kinetic modeling.[4]

Due to its aggressive and often unpredictable nature, detailed kinetic studies with the aim of determining rate constants and activation energies are scarce in the literature. The focus has primarily been on controlling the reaction's vigor through the use of moderators like ferrous sulfate.[5]

The Doebner-von Miller Reaction: A Versatile but Mechanistically Intricate Route

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis, employing α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[6][7] This method allows for the synthesis of a wider range of substituted quinolines.

Mechanistic Debate and Kinetic Implications

The mechanism of the Doebner-von Miller reaction has been a subject of considerable debate. While it was initially thought to proceed through a straightforward Michael addition followed by cyclization, studies using 13C-labeled ketones have provided evidence for a more complex fragmentation-recombination mechanism .[4][8]

This proposed mechanism involves the following key steps:

  • Conjugate Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct fragments into an imine and an enolate.

  • Recombination: These fragments then recombine in a different manner to form a new imine.

  • Cyclization and Oxidation: The newly formed imine undergoes cyclization and subsequent oxidation to yield the quinoline product.

The Combes Synthesis: A Well-Characterized Kinetic Profile

The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to produce 2,4-substituted quinolines.[9] This method has been the subject of more detailed kinetic analysis, providing valuable insights into its reaction dynamics.

Reaction Order and Rate-Determining Step

A kinetic investigation of a modified Combes reaction using 19F NMR spectroscopy to monitor the reaction progress has provided significant details about its kinetics.[10][11] This study revealed that:

  • The reaction is first order in both the aniline and the β-diketone .

  • The annulation (ring-closing) step is the rate-determining step of the reaction.[9]

This contrasts with many other condensation reactions where the initial formation of a Schiff base or enamine can be rate-limiting.

Substituent Effects on Reaction Rate

The same study also explored the influence of substituents on the reaction rate. It was found that both electronic and steric effects of substituents on the aniline and the β-diketone can significantly impact the rate of quinoline formation, with observed rate variations of up to five-fold.[10] Specifically, the steric bulk of substituents plays a more crucial role in the rate-determining annulation step than in the initial nucleophilic addition.[9]

The Friedländer Synthesis: A Convergent and Kinetically Influenced Method

The Friedländer synthesis is a widely used method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[12][13] This reaction can be catalyzed by either acids or bases.[14]

The Rate-Limiting Aldol Condensation

The generally accepted mechanism for the Friedländer synthesis involves two key transformations: an intermolecular aldol condensation followed by an intramolecular cyclization and dehydration.[12] In many cases, the initial aldol condensation is considered the rate-limiting step .[12]

The rate of this step, and therefore the overall reaction rate, is influenced by several factors:

  • Catalyst: The choice and concentration of the acid or base catalyst can significantly affect the rate of the aldol condensation. A variety of catalysts have been employed to optimize the Friedländer reaction, including various acids, bases, and more recently, nanocatalysts and ionic liquids.[13]

  • Substrate Reactivity: The reactivity of both the 2-aminoaryl carbonyl compound and the active methylene compound will influence the rate of the initial condensation. Electron-withdrawing groups on the 2-aminoaryl ketone have been shown to lead to better yields, suggesting an influence on the reaction kinetics.[10]

  • Reaction Conditions: Temperature and solvent also play a crucial role in the reaction kinetics.

While the aldol condensation is often rate-limiting, the subsequent cyclization and dehydration steps are typically fast.

Comparative Analysis of Reaction Kinetics

Direct quantitative comparison of the reaction kinetics of these four synthesis routes is challenging due to the lack of standardized kinetic data in the literature. However, a qualitative and semi-quantitative comparison can be made based on the available mechanistic information and reported reaction conditions.

Synthesis Route Typical Reaction Conditions Rate-Determining Step Key Kinetic Influences General Reaction Rate
Skraup Harsh: strong acid, high temperature, oxidizing agent[15]Complex, not definitively establishedTemperature, concentration of sulfuric acid and oxidizing agentHighly variable, can be very fast and exothermic once initiated
Doebner-von Miller Acid-catalyzed, elevated temperatures[6]Complex (fragmentation-recombination), not definitively establishedCatalyst type and concentration, substrate structureModerate to slow
Combes Acid-catalyzed, elevated temperatures[9]Annulation (electrophilic aromatic substitution)[9][10]Substituent electronics and sterics on both reactants, catalyst concentrationModerate, well-behaved kinetics
Friedländer Acid or base-catalyzed, moderate to elevated temperatures[12]Aldol condensation[12]Catalyst type and concentration, reactivity of carbonyl compoundsModerate, highly dependent on catalyst and substrates

Experimental Protocols for Kinetic Analysis

For researchers wishing to conduct their own kinetic studies on quinoline synthesis, in-situ spectroscopic methods are invaluable tools. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of reactant consumption and product formation without the need for quenching the reaction and taking aliquots.

General Protocol for Kinetic Monitoring by 1H NMR Spectroscopy

This protocol provides a general framework for conducting a kinetic study of a quinoline synthesis reaction using 1H NMR spectroscopy.[16]

Materials:

  • Reactants for the chosen quinoline synthesis

  • Appropriate deuterated solvent

  • Internal standard (a compound with a known concentration and a signal that does not overlap with reactant or product signals)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the starting materials and the internal standard and dissolve them in the deuterated solvent in a vial.

    • For reactions that are initiated by the addition of a catalyst or one of the reactants, prepare two separate solutions to be mixed directly in the NMR tube.

  • NMR Spectrometer Setup:

    • Set the desired reaction temperature on the NMR spectrometer.

    • Insert a sample of the deuterated solvent for locking and shimming.

  • Initiation of the Reaction and Data Acquisition:

    • If the reaction is slow at room temperature, mix the reactants and the internal standard in the NMR tube outside the spectrometer.

    • If the reaction is faster, pre-heat the NMR tube with one reactant solution in the spectrometer, then inject the second reactant or catalyst solution to initiate the reaction.

    • Immediately begin acquiring a series of 1H NMR spectra at predetermined time intervals. The time between spectra should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each time point, integrate the signals of a characteristic proton for each reactant and the product, as well as the signal of the internal standard.

    • Calculate the concentration of each species at each time point by comparing their integral values to that of the internal standard.

    • Plot the concentration of reactants and products as a function of time.

    • From these plots, determine the initial rates and use this data to determine the reaction order with respect to each reactant and the rate constant.

    • To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

Protocol for Kinetic Monitoring by In-Situ FTIR Spectroscopy

In-situ FTIR spectroscopy is another powerful technique for monitoring reaction kinetics, particularly for observing changes in functional groups.[17]

Experimental Setup:

  • An FTIR spectrometer equipped with a heated transmission or Attenuated Total Reflectance (ATR) probe.

  • A reaction vessel that can accommodate the probe and allow for controlled heating and stirring.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent and any catalysts at the desired reaction temperature.

  • Reaction Initiation: Add the reactants to the vessel and start the reaction by heating or adding a final component.

  • Data Collection: Collect FTIR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis:

    • Identify characteristic infrared absorption bands for the reactants and the product that do not overlap significantly.

    • Plot the absorbance of these characteristic peaks as a function of time.

    • The absorbance is directly proportional to the concentration (Beer-Lambert Law), so these plots can be used to determine the reaction kinetics in a similar manner to the NMR data.

Visualization of Reaction Mechanisms and Workflows

Reaction Mechanisms

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation (Rate-Limiting) cluster_step2 Step 2: Cyclization & Dehydration 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Base or Acid Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Adduct Dehydrated Intermediate Dehydrated Intermediate Aldol Adduct->Dehydrated Intermediate -H2O Quinoline Quinoline Dehydrated Intermediate->Quinoline -H2O

Caption: Mechanism of the Friedländer Synthesis.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Annulation (Rate-Limiting) cluster_step3 Step 3: Dehydration Aniline Aniline Enamine Enamine Aniline->Enamine beta-Diketone beta-Diketone beta-Diketone->Enamine Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate H+ Quinoline Quinoline Cyclized Intermediate->Quinoline -H2O

Caption: Mechanism of the Combes Synthesis.

Experimental Workflow

Kinetic_Workflow Start Start Prepare Reactant Solutions Prepare Reactant Solutions Start->Prepare Reactant Solutions Set up Spectrometer (NMR or FTIR) Set up Spectrometer (NMR or FTIR) Prepare Reactant Solutions->Set up Spectrometer (NMR or FTIR) Initiate Reaction Initiate Reaction Set up Spectrometer (NMR or FTIR)->Initiate Reaction Acquire Spectra vs. Time Acquire Spectra vs. Time Initiate Reaction->Acquire Spectra vs. Time Process and Analyze Data Process and Analyze Data Acquire Spectra vs. Time->Process and Analyze Data Determine Concentrations Determine Concentrations Process and Analyze Data->Determine Concentrations Plot Concentration vs. Time Plot Concentration vs. Time Determine Concentrations->Plot Concentration vs. Time Calculate Rate Constants Calculate Rate Constants Plot Concentration vs. Time->Calculate Rate Constants End End Calculate Rate Constants->End

Caption: Workflow for a Kinetic Study of Quinoline Synthesis.

Conclusion

The kinetic landscape of classical quinoline syntheses is varied and complex. While the Combes and Friedländer reactions offer more predictable and well-defined kinetic profiles, the Skraup and Doebner-von Miller syntheses are mechanistically intricate, making their kinetic analysis more challenging. A thorough understanding of the rate-determining steps and the factors that influence them is essential for any researcher aiming to optimize these venerable and powerful reactions for the synthesis of novel quinoline-based compounds. The application of modern in-situ analytical techniques will undoubtedly continue to shed more light on the kinetics of these and other important organic transformations, paving the way for more efficient and controlled synthetic processes.

References

  • Combes quinoline synthesis. In: Wikipedia. ; 2023. [Link]
  • Sloop, J. C. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. J. Phys. Org. Chem.2009, 22 (2), 110-117. [Link]
  • Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic p
  • Friedländer synthesis of quinolines 4 and 6.
  • Chandrasekaran, I.; Sarveswari, S. Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon2025, 11 (2), e41709. [Link]
  • Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
  • Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic p
  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006, 71 (4), 1668–1676. [Link]
  • Patel, A. et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 2020, 10, 25851-25879. [Link]
  • Doebner–Miller reaction. In: Wikipedia. ; 2023. [Link]
  • Friedländer synthesis. In: Wikipedia. ; 2023. [Link]
  • Kinetic Profiling by NMR. University of Bristol. [Link]
  • Eisch, J. J.; Dluzniewski, T. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. J. Org. Chem.1989, 54 (6), 1269–1274. [Link]
  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006, 71 (4), 1668-1676. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Skraup reaction. In: Wikipedia. ; 2023. [Link]
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]
  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024, 3 (12), 232-249. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Preparation and Properties of Quinoline. SlideShare. [Link]
  • Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Org. React.1953, 7, 59-99. [Link]
  • Integration of in Situ FTIR Studies and Catalyst Activity Measurements in Reaction Kinetic Analysis.
  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases.
  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • Reaction Monitoring & Kinetics.
  • Kinetics / reaction monitoring. Northwestern University IMSERC. [Link]
  • Doebner-von Miller reaction. Semantic Scholar. [Link]
  • Synthesis of Quinoline and deriv
  • Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube. [Link]
  • Study of kinetics of a reaction by using spectrophotometric method. Virtual Labs. [Link]
  • Skraup Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. [Link]
  • Skraup reaction. Wikipedia. [Link]
  • The Formation of Inherently Chiral Calix[18]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI. [Link]
  • The Friedländer Synthesis of Quinolines.
  • Continuous Niobium Phosphate Catalysed Skraup Reaction for Quinoline Synthesis from Solketal. The Royal Society of Chemistry. [Link]
  • Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.2006, 71 (4), 1668-76. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide, developed from a Senior Application Scientist's perspective, provides a detailed protocol for the proper disposal of 4-Bromoquinoline-2-carboxylic acid (CAS: 209003-46-3). Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.

The causality behind these stringent protocols is rooted in the inherent hazards of this compound. As a halogenated organic compound, its improper disposal can lead to persistent environmental contamination and potential health risks. This guide offers a self-validating system for its management, ensuring that each step, from personal protection to final disposal, is grounded in authoritative safety data.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that necessitate careful handling.[1]

Hazard Classification:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1][2]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1][2]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1][2]
H335Specific target organ toxicity, single exposure (Respiratory tract irritation)May cause respiratory irritation.[1][2]

These classifications underscore the importance of using appropriate Personal Protective Equipment (PPE) at all times. The principle here is one of proactive prevention; by creating a barrier between the researcher and the chemical, we mitigate the risk of accidental exposure.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To avoid skin contact that leads to irritation.[1][3]
Body Protection Impervious clothing, such as a lab coatTo protect the skin from accidental splashes or spills.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood.To prevent inhalation of dust or aerosols that can irritate the respiratory tract.[1][2]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. As a halogenated organic compound, it should never be disposed of down the drain or in regular trash.[4] The primary and safest method of disposal is through a licensed professional waste disposal service, which will typically employ high-temperature incineration to ensure the complete destruction of the chemical.[5]

Waste Segregation and Collection:

The first critical step is the proper segregation of waste. This is to prevent dangerous reactions that can occur when incompatible chemicals are mixed.

  • Identify the Waste Stream: this compound waste is classified as halogenated organic waste . It must be kept separate from non-halogenated organic waste and inorganic waste.[6]

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]

  • Collect the Waste:

    • Solid Waste: Place any unused this compound, as well as any contaminated materials such as weighing papers, pipette tips, and gloves, directly into the designated hazardous waste container.[2]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless their compatibility has been verified.

  • Labeling the Waste Container:

    • Proper labeling is a critical step for ensuring safe handling and disposal. The label must be clear, legible, and securely attached to the container.

    • The label must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "this compound".

      • The CAS number: "209003-46-3".

      • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The date when the first waste was added to the container.

Interim Storage:

While awaiting pickup by a licensed disposal service, the hazardous waste container must be stored safely.

  • Storage Location: Store the sealed container in a well-ventilated area, away from incompatible materials.[1][5] A designated satellite accumulation area within the laboratory is ideal.

  • Container Integrity: Ensure the container remains closed at all times, except when adding waste.[6]

  • Accumulation Limits: Be mindful of the limits on the amount of hazardous waste that can be stored in a satellite accumulation area and the timeframe for its removal, as stipulated by your institution's safety policies and local regulations.

Emergency Procedures: Spill Management

In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE (safety goggles, gloves, lab coat).[1][7]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material like vermiculite or sand to contain it.[7]

  • Collect the Spilled Material: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[2][7]

  • Decontaminate the Area: Clean the spill area thoroughly. The Safety Data Sheet for a similar compound suggests decontaminating surfaces by scrubbing with alcohol.[1][7] All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention if Necessary:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Waste Generated: This compound is_solid Is the waste solid or a contaminated disposable? start->is_solid is_liquid Is the waste a solution containing the compound? start->is_liquid is_solid->is_liquid No collect_solid Collect in a designated SOLID Halogenated Organic Waste Container. is_solid->collect_solid Yes collect_liquid Collect in a designated LIQUID Halogenated Organic Waste Container. is_liquid->collect_liquid Yes label_container Securely close and label container: 'Hazardous Waste' 'this compound' CAS: 209003-46-3 Hazards: Irritant, Harmful collect_solid->label_container collect_liquid->label_container store_waste Store in a designated, ventilated satellite accumulation area. label_container->store_waste contact_ehs Arrange for pickup by a licensed professional waste disposal service. store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

By integrating these procedural steps into your laboratory's standard operating procedures, you contribute to a culture of safety and responsibility. The principles of expertise, authoritativeness, and trustworthiness are not abstract concepts but are embodied in the diligent and informed handling of chemical waste.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromoisoquinoline.
  • Angene Chemical. (2025). Safety Data Sheet for 3-Bromoquinoline-5-carboxylic acid.
  • CPAChem. (2024). Safety data sheet for Resorcinol.
  • Angene Chemical. (2021). Safety Data Sheet for 4-Bromoquinoline.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of heterocyclic scaffolds, quinoline derivatives hold a significant place due to their diverse biological activities.[1] 4-Bromoquinoline-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, empowering you to work with this compound confidently and securely. Our commitment is to furnish you with value beyond the product, building a foundation of deep trust through scientifically grounded safety protocols.

Hazard Profile: An Analog-Based Assessment

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2][3][4]

It is crucial to handle this compound with the assumption that it possesses these hazards. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the identified potential hazards.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact with the chemical.[6] Always inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-Purifying Respirator with Organic Vapor CartridgesEssential for handling the solid, powdered form to prevent inhalation of dust particles.[6] For handling solutions or when vapors may be generated, a respirator with organic vapor cartridges is recommended.Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[6]Primary
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashes, such as bulk transfers or reactions.[6]Secondary

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[4]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[3]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers.

Handling the Compound
  • Donning PPE: Before entering the designated handling area, put on your laboratory coat, chemical splash goggles, and gloves. Don respiratory protection as dictated by your task-specific risk assessment.

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles.

  • Preparing Solutions: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[6]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items, such as gloves, in the hazardous waste container.[6]

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[8][9]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for "Halogenated Organic Liquids."[8][9] Never dispose of this chemical down the drain.[10]

  • Container Management: Ensure all waste containers are kept closed when not in use, are in good condition, and are compatible with the waste they contain.[9][10] The exterior of the containers must be kept clean.[10]

Incineration at high temperatures is a safe disposal method for halogenated compounds to prevent the formation of toxic byproducts.[11] All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Response: Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the logical flow for managing a chemical spill.

Spill_Response_Workflow Workflow for Chemical Spill Response A Assess the Spill (Size and Immediate Danger) B Evacuate the Immediate Area (If necessary) A->B Large or Volatile Spill C Alert Supervisor and Safety Officer A->C All Spills D Don Appropriate PPE (Gloves, Goggles, Respirator) C->D E Contain the Spill (Use absorbent pads or granules) D->E F Neutralize (If applicable and safe) E->F G Collect Spill Debris F->G H Place in Labeled Hazardous Waste Container G->H I Decontaminate the Area H->I J Remove and Dispose of Contaminated PPE I->J K Document the Incident J->K

Caption: A step-by-step workflow for responding to a chemical spill.

By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • Angene Chemical. (2025, August 1). Safety Data Sheet: 3-Bromoquinoline-5-carboxylic acid. Angene Chemical.
  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. BenchChem.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: pyridine-2-carboxylic acid. Sigma-Aldrich.
  • ChemicalBook. This compound CAS#: 209003-46-3. ChemicalBook.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Quinoline. Thermo Fisher Scientific.
  • Synquest Labs. (2016, December 8). Safety Data Sheet: 6-Bromoquinoline-3-carboxylic acid. Synquest Labs.
  • Treatment and disposal of chemical wastes in daily labor
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • PubChem. 2-(4-Bromophenyl)quinoline-4-carboxylic acid.
  • Braun Research Group.
  • Halogenated Waste (any organic chemical th
  • MedChemExpress. (2025, December 16). 7-Bromoquinoline-4-carboxylic acid-SDS. MedChemExpress.
  • Al-Ghouti, M. A., Al-Kaabi, M. A., Ashfaq, M. Y., & Da'na, D. A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • PubChem. 2-Bromoquinoline-4-carboxylic acid.
  • Murgia, S., et al. (2021).
  • Li, J., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromoquinoline-2-carboxylic acid
Reactant of Route 2
4-Bromoquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.